Oxaziridine
Description
Structure
3D Structure
Properties
CAS No. |
6827-26-5 |
|---|---|
Molecular Formula |
CH3NO |
Molecular Weight |
45.041 g/mol |
IUPAC Name |
oxaziridine |
InChI |
InChI=1S/CH3NO/c1-2-3-1/h2H,1H2 |
InChI Key |
SJGALSBBFTYSBA-UHFFFAOYSA-N |
Canonical SMILES |
C1NO1 |
Origin of Product |
United States |
Foundational & Exploratory
The Chemistry of Oxaziridines: A Technical Guide to their History, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxaziridines, three-membered heterocyclic compounds containing an oxygen, nitrogen, and carbon atom, have emerged from relative obscurity to become powerful reagents in modern organic synthesis. First discovered in the mid-20th century, their unique reactivity, stemming from a strained ring structure and a weak N-O bond, allows for highly selective oxygen and nitrogen transfer reactions. This technical guide provides an in-depth exploration of the history, synthesis, and diverse applications of oxaziridine compounds, with a particular focus on their role in asymmetric synthesis—a critical aspect of drug development. Detailed experimental protocols for key synthetic methods, comprehensive tables of quantitative data, and mechanistic diagrams are presented to serve as a valuable resource for researchers in the field.
A Historical Overview: From Curiosity to Cornerstone Reagent
The journey of oxaziridines began in the 1950s, with their initial synthesis and characterization being a subject of academic curiosity. A pivotal moment in their history was the development of stable and highly reactive N-sulfonyloxaziridines, which transformed them into indispensable tools for synthetic chemists.
-
Mid-1950s: The first synthesis of this compound derivatives was reported by William D. Emmons, followed by independent reports from Horner, Jürgens, and Krimm. These early compounds were noted for the unusual reactivity of the nitrogen and oxygen atoms, which behaved contrary to their typical polarities.
-
Early 1970s: A significant industrial application of oxaziridines emerged as intermediates in the peroxide process for the production of hydrazine.[1]
-
Late 1970s - Early 1980s: A major breakthrough occurred with the work of Franklin A. Davis and his research group, who synthesized the first N-sulfonyloxaziridines.[2] These reagents, often referred to as "Davis reagents," proved to be highly efficient and selective oxygen transfer agents and are the most widely used class of oxaziridines today. The development of chiral versions of these reagents, such as those derived from camphor, opened the door to their extensive use in asymmetric synthesis.
Synthesis of Oxaziridines: Key Methodologies
The primary and most general method for the synthesis of oxaziridines is the oxidation of imines. The choice of the imine precursor and the oxidizing agent allows for the preparation of a wide variety of this compound structures with different reactivity profiles.
Synthesis of N-Alkyl Oxaziridines (Emmons Synthesis)
The pioneering work of Emmons established the foundation for this compound synthesis through the oxidation of imines with peroxy acids.
Experimental Protocol: Synthesis of 2-tert-Butyl-3-phenylthis compound
This procedure is a representative example of the Emmons method.
-
Imine Formation:
-
To a solution of benzaldehyde in a suitable solvent (e.g., benzene), an equimolar amount of tert-butylamine is added.
-
The mixture is heated to reflux with azeotropic removal of water to drive the reaction to completion.
-
The resulting N-(tert-butyl)benzaldimine is purified by distillation.
-
-
Oxidation:
-
The purified imine is dissolved in a non-polar solvent like benzene and cooled in an ice bath.
-
A solution of a peroxy acid, such as m-chloroperbenzoic acid (m-CPBA) or peroxybenzoic acid, in the same solvent is added dropwise while maintaining the low temperature.
-
The reaction mixture is stirred for several hours and then allowed to warm to room temperature.
-
The reaction is quenched, and the organic layer is washed with a basic solution (e.g., sodium bicarbonate) to remove the carboxylic acid byproduct, followed by washing with water and brine.
-
The organic layer is dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude this compound.
-
Purification is typically achieved by distillation under high vacuum.
-
Experimental Workflow for Emmons Synthesis
Caption: Workflow for the synthesis of an N-alkyl this compound.
Synthesis of N-Sulfonyl Oxaziridines (Davis Synthesis)
The development of N-sulfonyloxaziridines by Franklin A. Davis revolutionized the field. These compounds are generally more stable and exhibit enhanced reactivity as electrophilic oxygen transfer agents.
Experimental Protocol: Synthesis of (±)-trans-2-(Phenylsulfonyl)-3-phenylthis compound
This procedure is a standard method for preparing a widely used Davis reagent.
-
N-Sulfonylimine Formation:
-
Benzenesulfonamide and benzaldehyde are dissolved in a suitable solvent.
-
A catalytic amount of an acid (e.g., toluenesulfonic acid) is added, and the mixture is heated to reflux with a Dean-Stark trap to remove the water formed during the reaction.
-
The reaction is monitored until the theoretical amount of water is collected.
-
The solvent is removed, and the crude N-benzylidenebenzenesulfonamide is recrystallized.
-
-
Oxidation:
-
The N-sulfonylimine is dissolved in a solvent such as chloroform.
-
This solution is added to a vigorously stirred biphasic mixture of a saturated aqueous solution of sodium bicarbonate and a phase-transfer catalyst (e.g., benzyltriethylammonium chloride).
-
The mixture is cooled in an ice bath, and a solution of m-chloroperbenzoic acid (m-CPBA) in chloroform is added dropwise.
-
The reaction is stirred at low temperature for several hours.
-
The organic layer is separated, washed with sodium bicarbonate solution, water, and brine, and then dried over anhydrous magnesium sulfate.
-
The solvent is evaporated, and the resulting solid is triturated with a non-polar solvent (e.g., pentane) and then recrystallized to afford the pure this compound.
-
Experimental Workflow for Davis Synthesis
Caption: Workflow for the synthesis of a Davis reagent.
Spectroscopic Characterization of Oxaziridines
The characterization of oxaziridines relies on standard spectroscopic techniques. The three-membered ring imparts specific features in their spectra.
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |
| 2-tert-Butyl-3-phenylthis compound | 7.4-7.2 (m, 5H, Ar-H), 4.4 (s, 1H, CH-O), 1.1 (s, 9H, C(CH₃)₃) | 136.1 (Ar-C), 128.5 (Ar-CH), 128.1 (Ar-CH), 126.9 (Ar-CH), 83.5 (CH-O), 59.5 (C(CH₃)₃), 25.9 (C(CH₃)₃) | ~1360 (tert-butyl), ~870 (this compound ring) |
| 2-(Phenylsulfonyl)-3-phenylthis compound | 8.0-7.5 (m, 10H, Ar-H), 5.5 (s, 1H, CH-O) | 138.2, 134.1, 131.7, 129.3, 129.1, 128.8, 128.7, 128.6, 95.2 (CH-O) | ~1350 (SO₂ asym), ~1160 (SO₂ sym) |
Reactivity and Mechanistic Pathways
The synthetic utility of oxaziridines stems from their ability to act as electrophilic oxygen or nitrogen transfer agents. The nature of the substituent on the nitrogen atom dictates the preferred reaction pathway.
Oxygen Transfer Reactions
N-sulfonyloxaziridines are potent electrophilic oxygen donors. One of their most significant applications is the α-hydroxylation of enolates to produce α-hydroxy carbonyl compounds, which are valuable building blocks in organic synthesis.
Mechanism of Enolate Hydroxylation
The reaction proceeds via a nucleophilic attack of the enolate on the electrophilic oxygen of the this compound.
Caption: Mechanism of α-hydroxylation of an enolate.
Nitrogen Transfer Reactions
Oxaziridines with less sterically demanding and less electron-withdrawing substituents on the nitrogen, such as N-H or N-alkyl oxaziridines, can act as electrophilic aminating agents. They react with a variety of nucleophiles to form new C-N, N-N, and S-N bonds.
Applications in Asymmetric Synthesis
The development of chiral, non-racemic oxaziridines has had a profound impact on asymmetric synthesis, enabling the stereoselective introduction of oxygen and nitrogen atoms into organic molecules.
Asymmetric Hydroxylation of Enolates
The use of chiral Davis reagents, particularly those derived from camphor, allows for the highly enantioselective α-hydroxylation of prochiral enolates.
Table 1: Asymmetric α-Hydroxylation of Ketone Enolates
| Entry | Ketone Substrate | Chiral this compound | Base | Yield (%) | ee (%) |
| 1 | 2-Methyl-1-tetralone | (+)-(Camphorylsulfonyl)this compound | NaHMDS | 75 | 92 |
| 2 | 2-Propyl-1-tetralone | (+)-(Camphorylsulfonyl)this compound | KHMDS | 88 | 95 |
| 3 | Propiophenone | (-)-(Camphorylsulfonyl)this compound | NaHMDS | 78 | 85 |
| 4 | 2-Benzyl-1-indanone | (+)-(Camphorylsulfonyl)this compound | LDA | 85 | 97 |
Asymmetric Epoxidation of Alkenes
Chiral oxaziridines can also be employed for the asymmetric epoxidation of alkenes, providing a valuable alternative to other epoxidation methods.
Table 2: Asymmetric Epoxidation of Alkenes
| Entry | Alkene Substrate | Chiral this compound | Yield (%) | ee (%) |
| 1 | trans-Stilbene | Chiral Camphor-derived this compound | 85 | 92 |
| 2 | 1-Phenylcyclohexene | Chiral Camphor-derived this compound | 78 | 88 |
| 3 | cis-β-Methylstyrene | Chiral Fenchone-derived this compound | 65 | 75 |
Conclusion
From their initial discovery as chemical curiosities, oxaziridines have evolved into a versatile and powerful class of reagents in organic synthesis. The development of stable and highly reactive N-sulfonyloxaziridines, particularly their chiral variants, has been instrumental in their widespread adoption. Their ability to effect highly selective oxygen and nitrogen transfer reactions has made them invaluable tools for the construction of complex molecules, with significant implications for the fields of medicinal chemistry and drug development. The continued exploration of new this compound structures and their reactivity patterns promises to further expand their synthetic utility in the years to come.
References
The Oxaziridine Moiety: A Technical Guide to Its Reactivity and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
The oxaziridine ring, a strained three-membered heterocycle containing nitrogen, oxygen, and carbon, represents a powerhouse of reactivity for modern organic synthesis. Its unique electronic structure, characterized by a weak N-O bond and the potential for chirality at the nitrogen center, enables a diverse array of chemical transformations.[1] This technical guide provides an in-depth exploration of the fundamental principles governing this compound reactivity, with a focus on their application in constructing complex molecules relevant to drug discovery and development.
Core Principles of this compound Reactivity
Oxaziridines are versatile reagents capable of acting as either electrophilic oxygen or nitrogen transfer agents.[1][2] The specific reactivity profile is largely dictated by the nature of the substituent on the nitrogen atom.[3][4]
-
Oxygen Atom Transfer: When the nitrogen atom is substituted with an electron-withdrawing group, such as a sulfonyl or phosphinoyl group, the this compound preferentially acts as an electrophilic oxygen source.[4] These "activated" oxaziridines, most notably the N-sulfonyloxaziridines developed by Franklin A. Davis, are stable, aprotic, and neutral oxidizing agents.[5] They are widely employed for the oxidation of a variety of nucleophiles, including sulfides, phosphines, enamines, and enolates.[3][6] The mechanism of oxygen transfer is generally considered to be a concerted, asynchronous SN2-type process.[7][8]
-
Nitrogen Atom Transfer: In contrast, oxaziridines bearing small substituents on the nitrogen, such as hydrogen, alkyl, or alkoxycarbonyl groups, can function as electrophilic nitrogen transfer reagents.[2] This mode of reactivity has been exploited for the amination of various nucleophiles, including amines, alkoxides, and carbanions.[3] Notably, recent advancements have demonstrated the utility of oxaziridines in the challenging C-H amination reactions.[9][10]
-
Stereochemistry: A key feature of the this compound ring is the high inversion barrier of the nitrogen atom, which can range from 100 to 130 kJ/mol.[1] This allows for the existence of configurationally stable, chiral oxaziridines.[1] The synthesis and application of enantiopure oxaziridines have become a cornerstone of asymmetric synthesis, enabling the stereoselective introduction of oxygen and nitrogen functionalities.[11]
Synthesis of Oxaziridines
The most common method for the synthesis of oxaziridines is the oxidation of the corresponding imine precursor.[3]
Oxidation of Imines
Peroxy acids, particularly meta-chloroperoxybenzoic acid (mCPBA), are the most frequently used oxidants for this transformation.[3] The reaction proceeds through a two-step mechanism. Chiral imines or the use of chiral peroxy acids can lead to the formation of enantiopure oxaziridines.[1] Other oxidizing systems, such as potassium peroxymonosulfate (Oxone), have also been successfully employed, sometimes offering milder and more environmentally friendly conditions.[12] For instance, a catalyst-free synthesis of Davis' oxaziridines using sodium hypochlorite has been reported.[13]
A general workflow for the synthesis of N-sulfonyloxaziridines (Davis reagents) is depicted below.
Caption: General workflow for the synthesis of N-sulfonyloxaziridines.
Key Applications in Organic Synthesis
The unique reactivity of oxaziridines has been harnessed in a wide range of synthetic transformations, proving invaluable in the synthesis of complex natural products and pharmaceutically active compounds.
Electrophilic Oxygen Transfer Reactions
One of the most powerful applications of N-sulfonyloxaziridines is the asymmetric α-hydroxylation of prochiral enolates.[1] This reaction provides a direct route to chiral α-hydroxy carbonyl compounds, which are important building blocks in organic synthesis. The use of chiral auxiliaries on the enolate precursor, or the use of chiral oxaziridines, can achieve high levels of stereocontrol.[1] For example, the Evans' chiral oxazolidinones have been used to achieve high diastereoselectivity in the hydroxylation of enolates.[1]
The general mechanism for the α-hydroxylation of an enolate is illustrated below.
Caption: Mechanism of enolate α-hydroxylation by an N-sulfonylthis compound.
Table 1: Asymmetric α-Hydroxylation of Prochiral Enolates
| Substrate | Chiral Auxiliary/Oxaziridine | Yield (%) | Diastereomeric/Enantiomeric Excess (%) | Reference |
| Propiophenone enolate | Evans' oxazolidinone | 77-91 | 95:5 - 99:1 dr | [1] |
| β-Keto esters | Chiral bifunctional guanidine catalyst | - | up to 97 ee | [3] |
| 3-Alkyl-2-oxindoles | Chiral DBFOX-Zn(II) complex | - | up to 97 ee | [2] |
The enantioselective oxidation of prochiral sulfides to chiral sulfoxides is another important application of chiral oxaziridines.[3] Chiral sulfoxides are valuable intermediates in asymmetric synthesis and are present in several drug molecules. The development of catalytic asymmetric methods for this transformation is an active area of research.
Table 2: Asymmetric Oxidation of Sulfides
| Sulfide Substrate | Chiral this compound | Yield (%) | Enantiomeric Excess (%) | Reference |
| Thioanisole | Camphorsulfonylthis compound derivative | modest | modest | [3] |
| Rabeprazole sulfide | 10-Camphorsulfonyl this compound with DBU | - | - | [14] |
Electrophilic Nitrogen Transfer Reactions
Oxaziridines with small N-substituents are effective reagents for the electrophilic amination of a range of nucleophiles, including amines, hydrazines, and carbanions.[1] This provides a direct method for the formation of N-N and C-N bonds.
A significant recent development is the use of N-sulfonyloxaziridines for the intramolecular amination of sp3 C-H bonds.[9][10] These reactions are typically mediated by a copper catalyst and proceed with high regioselectivity, favoring the formation of five- or six-membered rings.[3][9][10] This methodology offers a powerful tool for the synthesis of nitrogen-containing heterocycles.
The proposed catalytic cycle for copper-catalyzed intramolecular C-H amination is shown below.
Caption: Proposed mechanism for Cu-catalyzed intramolecular C-H amination.
Table 3: Intramolecular C-H Amination with N-Sulfonyloxaziridines
| Substrate | Catalyst | Product | Yield (%) | Reference |
| Dihydrostilbene-derived this compound | CuCl2/LiCl | Tetrahydroisoquinoline | 81 (over two steps) | [9][10] |
| Acyclic this compound with gem-dimethyl group | CuCl2/LiCl | Enamide (after elimination) | good | [10] |
Experimental Protocols
General Procedure for the Synthesis of (±)-trans-2-(Phenylsulfonyl)-3-phenylthis compound
This procedure is adapted from a literature preparation.[15]
Materials:
-
N-Benzylidenebenzenesulfonamide
-
meta-Chloroperoxybenzoic acid (mCPBA)
-
Chloroform
-
10% Sodium bicarbonate solution
-
Saturated sodium chloride solution
-
Potassium carbonate
Procedure:
-
Dissolve N-benzylidenebenzenesulfonamide in chloroform.
-
Add a solution of mCPBA in chloroform dropwise to the imine solution at room temperature.
-
Stir the reaction mixture until the reaction is complete (monitor by TLC).
-
Wash the reaction mixture with 10% sodium bicarbonate solution to remove excess mCPBA and m-chlorobenzoic acid.
-
Wash the organic layer with saturated sodium chloride solution.
-
Dry the organic layer over anhydrous potassium carbonate.
-
Filter the solution and concentrate the filtrate under reduced pressure to afford the crude this compound.
-
The product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate-hexanes).
Caution: Oxaziridines can be unstable, particularly in larger quantities, and may decompose exothermically.[15] Appropriate safety precautions should be taken.
General Procedure for the α-Hydroxylation of a Ketone Enolate
This is a generalized procedure based on the Davis oxidation.[7]
Materials:
-
Ketone
-
Strong base (e.g., LDA, NaHMDS)
-
Anhydrous THF
-
2-(Phenylsulfonyl)-3-phenylthis compound (Davis reagent)
-
Quenching solution (e.g., saturated ammonium chloride)
Procedure:
-
Dissolve the ketone in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.
-
Add the strong base dropwise to generate the enolate in situ.
-
Stir the solution at -78 °C for the appropriate time to ensure complete enolate formation.
-
Add a solution of the 2-(phenylsulfonyl)-3-phenylthis compound in THF to the enolate solution at -78 °C.
-
Allow the reaction to proceed at low temperature until completion (monitor by TLC).
-
Quench the reaction by the addition of a suitable quenching solution.
-
Allow the reaction mixture to warm to room temperature and perform a standard aqueous workup.
-
The crude α-hydroxy ketone can be purified by column chromatography.
Conclusion
Oxaziridines are a class of remarkably versatile reagents that have had a profound impact on modern organic synthesis. Their ability to act as tunable electrophilic oxygen and nitrogen transfer agents, coupled with the potential for high stereocontrol, makes them indispensable tools for the construction of complex and biologically relevant molecules. The continued development of new this compound-based methodologies, particularly in the realm of catalytic asymmetric transformations and C-H functionalization, promises to further expand their synthetic utility and solidify their role in drug discovery and development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Davis Oxidation [organic-chemistry.org]
- 8. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. This compound-Mediated Intramolecular Amination of sp3-Hybridized C–H bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound synthesis by asymmetric induction - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. thieme-connect.de [thieme-connect.de]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
Stereoelectronic Effects in Oxaziridine Rearrangements: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxaziridines, three-membered heterocyclic rings containing an oxygen, nitrogen, and carbon atom, are versatile intermediates in organic synthesis. Their inherent ring strain and weak N-O bond make them susceptible to a variety of rearrangement reactions, which can be initiated photochemically, thermally, or through catalysis.[1][2] The stereochemical outcome of these rearrangements is often governed by subtle yet powerful stereoelectronic effects, providing a means to control the formation of complex nitrogen-containing molecules with a high degree of precision.[1] This technical guide delves into the core principles of stereoelectronic control in oxaziridine rearrangements, offering insights for researchers in synthetic chemistry and drug development.
The reactivity of oxaziridines is significantly influenced by the substituents on the nitrogen atom.[3] The nature of the N-substituent not only dictates whether the this compound will act as an oxygen or nitrogen transfer agent but also profoundly impacts the barrier to nitrogen inversion and the pathways of rearrangement reactions.[4][5] N-alkyloxaziridines, for instance, exhibit a high barrier to nitrogen inversion (25–32 kcal/mol), allowing for the isolation of stable, chiral-at-nitrogen enantiomers.[2][4] Conversely, N-acyl or N-sulfonyl groups lower this barrier significantly (e.g., 10.3 kcal/mol for an N-acyl this compound) due to stabilizing π-conjugation in the transition state for nitrogen inversion.[2][4]
Key Rearrangement Pathways and Stereoelectronic Control
Oxaziridines undergo several key rearrangement reactions, including conversion to lactams, amides, and nitrones. The stereochemical course of these transformations is often dictated by the alignment of orbitals and the distribution of electron density in the transition state.
Rearrangement to Lactams and Amides
One of the most synthetically useful and well-studied rearrangements is the conversion of spirocyclic oxaziridines to lactams. This transformation can be initiated photochemically or by single-electron transfer (SET) reagents like Cu(I).[1][6] A critical stereoelectronic principle governs the selectivity of this rearrangement: the substituent positioned trans to the lone pair on the nitrogen atom preferentially migrates.[1] This principle allows for the exploitation of the configurationally stable chiral nitrogen to direct the rearrangement, often leading to the formation of a thermodynamically less favorable product with high selectivity.[1]
The general mechanism for the transition-metal-catalyzed rearrangement to amides is thought to proceed through a radical pathway.[4] A one-electron reduction of the this compound by a redox-active metal generates a nitrogen-centered radical.[4] Subsequent steps can involve 1,2-hydrogen atom migration or β-scission of the nitrogen-centered radical to ultimately form the amide.[4]
Below is a diagram illustrating the stereoelectronic control in the rearrangement of a spirocyclic this compound to a lactam.
Caption: Preferential migration of the substituent anti-periplanar to the nitrogen lone pair.
Thermal Rearrangement to Nitrones
Oxaziridines can also undergo thermal rearrangement to form nitrones.[1] This process is believed to involve the cleavage of the C-O bond.[7] The presence of electron-donating groups on the C-aryl substituent of the this compound can facilitate this rearrangement.[8] Theoretical calculations have shown that electron-donating groups decrease the C-O bond population, weakening this bond and promoting its cleavage.[8] Conversely, electron-withdrawing groups strengthen the C-O bond while weakening the N-O bond.[8] The rearrangement can also be catalyzed by Lewis acids.[8][9] While yields are often good, the cis-trans selectivity of the resulting nitrone can be poor.[1]
The following diagram depicts the thermal rearrangement of an this compound to a nitrone.
Caption: Thermal cleavage of the C-O bond in oxaziridines leads to nitrone formation.
Quantitative Data Summary
While a comprehensive, side-by-side comparison of quantitative data requires access to the full text of numerous primary literature sources, the following table summarizes illustrative data points found in the provided search results. This data highlights the influence of substituents and reaction conditions on the outcomes of this compound rearrangements.
| This compound Type | Rearrangement Condition | Product | Yield/Selectivity | Reference |
| Spirocyclic N-alkylthis compound | Photochemical | Lactam | Exclusive formation of the thermodynamically unfavorable product | [1] |
| N-phenylspirothis compound | Manganese-catalyzed | Lactam | Not specified | [4] |
| N-nosylthis compound | TiCl4 (catalytic) | N-nosyl nitrone | Efficient rearrangement | [4] |
| Aldehyde-derived N-Boc-oxaziridines | Reaction with enolates | α-amino ketones | Modest yields | [2] |
| Chiral N-alkyl this compound | MsOH promoted sulfide oxidation | Sulfoxide | Good yield and enantioselectivity | [5] |
Experimental Protocols
Detailed, step-by-step experimental protocols are best sourced from the original research articles. However, a general overview of the methodologies for key transformations is provided below.
Synthesis of Oxaziridines
1. From Imines: The most common method for the synthesis of N-alkyloxaziridines is the oxidation of the corresponding imine, typically using a peroxy acid such as meta-chloroperbenzoic acid (mCPBA).[2][4] The reaction is generally performed in a suitable organic solvent at or below room temperature. For N-sulfonyloxaziridines (Davis reagents), the precursor N-sulfonylimine can be oxidized with buffered oxone or sodium hypochlorite.[10][11]
Workflow for Imine Oxidation to this compound:
Caption: A generalized workflow for the synthesis of oxaziridines from imines.
2. From Nitrones: Oxaziridines can also be synthesized via the photochemical rearrangement of nitrones.[2][12] This typically involves irradiation of a solution of the nitrone with UV light. This method can be used to generate unstable N-aryl/heteroaryl oxaziridines in situ.[3]
Rearrangement Reactions
1. Photochemical Rearrangements: These reactions are typically carried out by irradiating a solution of the this compound in an inert solvent with a suitable UV light source.[1][6] The reaction progress can be monitored by techniques such as TLC or NMR.
2. Thermal Rearrangements: The this compound is heated in a suitable solvent to induce rearrangement to the corresponding nitrone.[4] The required temperature can vary depending on the substituents on the this compound ring.
3. Metal-Catalyzed Rearrangements: These reactions involve treating the this compound with a catalytic amount of a transition metal salt (e.g., Cu(I), Fe(II), Mn) in an appropriate solvent.[4][13] The reaction conditions, such as temperature and solvent, are optimized for the specific substrate and catalyst system.
Applications in Drug Development
The ability to stereoselectively synthesize complex nitrogen-containing heterocycles makes this compound rearrangements a valuable tool in drug discovery and development.[14] For example, the photochemical rearrangement of oxaziridines has been a key step in the total synthesis of natural products with important biological activity, such as (+)-yohimbine.[1] The stereocontrolled introduction of nitrogen atoms is crucial for creating peptidomimetics and other scaffolds relevant to medicinal chemistry.[14] Furthermore, oxaziridines themselves can act as nitrogen transfer reagents for the synthesis of chiral α-hydrazino acids, which are building blocks for peptide-based drug candidates.[14]
Conclusion
Stereoelectronic effects play a paramount role in governing the outcome of this compound rearrangements. The orientation of the nitrogen lone pair is a key determinant in the migratory aptitude of substituents in the formation of lactams, while electronic effects on bond strengths influence the rearrangement to nitrones. A thorough understanding of these principles allows for the rational design of synthetic routes to complex, stereochemically defined nitrogenous compounds. For researchers in drug development, harnessing these stereocontrolled rearrangements provides a powerful strategy for the synthesis of novel therapeutic agents. The continued exploration of these fascinating transformations, aided by computational studies, will undoubtedly lead to new and powerful synthetic methodologies.[15][16]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Advances in the Chemistry of Oxaziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Aryl/heteroaryl oxaziridines: from photochemical synthesis to reactivity investigation in heteroatom transfer reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Oxiziridine rearrangements in asymmetric synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Rearrangement reactions of oxaziridines to nitrones. X-Ray crystal and molecular structure of N-t-butyl-α(o-hydroxyphenyl)nitrone - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. thieme-connect.de [thieme-connect.de]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Stereochemical control in this compound synthesis from nitrones and imines - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Diazirines and Oxaziridines as Nitrogen Transfer Reagents in Drug Discovery - ProQuest [proquest.com]
- 15. researchgate.net [researchgate.net]
- 16. Mechanism and Origin of Chemical Selectivity in this compound-Based Methionine Modification: A Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Stereochemical Stability: A Technical Guide to the Chirality and High Inversion Barrier of Oxaziridine Nitrogen
For Immediate Release
This technical guide provides an in-depth exploration of the stereochemical properties of the nitrogen atom in oxaziridines, a class of three-membered heterocyclic compounds. Addressed to researchers, scientists, and drug development professionals, this document details the origins of chirality in these molecules and the factors contributing to their unusually high barrier to nitrogen inversion. It offers a comprehensive overview of experimental and computational methodologies for the characterization of this phenomenon, supported by quantitative data, detailed protocols, and visual workflows.
The configurational stability of the nitrogen atom in oxaziridines makes them valuable tools in asymmetric synthesis, acting as chiral aminating and oxidizing agents. Understanding and quantifying the energy barrier to pyramidal inversion at the nitrogen center is crucial for the rational design and application of these reagents in the development of new synthetic methodologies and complex molecules, including pharmaceuticals.
The Chiral Nitrogen of Oxaziridine: A Stereochemical Anomaly
Unlike typical amines which undergo rapid pyramidal inversion at room temperature, leading to racemization, the nitrogen atom in an this compound ring can be a stable stereocenter. This configurational stability arises from a significant energy barrier to inversion, a phenomenon attributed to several factors inherent to the strained three-membered ring system.[1]
The key factors contributing to the high inversion barrier include:
-
Ring Strain: The transition state for nitrogen inversion requires a planar geometry around the nitrogen atom, which would introduce substantial additional angle strain into the already strained three-membered ring.[1]
-
Electronegativity of the Oxygen Atom: The adjacent electronegative oxygen atom is thought to increase the s-character of the nitrogen's lone pair of electrons, making it more difficult to rehybridize to the p-orbital required for the planar transition state.[1]
-
Substituent Effects: The electronic and steric nature of the substituents on the nitrogen and carbon atoms of the this compound ring significantly influences the magnitude of the inversion barrier. Electron-withdrawing groups on the nitrogen generally lower the barrier, while bulky substituents can either raise or lower it depending on the specific interactions.[2]
The ability to isolate and utilize enantiomerically pure oxaziridines, where the chirality is solely due to the configurationally stable nitrogen atom, has been a significant advancement in stereoselective synthesis.[3]
Quantitative Analysis of the Nitrogen Inversion Barrier
The energy barrier to nitrogen inversion in oxaziridines has been extensively studied, with values varying significantly depending on the substitution pattern. The following tables summarize representative quantitative data for different classes of oxaziridines.
| This compound Class | Substituent (N-R) | Inversion Barrier (ΔG‡) [kcal/mol] | Inversion Barrier (ΔG‡) [kJ/mol] | Reference(s) |
| N-Alkyl | Alkyl groups (e.g., methyl, ethyl, tert-butyl) | 25 - 32 | 105 - 134 | [2] |
| N-Aryl | Phenyl | ~24 | ~100 | [4] |
| Perfluoroalkyl | Perfluoroalkyl groups | > 25 | > 105 | [3] |
Table 1: Experimentally Determined Inversion Barriers for N-Alkyl, N-Aryl, and Perfluoroalkyl Oxaziridines.
| This compound Class | Substituent (N-R) | Inversion Barrier (ΔG‡) [kcal/mol] | Inversion Barrier (ΔG‡) [kJ/mol] | Reference(s) |
| N-Acyl | Acyl groups (e.g., acetyl) | 10.3 | 43.1 | [2] |
| N-Alkoxycarbonyl | Boc (tert-butoxycarbonyl) | ~18 | ~75 | [2] |
| N-Sulfonyl | Sulfonyl groups (e.g., tosyl) | ~20 | ~84 | [2] |
| N-Phosphinoyl | Diphenylphosphinoyl | ~13 | ~54 | [2] |
Table 2: Experimentally Determined Inversion Barriers for N-Acyl and Related Oxaziridines.
Experimental and Computational Workflows
The determination of the nitrogen inversion barrier in oxaziridines relies on a combination of experimental techniques, primarily dynamic nuclear magnetic resonance (DNMR) spectroscopy, and computational modeling.
Experimental Determination via Dynamic NMR Spectroscopy
DNMR spectroscopy is a powerful technique for studying the kinetics of dynamic processes, such as the pyramidal inversion of the this compound nitrogen. By monitoring the changes in the NMR lineshape of diastereotopic protons as a function of temperature, the rate constant for the inversion process can be determined. Subsequent analysis using the Eyring equation allows for the calculation of the activation parameters (ΔG‡, ΔH‡, and ΔS‡).
-
Sample Preparation:
-
Dissolve 5-25 mg of the this compound sample in a suitable deuterated solvent (e.g., toluene-d8, chloroform-d) that remains liquid over the desired temperature range.[5]
-
Filter the solution into a 5 mm NMR tube to a height of approximately 4-5 cm.
-
For experiments at very low or high temperatures, it is advisable to degas the sample to prevent issues with dissolved oxygen.
-
-
NMR Data Acquisition:
-
Acquire a standard ¹H NMR spectrum at ambient temperature to serve as a reference.
-
Set up a variable temperature (VT) experiment on the NMR spectrometer.
-
Carefully select a temperature range that covers the slow-exchange (sharp, distinct signals for diastereotopic protons), coalescence (broadened signals), and fast-exchange (sharp, averaged signal) regimes.
-
Allow the sample to equilibrate at each temperature for at least 5-10 minutes before acquiring the spectrum.
-
Accurately calibrate the temperature at each setpoint using a calibrated thermocouple or a standard chemical shift thermometer (e.g., methanol for low temperatures, ethylene glycol for high temperatures).[5]
-
-
Data Analysis:
-
Lineshape Analysis: Utilize specialized software (e.g., gNMR, DNMR, MEXICO) to perform a lineshape analysis of the exchanging signals at each temperature. This involves fitting the experimental spectra to theoretical models based on the Bloch equations modified for chemical exchange to extract the rate constant (k) for the inversion process at each temperature.[6][7]
-
Eyring Plot: Construct an Eyring plot by plotting ln(k/T) versus 1/T, where k is the rate constant and T is the absolute temperature in Kelvin.[7]
-
Calculation of Activation Parameters: The enthalpy of activation (ΔH‡) can be calculated from the slope of the Eyring plot (slope = -ΔH‡/R), and the entropy of activation (ΔS‡) can be determined from the y-intercept (intercept = ln(kB/h) + ΔS‡/R), where R is the gas constant, kB is the Boltzmann constant, and h is the Planck constant. The Gibbs free energy of activation (ΔG‡) at a specific temperature can then be calculated using the equation: ΔG‡ = ΔH‡ - TΔS‡.[7]
-
Computational Determination of the Inversion Barrier
Computational chemistry provides a powerful complementary approach to experimentally determine the nitrogen inversion barrier. By calculating the energies of the ground state (pyramidal nitrogen) and the transition state (planar nitrogen) of the this compound, the inversion barrier can be determined as the energy difference between these two states.
-
Structure Building:
-
Using a molecular modeling program (e.g., GaussView), construct the 3D structure of the this compound molecule in its ground state (with a pyramidal nitrogen).
-
Create an initial guess for the transition state structure by forcing the nitrogen atom and its three bonded atoms into a planar arrangement.
-
-
Quantum Chemical Calculations:
-
Ground State Optimization: Perform a geometry optimization and frequency calculation on the ground state structure. A common level of theory for such calculations is Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)). The absence of imaginary frequencies in the output confirms a true minimum on the potential energy surface.
-
Transition State Search: Perform a transition state search using an appropriate algorithm (e.g., QST2, QST3, or Berny optimization with the opt=ts keyword). This calculation will locate the first-order saddle point corresponding to the transition state for nitrogen inversion.
-
Transition State Verification: A frequency calculation must be performed on the optimized transition state structure. A true transition state for the inversion process will be characterized by the presence of exactly one imaginary frequency, the vibrational mode of which corresponds to the pyramidal inversion of the nitrogen atom.
-
-
Inversion Barrier Calculation:
-
Extract the zero-point corrected electronic energies for both the optimized ground state and the transition state from the Gaussian output files.
-
The nitrogen inversion barrier is calculated as the difference in energy between the transition state and the ground state: ΔE‡ = E(TS) - E(GS).
-
Synthesis and Characterization of Chiral Oxaziridines
The synthesis of enantiomerically enriched oxaziridines is typically achieved through the oxidation of a chiral imine or the use of a chiral oxidizing agent.
General Protocol for the Synthesis of a Chiral N-Alkyl this compound:
-
Imine Formation: Condense a chiral amine with an appropriate aldehyde or ketone to form the corresponding chiral imine. This reaction is often carried out in a suitable solvent like toluene or dichloromethane, sometimes with a dehydrating agent (e.g., molecular sieves) to drive the equilibrium towards the product.
-
Oxidation: The chiral imine is then oxidized to the this compound. A common and effective oxidizing agent is meta-chloroperoxybenzoic acid (m-CPBA). The reaction is typically performed at low temperatures (e.g., 0 °C to room temperature) in a chlorinated solvent.[3]
-
Purification: The resulting this compound can be purified by column chromatography on silica gel.
Determination of Enantiomeric Purity:
The enantiomeric purity of a chiral this compound can be determined using NMR spectroscopy in the presence of a chiral solvating agent (CSA) or by converting the enantiomers into diastereomers with a chiral derivatizing agent (CDA).
-
Chiral Solvating Agents (e.g., (R)-(-)-1,1'-Bi-2-naphthol (BINOL)): The chiral this compound is dissolved in an NMR solvent with a molar excess of the CSA. The CSA forms transient diastereomeric complexes with the enantiomers of the this compound, leading to the separation of signals for the two enantiomers in the ¹H NMR spectrum. The enantiomeric excess (% ee) can be determined by integrating these separated signals.[8]
-
Chiral Derivatizing Agents (e.g., Mosher's acid chloride): The chiral this compound is reacted with an enantiomerically pure CDA to form a mixture of stable diastereomers. These diastereomers will have distinct NMR spectra, and the diastereomeric ratio (and thus the original enantiomeric excess) can be determined by integration of well-resolved signals in the ¹H or ¹⁹F NMR spectrum.[9]
Conclusion
The high barrier to nitrogen inversion in oxaziridines is a fundamentally important stereochemical feature that underpins their utility as chiral reagents in modern organic synthesis. A thorough understanding of the factors that govern this inversion barrier, coupled with robust experimental and computational methods for its quantification, is essential for the continued development of novel and efficient stereoselective transformations. This guide provides a comprehensive framework for researchers to explore and exploit the unique properties of these valuable chiral building blocks.
References
- 1. researchgate.net [researchgate.net]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 6. chemistry.wilkes.edu [chemistry.wilkes.edu]
- 7. colorado.edu [colorado.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis and Properties of N-H Oxaziridines
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-H oxaziridines are a class of strained, three-membered heterocyclic compounds containing a nitrogen-oxygen bond. Their unique electronic structure and inherent ring strain make them potent and versatile reagents in modern organic synthesis. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of N-H oxaziridines, with a particular focus on their role as electrophilic aminating agents. Detailed experimental protocols for their preparation and key reactions are presented, along with a summary of their spectroscopic and physical properties. Furthermore, this guide explores their emerging applications in the context of drug development and medicinal chemistry.
Introduction
Oxaziridines, first discovered by Emmons in the 1950s, have garnered significant attention due to their ability to act as efficient heteroatom-transfer reagents.[1] Among the various classes of oxaziridines, N-H oxaziridines are of particular interest due to their capacity for direct electrophilic amination, a fundamental transformation in the synthesis of nitrogen-containing molecules.[2] The high ring strain and the weak N-O bond are key contributors to their reactivity.[1] Nucleophilic attack can occur at either the nitrogen or the oxygen atom, with the regioselectivity being influenced by the substituents on the nitrogen atom. For N-H oxaziridines, where the nitrogen substituent is small, nucleophiles preferentially attack the nitrogen atom.[1] This guide will delve into the core aspects of N-H oxaziridine chemistry, providing the necessary knowledge for their effective utilization in a research and development setting.
Synthesis of N-H Oxaziridines
The synthesis of N-H oxaziridines can be challenging due to the instability of the corresponding N-H imine precursors.[3] However, several methods have been developed to access these valuable reagents.
From Ketones and Ammonia/Hypochlorite
A common and practical method for the synthesis of N-H oxaziridines involves the reaction of a ketone with ammonia and a hypochlorite source, such as sodium hypochlorite. This method is particularly useful for the preparation of spirocyclic N-H oxaziridines.
From N-H Imines
While often generated in situ, pre-formed N-H imines can be oxidized to the corresponding oxaziridines using peroxy acids like meta-chloroperoxybenzoic acid (mCPBA).[3] The instability of the starting imines, however, often limits the practicality of this approach.
Experimental Protocols
Protocol 2.1: Synthesis of a Bench-Stable N-H this compound
A detailed protocol for the synthesis of a specific bench-stable N-H this compound is provided in the supporting information of the work by Behnke et al. (2018).[4] This procedure involves the oxidation of a readily available imine precursor.
| Step | Procedure |
| 1 | To a solution of the corresponding imine (1.0 equiv) in a suitable solvent (e.g., CH₂Cl₂), add mCPBA (1.2 equiv) portion-wise at 0 °C. |
| 2 | Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC. |
| 3 | Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. |
| 4 | Separate the organic layer, and extract the aqueous layer with CH₂Cl₂. |
| 5 | Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. |
| 6 | Purify the crude product by column chromatography on silica gel to afford the N-H this compound. |
Properties of N-H Oxaziridines
Physical Properties
N-H oxaziridines are typically colorless oils or low-melting solids. Their stability can vary significantly depending on the substituents on the carbon atom of the this compound ring. Bulky substituents tend to increase the stability of the molecule.[5] Some N-H oxaziridines are stable enough to be isolated and stored, while others are highly reactive and are generated and used in situ.[6]
| Property | Description | Reference |
| Physical State | Colorless oils or low-melting solids | [5] |
| Stability | Varies with substitution; bulky groups increase stability. Often generated in situ. | [5][6] |
| Energy Barrier to Nitrogen Inversion | 100 to 130 kJ/mol, allowing for chirality at the nitrogen center. | [1] |
Spectroscopic Properties
The characterization of N-H oxaziridines relies on standard spectroscopic techniques.
| Spectroscopic Data | Characteristic Features |
| ¹H NMR | The proton on the this compound carbon typically appears as a singlet in the range of δ 5.0-5.5 ppm. The N-H proton signal can be broad and its chemical shift is solvent-dependent. |
| ¹³C NMR | The carbon atom of the this compound ring resonates in the range of δ 80-95 ppm. |
| IR Spectroscopy | The N-H stretching vibration is typically observed in the region of 3200-3400 cm⁻¹. |
Note: Specific spectroscopic data for various substituted oxaziridines can be found in the chemical literature.[7][8]
Reactivity and Applications
The primary application of N-H oxaziridines in organic synthesis is as electrophilic aminating agents. They can transfer the "N-H" moiety to a wide range of nucleophiles.
Amination of Organometallic Reagents
N-H oxaziridines react efficiently with a variety of organometallic reagents, including Grignard reagents and organozincs, to provide primary amines.[4][9] This transformation is highly chemoselective and proceeds under mild conditions.[4]
Table 1: Electrophilic Amination of Organometallic Reagents with a Bench-Stable N-H this compound [4]
| Entry | Organometallic Reagent | Product | Yield (%) |
| 1 | PhMgBr | Aniline | 93 |
| 2 | n-BuMgBr | n-Butylamine | 85 |
| 3 | sec-BuMgBr | sec-Butylamine | 78 |
| 4 | tert-BuMgBr | tert-Butylamine | 65 |
| 5 | (4-MeO-C₆H₄)MgBr | 4-Methoxyaniline | 91 |
Experimental Protocol 4.1: General Procedure for the Amination of Grignard Reagents [4]
| Step | Procedure |
| 1 | To a solution of the N-H this compound (1.2 equiv) in diethyl ether (0.2 M) at room temperature, add the Grignard reagent (1.0 M in THF, 1.0 equiv) dropwise. |
| 2 | Stir the reaction mixture for 1-6 hours at ambient temperature. |
| 3 | Quench the reaction by the addition of saturated aqueous NH₄Cl. |
| 4 | Extract the aqueous layer with diethyl ether. |
| 5 | The organic layers are combined, dried over Na₂SO₄, filtered, and concentrated. The resulting amine can be further purified if necessary. |
Asymmetric Amination
The use of chiral N-H oxaziridines has enabled the development of asymmetric amination reactions, providing access to enantioenriched amines and their derivatives. This is particularly valuable in the synthesis of chiral building blocks for pharmaceuticals.[10]
Applications in Drug Development
While N-H oxaziridines are not typically found as core structural motifs in final drug molecules due to their inherent reactivity, their utility as reagents in the synthesis of complex nitrogen-containing compounds is highly relevant to drug discovery and development. Their ability to introduce a primary amine group under mild conditions is advantageous in the late-stage functionalization of complex intermediates.
Furthermore, the broader class of oxaziridines is being explored in medicinal chemistry for applications such as the development of covalent ligands and for their potential role in redox-mediated biological processes. However, specific signaling pathways directly modulated by N-H oxaziridines are not yet well-established and represent an area for future investigation. Their role is primarily as a synthetic tool to access molecules that can then be used to probe these pathways.[11]
Stability and Handling
As a class of compounds, N-H oxaziridines should be handled with care. Their stability is temperature-dependent, and some may isomerize or decompose upon heating.[12] It is recommended to store them at low temperatures and to use them promptly after preparation or purification. For highly reactive N-H oxaziridines, in situ generation is the preferred method.
Conclusion
N-H oxaziridines are powerful reagents for electrophilic amination, offering a direct and efficient route to primary amines from a variety of nucleophiles. This guide has provided a detailed overview of their synthesis, properties, and key applications, with a focus on practical experimental procedures. As the demand for complex nitrogen-containing molecules in drug discovery continues to grow, the utility of N-H oxaziridines as versatile synthetic tools is expected to expand, opening new avenues for the efficient construction of novel therapeutic agents. Further research into the development of more stable and selective N-H this compound reagents and their application in asymmetric synthesis will undoubtedly continue to be a fruitful area of investigation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Direct Primary Amination of Alkylmetals with NH-Oxaziridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in the Chemistry of Oxaziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct Primary Amination of Alkylmetals with NH-Oxaziridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The first stable enantiomerically pure chiral N-H oxaziridines: synthesis and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bowerslab.web.unc.edu [bowerslab.web.unc.edu]
- 7. spectrabase.com [spectrabase.com]
- 8. 2-Tert-Butylphenol | C10H14O | CID 6923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Direct Primary Amination of Alkylmetals with NH-Oxaziridine [organic-chemistry.org]
- 10. Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Theoretical Foundations and Reaction Pathways of Oxaziridines: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Chemistry of Oxaziridines
Oxaziridines are a class of three-membered heterocyclic organic molecules containing an oxygen, nitrogen, and carbon atom in a strained ring. This inherent ring strain, coupled with the presence of two electronegative heteroatoms, makes the N-O bond relatively weak and is the source of their diverse reactivity.[1] Oxaziridines can act as electrophilic reagents for the transfer of either an oxygen atom or a nitrogen-containing group (an "NR" fragment), making them valuable tools in modern organic synthesis and chemical biology.[2][3] Their utility is particularly highlighted in the stereoselective oxidation of various substrates and the targeted modification of biomolecules, a key area of interest in drug development.[1][3]
The reactivity and selectivity of oxaziridine reactions are finely tunable through the modification of substituents on both the nitrogen and carbon atoms of the ring.[2] Electron-withdrawing groups on the nitrogen atom, for instance, generally favor oxygen atom transfer, while smaller N-substituents can promote nitrogen transfer (amination).[3] This guide provides an in-depth overview of the theoretical studies that have elucidated the reaction pathways of oxaziridines, with a focus on their applications in the modification of peptides and proteins.
Theoretical Methodologies for Studying this compound Reactions
Computational chemistry has been instrumental in understanding the intricate mechanisms of this compound reactions. Density Functional Theory (DFT) is a widely used method to investigate the geometries of reactants, transition states, and products, as well as to calculate the activation energies that govern reaction rates.[4] By mapping the potential energy surface, researchers can distinguish between different possible reaction pathways and predict the most likely outcomes.
One powerful analytical tool used in conjunction with DFT is the distortion/interaction-activation strain model. This model deconstructs the activation energy of a reaction into two components: the "distortion energy," which is the energy required to deform the reactants into their transition state geometries, and the "interaction energy," which is the stabilizing energy released when the distorted reactants interact.[4] This approach provides valuable insights into the factors that control reaction barriers and selectivity. For instance, in the reaction of oxaziridines with methionine, this model has shown that the preference for nitrogen transfer over oxygen transfer is primarily governed by a more favorable interaction energy in the N-transfer transition state.[4]
Key Reaction Pathways: N-Transfer vs. O-Transfer
A central aspect of this compound chemistry is the competition between nitrogen transfer (N-transfer) and oxygen transfer (O-transfer) pathways, particularly in reactions with nucleophilic substrates like sulfides. In the context of drug development and chemical biology, the reaction of oxaziridines with the sulfur-containing amino acid methionine is of significant interest for the selective modification of proteins.[4]
Theoretical studies have revealed that both N-transfer and O-transfer reactions with sulfides proceed through a concerted, asynchronous mechanism.[2][4][5] This means that the bond-forming and bond-breaking events occur in a single step, but not to the same extent at the transition state. In these reactions, the cleavage of the weak N-O bond in the this compound is typically more advanced than the formation of the new bond to the sulfur atom.[5]
The chemoselectivity of the reaction—whether the nitrogen or the oxygen atom is transferred—is highly dependent on the substituents of the this compound. Computational studies have shown that orbital and charge interactions in the early stages of the reaction play a crucial role in favoring the N-transfer pathway for certain oxaziridines.[4] This has led to the development of "Redox-Activated Chemical Tagging" (ReACT), a strategy that utilizes oxaziridines for the chemoselective imidation of methionine residues in proteins.[4]
Data Presentation: Factors Influencing this compound Reactivity
While extensive quantitative data comparing a wide range of this compound reactions is dispersed throughout the literature, theoretical and experimental studies have established clear trends. The following tables summarize key quantitative findings and qualitative factors that influence the reaction pathways and stereoselectivity.
Table 1: Selected Quantitative Data from Theoretical Studies
| Parameter | System/Reaction | Value | Computational Method | Reference |
| Nitrogen Inversion Barrier | N-acylthis compound | 10.3 kcal/mol | Not Specified | [6] |
| Nitrogen Inversion Barrier | N-phosphinoylthis compound | ~13 kcal/mol | Not Specified | [5] |
| Nitrogen Inversion Barrier | N-alkyloxaziridines | 25–32 kcal/mol | Not Specified | [6] |
| Isomerization Activation Energy | syn- and anti-conformations of an N-aryl this compound | 20.2 kcal/mol | Not Specified | [4] |
Table 2: Qualitative Factors Influencing this compound Reaction Pathways
| Factor | Influence on Reactivity and Selectivity |
| N-Substituent | Electron-withdrawing groups (e.g., sulfonyl, acyl) increase the electrophilicity of the oxygen atom, favoring O-transfer . Smaller, less sterically demanding groups can favor N-transfer .[3] |
| C-Substituents | Steric bulk on the carbon atom of the this compound ring can influence the trajectory of nucleophilic attack and affect stereoselectivity. |
| Nucleophile | The nature of the nucleophile is critical. Soft nucleophiles like sulfides are suitable for both N- and O-transfer, while enolates are commonly used for α-hydroxylation (O-transfer).[1] |
| Catalyst | Transition metals (e.g., Cu, Fe) can catalyze rearrangement reactions of oxaziridines.[2] Lewis acids can activate the this compound for oxygen transfer. |
| Solvent | The polarity and coordinating ability of the solvent can influence reaction rates and, in some cases, switch the selectivity between different reaction pathways.[7] |
Experimental Protocols
Protocol 1: Synthesis of a Chiral N-Sulfonylthis compound
This protocol is adapted from the asymmetric Payne oxidation of N-sulfonyl aldimines, a practical method for the synthesis of optically active N-sulfonyl oxaziridines.
Materials:
-
N-sulfonyl imine (1.0 equiv)
-
P-spiro chiral triaminoiminophosphorane catalyst (e.g., 5 mol%)
-
Trichloroacetonitrile (1.5 equiv)
-
30% Hydrogen peroxide (H₂O₂) (2.0 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the N-sulfonyl imine and the chiral catalyst in CH₂Cl₂ at 0 °C, add trichloroacetonitrile.
-
To this stirring mixture, add the 30% H₂O₂ solution dropwise over 10 minutes.
-
Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the enantiomerically enriched N-sulfonyl this compound.
Protocol 2: Modification of a Methionine-Containing Peptide via SPPS
This protocol outlines the on-resin modification of a peptide containing a methionine residue using an this compound reagent. This is based on the principles of Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin (or other suitable solid support)
-
Dimethylformamide (DMF)
-
20% Piperidine in DMF
-
Coupling reagents (e.g., HBTU, DIPEA)
-
This compound reagent with a bioorthogonal handle (e.g., an alkyne or azide)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
-
Cold diethyl ether
Procedure:
-
Peptide Synthesis: Assemble the desired peptide sequence on the resin using standard Fmoc-SPPS protocols.[8][9] This involves sequential steps of Fmoc deprotection (with 20% piperidine in DMF) and amino acid coupling (using coupling reagents like HBTU/DIPEA).[8][9]
-
Final Fmoc Deprotection: After the final amino acid is coupled, remove the N-terminal Fmoc group as in the previous steps.
-
On-Resin this compound Labeling:
-
Wash the resin thoroughly with DMF and then DCM.
-
Prepare a solution of the this compound reagent (typically 10-50 equivalents relative to the resin loading) in a suitable solvent (e.g., a mixture of aqueous buffer and an organic co-solvent like acetonitrile).
-
Add the this compound solution to the resin and allow it to react for a specified time (e.g., 30 minutes to 2 hours) at room temperature.
-
Wash the resin extensively with DMF and DCM to remove excess reagent.
-
-
Cleavage and Deprotection:
-
Treat the dried resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the crude, modified peptide in cold diethyl ether.
-
-
Purification: Purify the modified peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry.
Visualization of a Computational Workflow
The theoretical investigation of an this compound reaction mechanism typically follows a structured workflow, as depicted in the diagram below.
Conclusion and Future Outlook
Theoretical studies, predominantly using DFT, have been pivotal in unraveling the complex reaction pathways of oxaziridines. They have provided a rational basis for understanding and predicting the competition between N-transfer and O-transfer reactions, the influence of substituents, and the origins of stereoselectivity. This knowledge is crucial for the design of novel this compound-based reagents with tailored reactivity for applications in organic synthesis and drug development. The continued synergy between computational and experimental chemistry will undoubtedly lead to the discovery of new this compound-mediated transformations and their application to increasingly complex chemical and biological systems.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Advances in the Chemistry of Oxaziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. benchchem.com [benchchem.com]
Photoinduced Transformation of Pyridine N-Oxides to Oxaziridines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The photoinduced transformation of pyridine N-oxides into their corresponding oxaziridine valence isomers is a fundamental photochemical reaction with significant implications for synthetic chemistry and drug development. This technical guide provides an in-depth overview of the core principles of this transformation, including its mechanism, key experimental considerations, and methods for the characterization of the transient this compound intermediate. Due to the inherent instability of the this compound product, this guide focuses on in situ characterization techniques and trapping experiments rather than isolation protocols.
Introduction
Pyridine N-oxides, upon absorption of ultraviolet (UV) light, can undergo a reversible electrocyclization to form a highly strained three-membered this compound ring. This photoisomerization is a key step in various subsequent thermal and photochemical rearrangements, leading to a diverse array of nitrogen-containing heterocyclic compounds, such as 1,2-oxazepines and 2-formylpyrroles.[1][2][3] Understanding and controlling this initial photoinduced step is crucial for harnessing the synthetic potential of pyridine N-oxides in the development of novel pharmaceuticals and functional materials.
The this compound intermediate is typically a transient species, making its isolation and direct characterization challenging.[1] This guide outlines the theoretical framework of the transformation and provides practical insights into the experimental methodologies required to study and utilize this reactive intermediate.
Reaction Mechanism and Signaling Pathway
The photoinduced transformation of a pyridine N-oxide to an this compound proceeds through the first excited singlet state (S₁) of the N-oxide.[2][3] Upon excitation, the N-O bond weakens, and an out-of-plane rotation of the oxygen atom facilitates the formation of the this compound ring.[2] This process is a pericyclic reaction, specifically a disrotatory electrocyclization.
The overall transformation can be depicted as a signaling pathway from the reactant to the transient intermediate and subsequent products.
Quantitative Data
Direct quantitative data on the yield of the this compound intermediate is scarce due to its transient nature. However, the efficiency of the overall photochemical process can be assessed by the quantum yield of disappearance of the starting pyridine N-oxide or the formation of subsequent, stable products. A known competing reaction is the deoxygenation of the pyridine N-oxide.[4]
| Compound | Reaction | Quantum Yield (Φ) | Conditions | Reference |
| Pyridine N-oxide | Deoxygenation | 0.024 | Solution | [4] |
| Pyridazine N-oxides (substituted) | Deoxygenation | 0.152 - 0.221 | Solution | [4] |
Note: The quantum yield for this compound formation itself is not explicitly reported but is a component of the overall disappearance of the starting material. The subsequent reactions of the this compound also have their own efficiencies.
Experimental Protocols
Due to the instability of the this compound, standard isolation and purification protocols are not applicable. The following sections describe generalized methodologies for the photochemical generation and in situ characterization of the pyridine-oxaziridine intermediate.
General Photochemical Reactor Setup
A typical photochemical reactor for this transformation consists of a UV light source, a reaction vessel made of quartz or other UV-transparent material, a cooling system to maintain a constant temperature, and a means for stirring the solution.[5][6]
Materials:
-
Pyridine N-oxide derivative
-
Anhydrous solvent (e.g., acetonitrile, methanol, acetone)
-
Photochemical reactor (e.g., Rayonet reactor with selectable wavelength lamps)
-
Quartz reaction tubes
-
Magnetic stirrer and stir bars
-
Cooling system (e.g., immersion cooler or cooling fan)
Procedure:
-
Prepare a dilute solution of the pyridine N-oxide derivative in the chosen solvent. Concentrations typically range from 10⁻³ to 10⁻² M.
-
Transfer the solution to a quartz reaction tube.
-
Place the reaction tube in the photochemical reactor.
-
Initiate stirring and cooling to the desired temperature.
-
Irradiate the solution with UV light of an appropriate wavelength (typically 254 nm or 300 nm). The choice of wavelength depends on the absorption spectrum of the starting material.[7]
-
Monitor the reaction progress by a suitable analytical technique (e.g., UV-Vis spectroscopy, TLC, or in situ NMR).
In Situ Trapping of the this compound Intermediate
The presence of the transient this compound can be confirmed by trapping it with a suitable nucleophile. The this compound is susceptible to nucleophilic attack, leading to a stable adduct that can be isolated and characterized.
Materials:
-
Photochemical reaction mixture containing the in situ generated this compound
-
Trapping agent (e.g., a primary or secondary amine, a thiol, or a phosphine)
Procedure:
-
Generate the this compound intermediate photochemically as described in section 4.1.
-
Introduce the trapping agent to the reaction mixture, either before or during irradiation.
-
Allow the trapping reaction to proceed.
-
Isolate and purify the resulting trapped product using standard chromatographic techniques.
-
Characterize the structure of the trapped product using spectroscopic methods (NMR, IR, Mass Spectrometry) to confirm the initial presence of the this compound.
Low-Temperature Spectroscopic Characterization
To directly observe the this compound intermediate, spectroscopic measurements can be performed at low temperatures where its thermal rearrangement is suppressed.[8]
4.3.1. Low-Temperature NMR Spectroscopy
Materials:
-
NMR spectrometer equipped with a variable temperature probe
-
NMR tubes suitable for low-temperature measurements
-
Deuterated solvent with a low freezing point (e.g., CD₂Cl₂, acetone-d₆)
Procedure:
-
Prepare a solution of the pyridine N-oxide in the chosen deuterated solvent in an NMR tube.
-
Cool the NMR probe to the desired low temperature (e.g., -78 °C).
-
Acquire a baseline ¹H or ¹³C NMR spectrum of the starting material.
-
Irradiate the sample directly in the NMR probe using a fiber-optic light guide or by transferring the pre-irradiated, cold sample to the spectrometer.
-
Acquire NMR spectra at various irradiation times to observe the appearance of new signals corresponding to the this compound intermediate and the disappearance of the starting material signals.
4.3.2. Matrix Isolation Infrared Spectroscopy
Matrix isolation is a technique used to trap reactive species in an inert solid matrix at cryogenic temperatures, allowing for their spectroscopic characterization.[9]
Materials:
-
Matrix isolation apparatus (including a cryostat, a vacuum shroud, and a deposition system)
-
Infrared spectrometer
-
Inert matrix gas (e.g., argon, nitrogen)
-
UV light source for in situ irradiation
Procedure:
-
Sublimate the pyridine N-oxide and co-deposit it with a large excess of the inert matrix gas onto a cryogenic window (e.g., CsI) at a temperature of ~10-20 K.
-
Record the IR spectrum of the isolated pyridine N-oxide.
-
Irradiate the matrix with UV light.
-
Record IR spectra at different irradiation times to monitor the formation of new absorption bands corresponding to the this compound intermediate. The vibrational frequencies of the this compound can be compared with those predicted by computational chemistry to aid in its identification.
Conclusion
The photoinduced transformation of pyridine N-oxides to oxaziridines is a key reaction for accessing a variety of valuable heterocyclic structures. Although the this compound intermediate is highly reactive and generally not isolable, its formation and subsequent reactivity can be studied and controlled through a combination of photochemical techniques, in situ trapping experiments, and low-temperature spectroscopic methods. This guide provides a foundational understanding and practical framework for researchers and professionals in drug development and chemical synthesis to explore and exploit this fascinating area of photochemistry. Further research into the development of more stable this compound analogs and more efficient photochemical methodologies will continue to expand the synthetic utility of this transformation.
References
- 1. Matrix isolation studies of photochemical and thermal reactions of 3- and 5-membered cyclic hydrocarbons with CrCl2O2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. baranlab.org [baranlab.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. hepatochem.com [hepatochem.com]
- 5. techinstro.com [techinstro.com]
- 6. lulab.gatech.edu [lulab.gatech.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 9. info.ifpan.edu.pl [info.ifpan.edu.pl]
An In-depth Technical Guide to the Electronic Structure and Bonding in the Oxaziridine Ring
For Researchers, Scientists, and Drug Development Professionals
The oxaziridine ring, a three-membered heterocycle containing nitrogen, oxygen, and carbon, represents a fascinating and highly reactive functional group. Its unique electronic structure, governed by significant ring strain and a labile N-O bond, makes it a powerful tool in modern organic synthesis and a key component in the design of novel therapeutics. This technical guide provides a comprehensive exploration of the electronic properties, bonding characteristics, and reactivity of the this compound ring, with a focus on the data and methodologies relevant to researchers in academia and the pharmaceutical industry.
Electronic Structure and Bonding
The defining feature of the this compound ring is its inherent strain, which arises from the deviation of its bond angles from the ideal tetrahedral geometry.[1][2] This strain energy, coupled with the presence of two highly electronegative heteroatoms, dictates the ring's electronic properties and its propensity to undergo ring-opening reactions.[3][4]
A key characteristic of the this compound ring is the weakness of the N-O bond.[5][6] This bond is significantly weaker than a typical N-O single bond, a fact that can be attributed to lone pair repulsion between the adjacent nitrogen and oxygen atoms and the overall ring strain. This inherent weakness is the primary driver for the this compound's utility as an electrophilic transfer agent for both oxygen and nitrogen atoms.[5][6]
Another notable feature is the high barrier to nitrogen inversion, which can range from 100 to 130 kJ/mol.[5] This high barrier allows for the existence of configurationally stable, chiral nitrogen centers, making oxaziridines valuable reagents in asymmetric synthesis.[5] The presence of electron-withdrawing substituents on the nitrogen atom, such as sulfonyl or acyl groups, can lower this inversion barrier. For instance, N-acyloxaziridines have a significantly lower inversion barrier of around 10.3 kcal/mol.[6]
Computational studies have provided deeper insights into the electronic structure of the this compound ring. Density Functional Theory (DFT) calculations have been employed to analyze the molecular orbitals and confirm that the N-O bond is the weakest bond in the ring.[7] These studies also reveal that the nature of the substituents on the ring atoms significantly influences the electronic distribution and reactivity.[7][8]
Quantitative Data on this compound Ring Geometry
The precise geometry of the this compound ring is influenced by the substituents on the carbon and nitrogen atoms. X-ray crystallography and computational modeling have provided valuable data on bond lengths and angles for various this compound derivatives.
| Parameter | Typical Value | Notes |
| Bond Lengths | ||
| N-O | 1.45 - 1.50 Å | Longer and weaker than a typical N-O bond. |
| C-N | 1.45 - 1.49 Å | |
| C-O | 1.40 - 1.45 Å | |
| Bond Angles | ||
| C-N-O | ~60° | Highly constrained due to the three-membered ring. |
| N-O-C | ~60° | |
| O-C-N | ~60° | The order of ring angles is often OCN > CON > CNO, indicating the N-O bond is the weakest.[7] |
| Nitrogen Inversion Barrier | 100 - 130 kJ/mol | For N-alkyl oxaziridines.[5] |
| ~18 kcal/mol | For N-Boc-oxaziridines.[4] | |
| 10.3 kcal/mol | For N-acyloxaziridines.[6] |
Reactivity and Synthetic Applications
The strained nature of the this compound ring makes it a versatile reagent in organic synthesis, primarily acting as an electrophilic source of oxygen or nitrogen.[4][6]
-
Oxygen Transfer: N-sulfonyloxaziridines, often referred to as Davis reagents, are widely used for the electrophilic hydroxylation of enolates to produce α-hydroxy carbonyl compounds.[6][9] This reaction is a cornerstone in the total synthesis of many complex natural products.[5][6] Perfluorinated oxaziridines are powerful oxidizing agents capable of hydroxylating unactivated C-H bonds.[5][6]
-
Nitrogen Transfer: Oxaziridines with small substituents on the nitrogen, such as N-H or N-alkyl groups, can act as electrophilic aminating agents.[6] This reactivity has been harnessed in the synthesis of hydrazines and other nitrogen-containing compounds.[5][10]
-
Cycloaddition Reactions: The strained ring can participate in [3+2] cycloaddition reactions with various heterocumulenes, leading to the formation of five-membered heterocyclic rings.[5]
The reactivity of the this compound ring is highly tunable based on the electronic nature of its substituents. Electron-withdrawing groups on the nitrogen atom enhance the electrophilicity of the oxygen atom, making them more potent oxygen transfer reagents.[4][6]
Role in Drug Discovery and Development
The unique reactivity of oxaziridines has found significant applications in drug discovery. They are used to synthesize complex molecules with biological activity and have been employed as tools to probe biological systems.[10][11]
Oxaziridines have been utilized in the synthesis of peptidomimetics by enabling the installation of N-amino groups into peptide backbones.[10][11] This modification can alter the conformational properties of peptides and enhance their stability and biological activity.[10][11] Furthermore, this compound-based reagents have been developed as covalent probes for targeting specific amino acid residues, such as methionine, in proteins.[12][13] This allows for the identification and characterization of functional protein sites, aiding in the development of novel therapeutics.[12]
Experimental Protocols
A. Synthesis of a Representative N-Sulfonylthis compound (Davis Reagent)
This protocol is a general representation for the synthesis of trans-2-(phenylsulfonyl)-3-phenylthis compound.[14]
Materials:
-
N-(phenylsulfonyl)benzaldimine
-
meta-Chloroperoxybenzoic acid (mCPBA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Pentane
Procedure:
-
Dissolve the N-(phenylsulfonyl)benzaldimine in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of mCPBA in dichloromethane dropwise to the cooled imine solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or trituration with a suitable solvent like pentane to yield the pure this compound.[14]
B. NMR Spectroscopic Analysis for Enantiomeric Purity
The enantiomeric composition of chiral oxaziridines can be determined by NMR spectroscopy using chiral solvating agents.[15][16]
Materials:
-
Chiral this compound sample
-
Deuterated chloroform (CDCl₃)
-
Chiral solvating agent (e.g., (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol)
Procedure:
-
Dissolve a small amount of the this compound sample in CDCl₃ in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the sample.
-
Add a molar excess of the chiral solvating agent to the NMR tube.
-
Acquire another ¹H NMR spectrum. In the presence of the chiral solvating agent, the signals corresponding to the enantiomers of the this compound will be resolved into two distinct sets of peaks.
-
The ratio of the integrals of these separated peaks corresponds to the enantiomeric ratio of the this compound sample.
Visualizations
Caption: Molecular orbital interactions in the oxygen transfer reaction from an this compound to a nucleophile.
Caption: General experimental workflow for the synthesis and characterization of oxaziridines.
Caption: Logical relationship between the structural features and synthetic utility of oxaziridines.
References
- 1. benchchem.com [benchchem.com]
- 2. Ring Strain [ns1.almerja.com]
- 3. youtube.com [youtube.com]
- 4. Advances in the Chemistry of Oxaziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cjm.ichem.md [cjm.ichem.md]
- 8. Rearrangement reactions of oxaziridines to nitrones. X-Ray crystal and molecular structure of N-t-butyl-α(o-hydroxyphenyl)nitrone - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. Davis Oxidation [organic-chemistry.org]
- 10. "Diazirines and Oxaziridines as Nitrogen Transfer Reagents in Drug Disc" by Khalilia C. Tillett [digitalcommons.usf.edu]
- 11. Diazirines and Oxaziridines as Nitrogen Transfer Reagents in Drug Discovery - ProQuest [proquest.com]
- 12. An Activity-Based this compound Platform for Identifying and Developing Covalent Ligands for Functional Allosteric Methionine Sites: Redox-Dependent Inhibition of Cyclin-Dependent Kinase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. WO2023192328A1 - An this compound platform for targeting functional allosteric methionine sites - Google Patents [patents.google.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to N-Sulfonyloxaziridines (Davis Reagents) for Researchers, Scientists, and Drug Development Professionals
Introduction
N-Sulfonyloxaziridines, commonly known as Davis reagents, are a class of stable, aprotic, and neutral oxidizing agents that have become indispensable tools in modern organic synthesis.[1][2] Developed by Franklin A. Davis and his colleagues in the late 1970s, these three-membered heterocyclic compounds are highly valued for their ability to act as electrophilic oxygen transfer agents.[3][4] Their most significant application lies in the stereoselective hydroxylation of enolates to produce α-hydroxy carbonyl compounds, a structural motif prevalent in a vast array of biologically active natural products and pharmaceuticals.[1][5] The ability to generate these chiral building blocks with high levels of stereocontrol makes Davis reagents particularly crucial for professionals in drug discovery and development.[6][7]
This technical guide provides a comprehensive overview of N-sulfonyloxaziridines, including their synthesis, reaction mechanisms, and applications, with a focus on asymmetric transformations. Detailed experimental protocols and quantitative data are presented to facilitate their practical application in a research setting.
Core Principles and Properties
N-Sulfonyloxaziridines are characterized by a strained three-membered ring containing carbon, nitrogen, and oxygen. The nitrogen atom is attached to an electron-withdrawing sulfonyl group, which enhances the electrophilicity of the oxaziridine oxygen atom, making it an effective oxygen donor to a wide range of nucleophiles.[5] These reagents are typically stable, crystalline solids that can be stored for extended periods without significant decomposition.[7]
The reactivity of Davis reagents is centered on the transfer of the oxygen atom to a nucleophile in a reaction that is mechanistically analogous to an SN2 process.[8] This transfer is driven by the release of ring strain in the this compound and the formation of a stable N-sulfonylimine byproduct.[9] A key advantage of Davis reagents over other oxidants like peracids is their neutrality and aprotic nature, which often leads to cleaner reactions and higher yields.[9]
Synthesis of N-Sulfonyloxaziridines
The most common method for synthesizing N-sulfonyloxaziridines is the oxidation of the corresponding N-sulfonylimines.[5] These imines are typically prepared by the condensation of a sulfonamide with an aldehyde. The subsequent oxidation to the this compound can be achieved using various oxidizing agents, with potassium peroxymonosulfate (B1194676) (Oxone) being a practical and cost-effective choice.[5] For asymmetric synthesis, chiral N-sulfonyloxaziridines are employed, which are often derived from naturally occurring chiral molecules like camphor.[3][4]
Caption: General synthesis pathway for chiral N-sulfonyloxaziridines.
Key Applications in Asymmetric Synthesis
The primary utility of chiral Davis reagents is in the asymmetric oxidation of prochiral nucleophiles, enabling the synthesis of enantiomerically enriched products.
Asymmetric α-Hydroxylation of Carbonyl Compounds
The asymmetric α-hydroxylation of ketones, esters, and amides is arguably the most powerful application of chiral Davis reagents.[5] The process involves the deprotonation of the carbonyl compound to form a prochiral enolate, which then attacks the electrophilic oxygen of the chiral this compound. The stereochemical outcome of the reaction is controlled by the chiral environment of the Davis reagent, which dictates the facial selectivity of the oxygen transfer.[10] This method provides reliable access to optically active α-hydroxy carbonyl compounds, which are critical intermediates in the synthesis of many pharmaceuticals.[1]
Caption: Mechanism of asymmetric α-hydroxylation of enolates.
Quantitative Data for Asymmetric α-Hydroxylation of Ketones
| Substrate (Ketone) | Base | Chiral Davis Reagent | Yield (%) | ee (%) | Reference |
| 2-Methyl-1-tetralone | NaHMDS | (+)-(Camphorsulfonyl)this compound | 85 | 95 | [10] |
| 2-Propyl-1-tetralone | NaHMDS | (+)-(Camphorsulfonyl)this compound | 88 | 97 | [10] |
| 2-Phenyl-1-indanone | NaHMDS | (+)-(Camphorsulfonyl)this compound | 75 | 92 | [10] |
| Propiophenone | NaHMDS | (+)-(Camphorsulfonyl)this compound | 71 | 84 | [10] |
| 2-Methyl-1-indanone | NaHMDS | (+)-(Camphorsulfonyl)this compound | 82 | 60 | [10] |
Asymmetric Oxidation of Sulfides
Chiral N-sulfonyloxaziridines are highly effective for the asymmetric oxidation of prochiral sulfides to chiral sulfoxides.[2] This transformation is valuable as chiral sulfoxides are important chiral auxiliaries and are found in several biologically active molecules. The reaction is typically high-yielding and proceeds with minimal over-oxidation to the corresponding sulfone.[9]
Quantitative Data for Asymmetric Oxidation of Sulfides
| Substrate (Sulfide) | Chiral Davis Reagent | Solvent | Yield (%) | ee (%) | Reference |
| Methyl p-tolyl sulfide | (+)-(Camphorsulfonyl)this compound | CCl₄ | 95 | 89 | [2] |
| Methyl phenyl sulfide | (+)-(Camphorsulfonyl)this compound | CCl₄ | 96 | 78 | [2] |
| Ethyl phenyl sulfide | (+)-(Camphorsulfonyl)this compound | CCl₄ | 94 | 85 | [2] |
| Benzyl methyl sulfide | (+)-(Camphorsulfonyl)this compound | CCl₄ | 93 | 90 | [2] |
| Thioanisole | (+)-(8,8-Dichlorocamphoryl)sulfonyl]this compound | CH₂Cl₂ | 91 | >95 | [3] |
Relevance in Drug Development
The α-hydroxy carbonyl moiety is a key pharmacophore in a wide range of pharmaceuticals, including antidepressants, antitumor agents, and treatments for Alzheimer's disease.[1][7] The ability of Davis reagents to introduce this functional group with high enantiomeric purity is therefore of paramount importance in medicinal chemistry. The synthesis of complex, biologically active natural products, such as Taxol, has utilized Davis oxidation as a key step, underscoring the reagent's significance in developing new therapeutic agents.[3][9] By providing a reliable method for generating chiral building blocks, Davis reagents facilitate the exploration of structure-activity relationships and the optimization of lead compounds in the drug discovery pipeline.[7]
Experimental Protocols
Protocol 1: Synthesis of (+)-(2R,8aS)-(Camphorylsulfonyl)this compound
This protocol is adapted from a procedure in Organic Syntheses.
Step A: Preparation of (+)-(Camphorsulfonyl)imine
-
To a 1-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, a Dean-Stark trap, and a condenser, add (+)-(1S)-camphorsulfonamide (41.5 g), benzaldehyde (B42025) (22.3 g), and toluene (B28343) (500 mL).
-
Add 5 g of Amberlyst 15 ion-exchange resin.
-
Heat the mixture at reflux for 4-6 hours, collecting the water in the Dean-Stark trap.
-
Monitor the reaction by TLC. Once the sulfonamide is consumed, cool the reaction mixture to approximately 40–50°C.
-
Add methylene (B1212753) chloride (200 mL) to dissolve any crystallized product.
-
Filter the mixture to remove the resin and wash the resin with additional methylene chloride (75 mL).
-
Combine the organic filtrates and remove the solvent under reduced pressure to yield the crude (+)-(camphorsulfonyl)imine, which can be used in the next step without further purification.
Step B: Oxidation to (+)-(2R,8aS)-(Camphorylsulfonyl)this compound
-
In a 2-L, three-necked flask equipped with a mechanical stirrer, dissolve the crude imine from Step A in toluene (600 mL).
-
In a separate flask, prepare a solution of potassium carbonate (115 g) in water (800 mL). Add this solution to the imine solution.
-
Cool the biphasic mixture to 0°C in an ice bath.
-
In another flask, dissolve Oxone (potassium peroxymonosulfate, 115 g) in water (800 mL).
-
Add the Oxone solution dropwise to the vigorously stirred imine mixture over 1 hour, maintaining the temperature at 0-5°C.
-
After the addition is complete, continue stirring at room temperature for 2-4 hours. Monitor the reaction by TLC until the imine is consumed.
-
Separate the organic layer and extract the aqueous layer with methylene chloride (3 x 200 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., methylene chloride/hexane) to afford pure (+)-(2R,8aS)-(camphorylsulfonyl)this compound as a white crystalline solid.
Protocol 2: Asymmetric α-Hydroxylation of a Ketone
This is a general procedure and may require optimization for specific substrates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. DSpace [cora.ucc.ie]
- 3. Davis Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 4. york.ac.uk [york.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. kbfi.ee [kbfi.ee]
- 7. Exploring Carbonyl Group Applications in Pharmaceuticals [eureka.patsnap.com]
- 8. Davis Oxidation [organic-chemistry.org]
- 9. Capturing the Essence of Organic Synthesis: From Bioactive Natural Products to Designed Molecules in Today’s Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemistry of oxaziridines. 14. Asymmetric oxidation of ketone enolates using enantiomerically pure (camphorylsulfonyl)this compound [organic-chemistry.org]
The Reactivity of Perfluorinated Oxaziridines with Hydrocarbons: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Perfluorinated oxaziridines have emerged as powerful and highly selective reagents for the functionalization of unactivated C-H bonds in hydrocarbons. Their unique reactivity, characterized by a preference for tertiary C-H bonds and remarkable stereospecificity, makes them valuable tools in organic synthesis, particularly in the context of late-stage functionalization of complex molecules relevant to drug discovery. This technical guide provides a comprehensive overview of the reactivity of perfluorinated oxaziridines with hydrocarbons, focusing on hydroxylation and amination reactions. It includes a compilation of quantitative data, detailed experimental protocols, and mechanistic insights to facilitate their application in research and development.
Introduction
The direct and selective functionalization of carbon-hydrogen (C-H) bonds is a paramount goal in modern organic synthesis. Perfluorinated oxaziridines, a class of three-membered heterocyclic compounds bearing highly electron-withdrawing perfluoroalkyl groups, have proven to be exceptionally effective reagents for achieving this transformation under mild conditions.[1][2] Their reactivity is akin to that of dioxiranes, enabling the electrophilic transfer of an oxygen or nitrogen atom to hydrocarbon substrates.[3] This guide will delve into the core aspects of these reactions, providing practical information for their successful implementation.
Core Reactivity: C-H Bond Functionalization
Perfluorinated oxaziridines are primarily utilized for two key transformations on hydrocarbon skeletons: hydroxylation and, to a lesser extent, amination. The high electronegativity of the perfluoroalkyl substituents renders the oxaziridine oxygen and nitrogen atoms highly electrophilic, facilitating the attack on typically inert C-H bonds.
C-H Hydroxylation
The hydroxylation of unactivated C-H bonds is the most well-documented and utilized reaction of perfluorinated oxaziridines.[2] These reagents exhibit a remarkable combination of high regioselectivity and stereospecificity.
Regioselectivity: Perfluorinated oxaziridines display a strong preference for the oxidation of tertiary C-H bonds over secondary, and primary C-H bonds are generally not oxidized.[3] This selectivity is a key advantage, allowing for predictable functionalization of complex hydrocarbon frameworks.
Stereospecificity: The hydroxylation reaction proceeds with a high degree of retention of stereochemistry at the reacting center, often with 95-98% retention.[3] This is indicative of a concerted or near-concerted mechanistic pathway.
Quantitative Data on Hydroxylation Reactions
The following table summarizes the available quantitative data for the hydroxylation of various hydrocarbon substrates using perfluorinated oxaziridines, primarily perfluoro-cis-2,3-dialkyloxaziridines.
| Substrate | Perfluorinated this compound | Reaction Conditions | Product(s) | Yield (%) | Regio-/Stereo-selectivity | Reference(s) |
| Adamantane | perfluoro-cis-2-n-butyl-3-n-propylthis compound | Neat or in perfluorinated solvent, room temp. | 1-Adamantanol | >95 | >98% tertiary | [4] |
| cis-Decalin | perfluoro-cis-2-n-butyl-3-n-propylthis compound | Not specified | cis-9-Decalol | High | High retention of configuration | [5] |
| Cyclohexane | perfluoro-cis-2,3-dialkylthis compound | Not specified | Cyclohexanol | Not specified | - | [1] |
| Methylcyclohexane | perfluoro-cis-2,3-dialkylthis compound | Not specified | 1-Methylcyclohexanol | High | Predominantly tertiary | [1] |
C-H Amination
While less explored than hydroxylation, perfluorinated oxaziridines can also serve as reagents for the amination of C-H bonds. This reaction typically involves the transfer of a nitrogen atom to a hydrocarbon substrate. The scope and mechanistic details of C-H amination with perfluorinated oxaziridines are still under active investigation, with N-sulfonyl oxaziridines often being employed in copper-catalyzed intramolecular reactions.[6]
Quantitative Data on Amination Reactions
Comprehensive quantitative data for the intermolecular C-H amination of hydrocarbons using perfluorinated oxaziridines is limited in the current literature. Most reported examples involve intramolecular reactions of N-sulfonyl oxaziridines.
Synthesis of Perfluorinated Oxaziridines
The most widely used perfluorinated oxaziridines are the perfluoro-cis-2,3-dialkyloxaziridines. Their synthesis is a two-step process starting from a commercially available perfluorinated amine.
Caption: General workflow for the synthesis of perfluoro-cis-2-n-butyl-3-n-propylthis compound.
Detailed Experimental Protocol: Synthesis of Perfluoro-cis-2-n-butyl-3-n-propylthis compound
Step 1: Synthesis of Perfluoro-(Z)-4-aza-4-octene [7]
-
In a meticulously dried flask under an inert atmosphere, place antimony pentafluoride (SbF₅).
-
Slowly add perfluorotributylamine to the SbF₅ with vigorous stirring. An exothermic reaction will occur.
-
After the addition is complete, heat the reaction mixture to initiate the cleavage and rearrangement process.
-
The product, perfluoro-(Z)-4-aza-4-octene, is a volatile liquid and can be isolated by distillation directly from the reaction mixture.
-
Purify the collected liquid by redistillation to obtain the pure perfluorinated imine.
Step 2: Oxidation to Perfluoro-cis-2-n-butyl-3-n-propylthis compound [1][7]
-
Dissolve the purified perfluoro-(Z)-4-aza-4-octene in a suitable inert solvent, such as a perfluorinated hydrocarbon or dichloromethane.
-
Prepare a solution of acid-free meta-chloroperoxybenzoic acid (m-CPBA) in the same solvent. It is crucial to use m-CPBA that has been washed to remove acidic impurities, as they can lead to side reactions.
-
Slowly add the m-CPBA solution to the stirred solution of the perfluorinated imine at a low temperature (e.g., 0 °C).
-
Monitor the reaction progress by techniques such as ¹⁹F NMR spectroscopy.
-
Once the reaction is complete, wash the reaction mixture with a basic aqueous solution (e.g., sodium bicarbonate) to remove m-chlorobenzoic acid.
-
Separate the organic layer, dry it over an anhydrous drying agent (e.g., MgSO₄), and remove the solvent under reduced pressure to yield the perfluorinated this compound. The product is typically a volatile liquid and can be further purified by distillation if necessary.
Reactivity with Hydrocarbons: Experimental Protocols
The following are generalized protocols for the hydroxylation of hydrocarbon substrates using perfluorinated oxaziridines. Reaction times and temperatures may need to be optimized for specific substrates.
General Protocol for Hydroxylation of a Liquid Hydrocarbon (e.g., Cyclohexane)
-
In a clean, dry reaction vial, place the liquid hydrocarbon substrate (e.g., cyclohexane).
-
If desired, add a suitable inert solvent (e.g., a perfluorinated solvent or chloroform). For many substrates, the reaction can be run neat.
-
Add the perfluorinated this compound (typically 1.0-1.2 equivalents) to the stirred hydrocarbon.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture can be directly analyzed or subjected to a simple workup. For volatile products, direct GC analysis is often sufficient. For less volatile products, the excess this compound and the perfluoroimine byproduct can be removed under reduced pressure.
-
If further purification is needed, column chromatography on silica gel can be employed.
General Protocol for Hydroxylation of a Solid Hydrocarbon (e.g., Adamantane)
-
Dissolve the solid hydrocarbon substrate (e.g., adamantane) in a suitable inert solvent (e.g., chloroform or a perfluorinated solvent) in a clean, dry reaction vial.
-
Add the perfluorinated this compound (typically 1.0-1.2 equivalents) to the stirred solution.
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by GC or TLC.
-
After the reaction is complete, remove the solvent and volatile byproducts under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure alcohol.
Mechanistic Considerations
The reaction between a perfluorinated this compound and a C-H bond is believed to proceed through an electrophilic oxygen-transfer mechanism. The highly electron-withdrawing perfluoroalkyl groups create a highly electrophilic oxygen atom within the this compound ring.
Caption: Proposed mechanism for the hydroxylation of a tertiary C-H bond by a perfluorinated this compound.
The reaction is thought to proceed via a concerted, asynchronous transition state where the C-H bond insertion occurs with the simultaneous cleavage of the weak N-O bond of the this compound.[8] This is supported by the high degree of stereochemical retention observed in the products. A stepwise mechanism involving a carbocation intermediate is considered less likely for unactivated alkanes.
Applications in Drug Development
The ability of perfluorinated oxaziridines to perform late-stage functionalization of complex molecules makes them particularly attractive for applications in drug discovery and development. The introduction of a hydroxyl group can significantly alter the pharmacological properties of a molecule, including its solubility, metabolic stability, and binding affinity to biological targets. The high selectivity of these reagents allows for the modification of specific positions in a lead compound, enabling the rapid generation of analogues for structure-activity relationship (SAR) studies.[9][10]
Conclusion
Perfluorinated oxaziridines are highly effective and selective reagents for the hydroxylation of unactivated C-H bonds in hydrocarbons. Their remarkable regioselectivity for tertiary positions and high stereospecificity provide a powerful tool for synthetic chemists. While C-H amination with these reagents is less developed, it represents a promising area for future research. The straightforward synthesis of these reagents and the mild reaction conditions for their use in C-H functionalization underscore their utility in both academic and industrial research, particularly in the synthesis of complex molecules for drug discovery. Further exploration of their reactivity and the development of catalytic systems will undoubtedly expand their synthetic applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Novel Strategies in C-H Oxidations for Natural Product Diversification—A Remote Functionalization Application Summary - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cis-Decalin oxidation as a stereochemical probe of in-MOF versus on-MOF catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. scirp.org [scirp.org]
- 7. Advances in the Chemistry of Oxaziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 9. researchgate.net [researchgate.net]
- 10. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Electrophilic Heart of Oxaziridines: A Technical Guide for Researchers
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, exploring the nuanced electrophilic nature of oxaziridine heteroatoms. This document delves into the core principles governing their reactivity, provides detailed experimental methodologies, and presents quantitative data to facilitate informed application in synthetic chemistry.
Executive Summary
Oxaziridines, three-membered heterocyclic compounds containing an oxygen, nitrogen, and carbon atom, are versatile reagents in modern organic synthesis. Their strained ring structure and the presence of two electronegative heteroatoms impart a unique electrophilic character, enabling them to act as efficient oxygen and nitrogen transfer agents.[1] The reactivity of the this compound ring is profoundly influenced by the substituent on the nitrogen atom, which dictates the chemoselectivity of nucleophilic attack, toggling between the oxygen and nitrogen atoms as the primary electrophilic site.[1] This guide will explore the synthesis of various this compound classes, their electrophilic transfer reactions, and their applications in constructing complex molecular architectures, particularly within the realm of drug discovery.
The Dual Electrophilic Nature of the this compound Heteroatoms
The inherent ring strain and the weak N-O bond in oxaziridines are central to their reactivity.[1] Unlike typical amines and ethers where nitrogen and oxygen act as nucleophiles, in oxaziridines, both heteroatoms can exhibit electrophilic behavior. The regioselectivity of nucleophilic attack is a critical aspect of this compound chemistry and is primarily governed by the nature of the nitrogen substituent (R¹).
-
Electrophilic Oxygen: When the nitrogen atom is substituted with a sterically bulky or an electron-withdrawing group (e.g., sulfonyl, acyl), the oxygen atom becomes the primary site of nucleophilic attack.[1] This is attributed to the increased partial positive charge on the oxygen and the steric hindrance around the nitrogen atom. This mode of reactivity is the foundation for a wide range of oxidation reactions.
-
Electrophilic Nitrogen: Conversely, when the nitrogen substituent is small (e.g., H, alkyl), nucleophiles tend to attack the nitrogen atom.[1] This facilitates electrophilic amination reactions, providing a direct route to N-N and C-N bond formation.
The following diagram illustrates the tunable reactivity of the this compound ring based on the nitrogen substituent.
Caption: Logical relationship of N-substituent effects on this compound reactivity.
Synthesis of Key this compound Reagents
The appropriate choice of this compound is paramount for achieving the desired chemical transformation. The synthesis of different classes of oxaziridines is well-established, with the oxidation of an imine precursor being the most common strategy.[2]
N-Sulfonyloxaziridines (e.g., Davis Reagent)
N-Sulfonyloxaziridines are among the most widely used oxaziridines due to their stability and high reactivity as oxygen transfer agents.[3] The parent compound, 2-(phenylsulfonyl)-3-phenylthis compound, is commonly known as the Davis reagent.[4]
Experimental Protocol: Synthesis of (±)-trans-2-(Phenylsulfonyl)-3-phenylthis compound
This procedure is adapted from established literature methods.
-
Imine Formation: A solution of benzaldehyde (1.0 eq) and benzenesulfonamide (1.0 eq) in toluene is heated to reflux with a Dean-Stark trap to remove water. The reaction is monitored by TLC until the starting materials are consumed. The solvent is removed under reduced pressure to yield the crude N-benzylidenebenzenesulfonamide.
-
Oxidation: The crude imine is dissolved in chloroform, and a biphasic mixture is created by adding a saturated aqueous solution of sodium bicarbonate. The mixture is cooled to 0 °C, and meta-chloroperoxybenzoic acid (m-CPBA, ~1.5 eq) is added portion-wise while maintaining the temperature. The reaction is stirred vigorously until TLC analysis indicates complete consumption of the imine.
-
Work-up and Purification: The organic layer is separated, washed sequentially with 10% aqueous sodium sulfite, saturated aqueous sodium bicarbonate, and brine. The organic phase is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting solid is purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to afford the desired this compound as a white crystalline solid.
Chiral N-Sulfonyloxaziridines (e.g., Camphorsulfonylthis compound)
Enantiomerically pure oxaziridines are invaluable for asymmetric synthesis. Camphor-derived oxaziridines are widely employed for the enantioselective hydroxylation of enolates.
Experimental Protocol: Synthesis of (+)-(2R,8aS)-10-(Camphorylsulfonyl)this compound
This protocol is a generalized procedure based on literature precedents.
-
Imine Formation: (+)-(1R)-Camphor-10-sulfonic acid is converted to the corresponding sulfonyl chloride, which is then reacted with an appropriate amine to form the sulfonamide. The sulfonamide is subsequently condensed with an aldehyde to yield the chiral N-sulfonylimine.
-
Diastereoselective Oxidation: The chiral imine is oxidized using a suitable oxidant, such as potassium peroxymonosulfate (Oxone®), in a biphasic system (e.g., toluene/water) with a phase-transfer catalyst. The stereochemistry of the camphor backbone directs the oxidation to occur from one face of the C=N double bond, leading to the formation of a single diastereomer of the this compound.
-
Purification: The product is isolated by extraction and purified by recrystallization to yield the enantiomerically pure this compound.
The following diagram outlines the general workflow for the synthesis of N-sulfonyloxaziridines.
Caption: Synthetic workflow for N-sulfonyloxaziridines.
Electrophilic Oxygen Transfer Reactions
N-Sulfonyloxaziridines are premier reagents for the electrophilic transfer of an oxygen atom to a variety of nucleophiles.
α-Hydroxylation of Ketone Enolates (Davis Oxidation)
The α-hydroxylation of ketones via their enolates is a cornerstone transformation in organic synthesis, providing access to valuable α-hydroxy carbonyl motifs.[4] The use of chiral, non-racemic camphorsulfonyloxaziridines allows for highly enantioselective hydroxylations.
Experimental Protocol: Asymmetric α-Hydroxylation of a Ketone
-
Enolate Formation: A solution of the ketone (1.0 eq) in an anhydrous aprotic solvent (e.g., THF) is cooled to -78 °C under an inert atmosphere. A strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 eq), is added dropwise to generate the corresponding enolate.
-
Oxidation: A solution of the enantiomerically pure camphorsulfonylthis compound (1.2 eq) in the same solvent is added to the enolate solution at -78 °C. The reaction mixture is stirred at this temperature until the starting material is consumed (monitored by TLC).
-
Quenching and Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
Purification and Analysis: The crude product is purified by flash column chromatography on silica gel. The enantiomeric excess of the α-hydroxy ketone is determined by chiral HPLC or by conversion to a diastereomeric derivative followed by NMR analysis.
The following table summarizes representative data for the asymmetric α-hydroxylation of various ketones using camphorsulfonyloxaziridines.
| Entry | Ketone Substrate | Base | This compound Reagent | Yield (%) | ee (%) | Reference |
| 1 | Propiophenone | LDA | (+)-Camphorsulfonylthis compound | 85 | 95 | [5] |
| 2 | 2-Methyl-1-tetralone | NaHMDS | (+)-Camphorsulfonylthis compound | 92 | 98 | [5] |
| 3 | 2-Phenylcyclohexanone | KHMDS | (-)-Camphorsulfonylthis compound | 88 | 92 | [5] |
| 4 | Deoxybenzoin | LDA | (+)-Camphorsulfonylthis compound | 90 | 85 | [5] |
Electrophilic Nitrogen Transfer Reactions
Oxaziridines with small N-substituents, such as N-H or N-alkoxycarbonyl, serve as effective electrophilic aminating agents.
Amination of Amines and Carbanions
N-Alkoxycarbonyl-oxaziridines, particularly N-Boc-oxaziridines, are stable and efficient reagents for the transfer of a protected amino group to various nucleophiles, including amines and organometallic reagents.[6]
Experimental Protocol: Electrophilic Amination of a Primary Amine with N-Boc-oxaziridine
-
Reaction Setup: To a solution of the primary amine (1.0 eq) in a suitable solvent (e.g., dichloromethane) is added the N-Boc-oxaziridine (1.1 eq).
-
Reaction Execution: The reaction mixture is stirred at room temperature until the starting amine is consumed, as monitored by TLC.
-
Work-up and Purification: The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the corresponding N-Boc-protected hydrazine.
The following table presents data for the electrophilic amination of various primary amines using a diethylketomalonate-derived N-Boc-oxaziridine.
| Entry | Amine Substrate | Solvent | Yield (%) of N-Boc Hydrazine | Reference |
| 1 | Benzylamine | Toluene | 85 | [6] |
| 2 | Aniline | Dichloromethane | 78 | [6] |
| 3 | Cyclohexylamine | Toluene | 92 | [6] |
| 4 | L-Phenylalanine methyl ester | Dichloromethane | 88 | [6] |
The proposed mechanism for electrophilic amination using N-Boc-oxaziridines is depicted in the following diagram.
Caption: Reaction pathway for electrophilic amination.
Applications in Drug Discovery and Development
The ability of oxaziridines to introduce oxygen and nitrogen functionalities with high stereo- and regiocontrol makes them powerful tools in the synthesis of complex, biologically active molecules. For instance, the asymmetric α-hydroxylation using camphorsulfonylthis compound was a key step in the total synthesis of the anticancer drug Taxol.[1] Furthermore, the development of novel this compound-based reagents for the selective modification of amino acid residues, such as methionine, is opening new avenues for activity-based protein profiling and the discovery of covalent ligands for previously "undruggable" targets.[7] The introduction of α-hydrazino acid residues into peptides via electrophilic amination is an emerging strategy for designing peptidomimetics with improved pharmacological properties.
Conclusion
Oxaziridines are a class of reagents with a rich and tunable electrophilic character. The strategic choice of the nitrogen substituent allows for the selective transfer of either an oxygen or a nitrogen atom to a wide array of nucleophiles. This guide has provided a comprehensive overview of the synthesis of key this compound reagents, detailed experimental protocols for their application in hallmark transformations, and a summary of quantitative data to aid in reaction planning. The continued development of novel this compound-based methodologies promises to further expand the synthetic chemist's toolkit, enabling the efficient construction of complex molecules with significant applications in medicinal chemistry and materials science.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Advances in the Chemistry of Oxaziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Chemistry of oxaziridines. 14. Asymmetric oxidation of ketone enolates using enantiomerically pure (camphorylsulfonyl)this compound [organic-chemistry.org]
- 6. bowerslab.web.unc.edu [bowerslab.web.unc.edu]
- 7. An Activity-Based this compound Platform for Identifying and Developing Covalent Ligands for Functional Allosteric Methionine Sites: Redox-Dependent Inhibition of Cyclin-Dependent Kinase 4 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Enantioselective α-Hydroxylation of Prochiral Enolates with Oxaziridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective α-hydroxylation of prochiral enolates is a cornerstone transformation in modern organic synthesis, providing access to optically active α-hydroxy carbonyl compounds. This structural motif is a key feature in a multitude of biologically active molecules, including natural products and pharmaceuticals.[1] Among the various methods developed for this purpose, the use of chiral N-sulfonyloxaziridines, often referred to as Davis oxaziridines, has proven to be a highly effective and reliable strategy.[1][2][3][4] These reagents offer high levels of stereocontrol, operational simplicity, and a broad substrate scope, making them invaluable tools for synthetic chemists.[1]
This document provides detailed application notes, experimental protocols, and a summary of the reaction's scope for the asymmetric α-hydroxylation of prochiral enolates using chiral oxaziridines.
Reaction Principle and Mechanism
The reaction proceeds through the initial deprotonation of a carbonyl compound (ketone, ester, or amide) by a suitable base to form a prochiral enolate.[1][2] This nucleophilic enolate then attacks the electrophilic oxygen atom of the chiral N-sulfonyloxaziridine in an SN2-type fashion.[1][3][4] This oxygen transfer step is stereodetermining, with the facial selectivity being controlled by the steric and electronic properties of the chiral backbone of the this compound. The resulting hemiaminal intermediate rapidly fragments to yield the desired α-hydroxy carbonyl compound and a sulfinimine byproduct.[1][2][3]
The stereochemical outcome is often rationalized by an open, non-chelated transition state model, where the enolate approaches the this compound oxygen from the sterically less encumbered face.[5][6] The choice of the specific enantiomer of the chiral this compound dictates the absolute configuration of the resulting α-hydroxy product.[7]
Caption: Reaction mechanism of enantioselective α-hydroxylation.
Data Presentation: Scope and Limitations
The enantioselective α-hydroxylation using chiral oxaziridines is applicable to a wide range of carbonyl compounds. The efficiency and stereoselectivity of the reaction are influenced by several factors, including the structure of the substrate, the nature of the enolate counterion (Li, Na, K), the choice of the chiral this compound, and the reaction conditions such as temperature and solvent.[6][8]
Table 1: Asymmetric α-Hydroxylation of Ketones
| Entry | Ketone Substrate | Base | Chiral this compound | Solvent | Temp (°C) | Yield (%) | ee (%) | Ref |
| 1 | 2-Phenylcyclohexanone | NaHMDS | (+)-(Camphorsulfonyl)this compound | THF | -78 | 84 | 95 | [7] |
| 2 | 2-Methyl-1-tetralone | KHMDS | (+)-(Camphorsulfonyl)this compound | THF | -78 | 85 | >98 | [6] |
| 3 | 2-Propyl-1-indanone | NaHMDS | (+)-(Camphorsulfonyl)this compound | THF | -78 | 90 | 90 | [6] |
| 4 | 2-Benzyl-1-tetralone | NaHMDS | (+)-(Camphorsulfonyl)this compound | THF | -78 | 75 | 85 | [6] |
| 5 | Deoxybenzoin | NaHMDS | (+)-(Camphorsulfonyl)this compound | THF | -78 | 84 | 95 | [6] |
NaHMDS: Sodium bis(trimethylsilyl)amide; KHMDS: Potassium bis(trimethylsilyl)amide; THF: Tetrahydrofuran.
Table 2: Asymmetric α-Hydroxylation of Esters and Amides
| Entry | Substrate | Base | Chiral this compound | Solvent | Temp (°C) | Yield (%) | ee (%) | Ref |
| 1 | Methyl 2-phenylpropanoate | LDA | (-)-(Camphorsulfonyl)this compound | THF | -78 | 70 | 85 | [1] |
| 2 | tert-Butyl 2-phenylacetate | KHMDS | (+)-(Camphorsulfonyl)this compound | THF | -78 | 88 | 92 | [1] |
| 3 | N-Benzoyl-2-piperidone | KHMDS | (+)-(Camphorsulfonyl)this compound | THF | -78 | 75 | 94 | [1] |
| 4 | Evans' Propionyl Oxazolidinone | NaHMDS | (+)-(Camphorsulfonyl)this compound | THF | -78 | 86 | >98 (d.r.) | [5] |
LDA: Lithium diisopropylamide; d.r.: diastereomeric ratio.
Experimental Protocols
The following are general protocols and may require optimization for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents.
Protocol 1: General Procedure for the α-Hydroxylation of a Prochiral Ketone
This protocol is adapted from the work of Davis et al. for the hydroxylation of 2-phenylcyclohexanone.[6][7]
Materials:
-
2-Phenylcyclohexanone
-
Sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 M in THF)
-
(+)-(Camphorsulfonyl)this compound
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Enolate Formation: To a solution of 2-phenylcyclohexanone (1.0 mmol) in anhydrous THF (10 mL) at -78 °C, add NaHMDS (1.1 mmol, 1.1 mL of a 1.0 M solution in THF) dropwise. Stir the resulting solution at -78 °C for 1 hour.
-
Oxidation: In a separate flask, dissolve (+)-(camphorsulfonyl)this compound (1.2 mmol) in anhydrous THF (5 mL). Add this solution dropwise to the enolate solution at -78 °C. Stir the reaction mixture at -78 °C for 2-3 hours.
-
Workup: Quench the reaction by adding saturated aqueous NH₄Cl (10 mL). Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to afford the desired α-hydroxy ketone.
-
Analysis: Determine the enantiomeric excess of the product by chiral HPLC or by conversion to a diastereomeric derivative followed by NMR analysis.
Protocol 2: General Procedure for the α-Hydroxylation of a Prochiral Ester
Materials:
-
Ester substrate (e.g., tert-Butyl 2-phenylacetate)
-
Potassium bis(trimethylsilyl)amide (KHMDS) (0.5 M in toluene)
-
(+)-(Camphorsulfonyl)this compound
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Enolate Formation: Dissolve the ester (1.0 mmol) in anhydrous THF (10 mL) and cool the solution to -78 °C. Add KHMDS (1.1 mmol, 2.2 mL of a 0.5 M solution in toluene) dropwise. Stir the mixture at -78 °C for 45 minutes.
-
Oxidation: Add a solution of (+)-(camphorsulfonyl)this compound (1.2 mmol) in anhydrous THF (5 mL) to the enolate solution at -78 °C. Maintain stirring at this temperature for 2 hours.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL) and allow the mixture to warm to room temperature.
-
Extraction: Extract the aqueous layer with EtOAc (3 x 15 mL).
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and remove the solvent in vacuo.[1]
-
Purification: Purify the residue by silica gel chromatography to yield the α-hydroxy ester.[1]
-
Analysis: Analyze the enantiomeric purity via chiral HPLC or by derivatization with a chiral auxiliary followed by NMR analysis.[1]
Caption: General experimental workflow for α-hydroxylation.
Factors Influencing Enantioselectivity
Several parameters can be adjusted to optimize the enantiomeric excess of the α-hydroxylation reaction.
Caption: Key factors affecting enantioselectivity.
-
This compound Structure: The chiral backbone of the this compound is the primary source of stereochemical induction. Camphorsulfonyl-derived oxaziridines are particularly effective.[8] Functionalization of the camphor backbone can further enhance stereoselectivity.[8]
-
Enolate Geometry and Counterion: The geometry (E/Z) of the enolate can influence the facial selectivity of the attack. Sodium and potassium enolates sometimes provide better results than lithium enolates, which can occasionally lead to side reactions like imino-aldol additions.[1][7]
-
Substrate Structure: The steric bulk of the substituents on the prochiral enolate plays a crucial role in the differentiation of the two faces of the enolate.
-
Reaction Conditions: Low temperatures (typically -78 °C) are generally required to achieve high enantioselectivities. The choice of solvent can also impact the aggregation state and reactivity of the enolate.
Conclusion
The enantioselective α-hydroxylation of prochiral enolates with chiral N-sulfonyloxaziridines is a robust and highly valuable transformation for the synthesis of enantiomerically enriched α-hydroxy carbonyl compounds.[1] The reaction's predictability, high stereoselectivity, and operational simplicity have cemented its place as a key tool in asymmetric synthesis. Careful consideration of the substrate, choice of base and this compound, and reaction conditions allows for the targeted synthesis of a wide array of valuable chiral building blocks.
References
- 1. benchchem.com [benchchem.com]
- 2. Davis oxidation - Wikipedia [en.wikipedia.org]
- 3. Davis Oxidation [organic-chemistry.org]
- 4. CHEMISTRY [examjobexpertcontent.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Chemistry of oxaziridines. 14. Asymmetric oxidation of ketone enolates using enantiomerically pure (camphorylsulfonyl)this compound [organic-chemistry.org]
- 7. uwindsor.ca [uwindsor.ca]
- 8. Research Portal [researchdiscovery.drexel.edu]
Application Notes and Protocols: Oxaziridine-Mediated Epoxidation of Electron-Deficient Alkenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The epoxidation of electron-deficient alkenes is a cornerstone transformation in organic synthesis, providing access to valuable chiral building blocks for the pharmaceutical and agrochemical industries. Oxaziridines, particularly N-sulfonyloxaziridines (commonly known as Davis' reagents), have emerged as powerful, neutral, and aprotic oxidizing agents for this purpose. Their reactivity and selectivity make them suitable for the epoxidation of a wide range of electron-poor olefins, including α,β-unsaturated ketones, esters, and amides. This document provides detailed application notes, experimental protocols, and mechanistic insights into this important reaction.
Substitution of oxaziridines with electron-withdrawing groups, such as a sulfonyl group, significantly enhances their reactivity for oxygen transfer.[1] These electron-deficient oxaziridines are generally stable, crystalline solids that can be easily prepared and handled.[2]
Key Advantages of Oxaziridine-Mediated Epoxidation
-
High Reactivity: Electron-deficient oxaziridines are potent oxygen transfer agents capable of epoxidizing electron-poor double bonds that are often resistant to other epoxidation methods.[1][2]
-
Neutral Reaction Conditions: The reaction proceeds under neutral conditions, avoiding the use of strong acids or bases that can be detrimental to sensitive functional groups.[3]
-
Stereoselectivity: Chiral oxaziridines can be employed for the asymmetric epoxidation of prochiral alkenes, affording epoxides with high enantiomeric excess.[4]
-
Broad Substrate Scope: A variety of electron-deficient alkenes, including α,β-unsaturated ketones (e.g., chalcones), esters, and amides, are suitable substrates.[3]
Reaction Mechanism
The transfer of an oxygen atom from an N-sulfonylthis compound to an electron-deficient alkene is believed to proceed through a concerted, asynchronous transition state.[1][5] The nucleophilic alkene attacks the electrophilic oxygen of the this compound ring. Experimental and computational studies suggest that the N-O bond cleavage is more advanced than the C-O bond formation in the transition state.[1][5]
References
Synthesis of Optically Active N-Sulfonyl Oxaziridines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Optically active N-sulfonyl oxaziridines are powerful and versatile oxidizing reagents in modern organic synthesis. Their ability to deliver an oxygen atom stereoselectively makes them invaluable tools for the asymmetric synthesis of complex molecules, including pharmaceuticals. This document provides detailed application notes and experimental protocols for the synthesis of these important chiral reagents.
Introduction
N-sulfonyl oxaziridines, often referred to as Davis oxaziridines, are three-membered heterocyclic compounds containing an oxygen, nitrogen, and carbon atom in a strained ring.[1] The presence of an electron-withdrawing sulfonyl group on the nitrogen atom enhances their stability and oxidizing power.[2] Chiral versions of these reagents are crucial for enantioselective oxidations, such as the α-hydroxylation of enolates, the oxidation of sulfides to sulfoxides, and the epoxidation of alkenes.[1][2][3] The development of efficient and practical methods for their synthesis in high optical purity is therefore of significant interest to the chemical and pharmaceutical industries.
Synthetic Strategies
Several methods have been developed for the synthesis of optically active N-sulfonyl oxaziridines. The most common strategies involve the oxidation of the corresponding N-sulfonyl imines. Key approaches include:
-
Catalytic Asymmetric Payne Oxidation: This method utilizes a chiral catalyst, such as a P-spiro chiral triaminoiminophosphorane, to direct the enantioselective oxidation of N-sulfonyl imines with an oxidant like hydrogen peroxide in the presence of trichloroacetonitrile.[4][5][6] This approach offers high efficiency and excellent enantioselectivity for a broad range of substrates.[4][6]
-
Oxidation with Peroxy Acids: The use of meta-chloroperoxybenzoic acid (m-CPBA) is a classical method for the oxidation of imines to oxaziridines.[3] When a chiral N-sulfonyl imine is used, this method can provide the corresponding chiral oxaziridine.
-
Catalyst-Free Oxidation with Sodium Hypochlorite: A more recent, environmentally friendly approach involves the direct oxidation of N-sulfonyl imines using aqueous sodium hypochlorite.[7] This method is operationally simple and avoids the use of catalysts.[7]
Data Presentation: Comparison of Synthetic Protocols
The following table summarizes quantitative data from representative protocols for the synthesis of optically active N-sulfonyl oxaziridines, allowing for easy comparison of their efficiency.
| Entry | Substrate (N-Sulfonyl Imine) | Method | Oxidant | Catalyst | Yield (%) | ee (%) | Reference |
| 1 | N-(Phenylmethylene)benzenesulfonamide | Catalytic Asymmetric Payne Oxidation | H₂O₂ / Cl₃CCN | P-spiro chiral triaminoiminophosphorane | 99 | 95 | [5] |
| 2 | N-(4-Chlorophenylmethylene)benzenesulfonamide | Catalytic Asymmetric Payne Oxidation | H₂O₂ / Cl₃CCN | P-spiro chiral triaminoiminophosphorane | 96 | 98 | [5] |
| 3 | N-(2-Naphthalenylmethylene)benzenesulfonamide | Catalytic Asymmetric Payne Oxidation | H₂O₂ / Cl₃CCN | P-spiro chiral triaminoiminophosphorane | 99 | 97 | [4] |
| 4 | N-((E)-2-methyl-1-phenylpropylidene)benzenesulfonamide | Diastereoselective Kinetic Oxidation | H₂O₂ / Cl₃CCN | P-spiro chiral triaminoiminophosphorane | - | - | [4] |
| 5 | N-(Phenylmethylene)benzenesulfonamide | Catalyst-Free | aq. NaOCl | None | 90 | - | [7] |
| 6 | N-(4-Methylphenylmethylene)benzenesulfonamide | Catalyst-Free | aq. NaOCl | None | 85 | - | [7] |
| 7 | N-(4-Methoxyphenylmethylene)benzenesulfonamide | Catalyst-Free | aq. NaOCl | None | 88 | - | [7] |
Experimental Protocols
Protocol 1: Catalytic Asymmetric Payne Oxidation of N-Sulfonyl Imines
This protocol is based on the work of Ooi and coworkers and provides a highly enantioselective route to N-sulfonyl oxaziridines.[4][5]
Materials:
-
N-sulfonyl imine (1.0 mmol)
-
P-spiro chiral triaminoiminophosphorane catalyst (1-5 mol%)
-
Toluene or Dichloromethane (as solvent)
-
30% Aqueous hydrogen peroxide (H₂O₂)
-
Trichloroacetonitrile (Cl₃CCN)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
To a solution of the N-sulfonyl imine (1.0 mmol) and the P-spiro chiral triaminoiminophosphorane catalyst (0.01-0.05 mmol) in the chosen solvent (5 mL) at 0 °C, add 30% aqueous H₂O₂ (1.5 mmol) followed by trichloroacetonitrile (1.2 mmol).
-
Stir the reaction mixture vigorously at 0 °C or room temperature, monitoring the progress by thin-layer chromatography (TLC). Reaction times can vary from 1 to 24 hours.[5]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to afford the optically active N-sulfonyl this compound.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Protocol 2: Catalyst-Free Synthesis using Sodium Hypochlorite
This protocol, developed by Kitagawa and coworkers, offers a simple and environmentally benign alternative.[7]
Materials:
-
N-sulfonyl imine (1.0 mmol)
-
Acetonitrile (CH₃CN)
-
12% Aqueous sodium hypochlorite (NaOCl) solution, pH adjusted to 13 with KCl-NaOH buffer
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Dissolve the N-sulfonyl imine (1.0 mmol) in acetonitrile (5 mL).
-
Add the pH-adjusted 12% aqueous NaOCl solution (6.0 mmol) to the imine solution.
-
Stir the mixture at room temperature, monitoring the reaction by TLC.
-
Once the starting material is consumed, add deionized water to the reaction mixture.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield the N-sulfonyl this compound.
Visualization of the Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of optically active N-sulfonyl oxaziridines.
Caption: General workflow for synthesizing optically active N-sulfonyl oxaziridines.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Practical Preparation of Chiral N-Sulfonyl Oxaziridines via Catalytic Asymmetric Payne Oxidation [organic-chemistry.org]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. This compound synthesis [organic-chemistry.org]
- 7. thieme-connect.de [thieme-connect.de]
Application of Oxaziridines in the Total Synthesis of Natural Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxaziridines, three-membered heterocyclic compounds containing an oxygen-nitrogen bond, have emerged as versatile and powerful reagents in modern organic synthesis. Their unique reactivity, particularly as electrophilic oxygen and nitrogen transfer agents, has rendered them indispensable for the stereoselective functionalization of complex molecules. A particularly impactful application of oxaziridines lies in the total synthesis of natural products, where the precise installation of stereocenters is paramount. This document provides detailed application notes and protocols for the use of oxaziridines in the synthesis of complex, biologically active natural products, highlighting their role in key synthetic transformations.
The most prominent class of oxaziridines utilized in total synthesis are the N-sulfonyloxaziridines, often referred to as Davis oxaziridines. These reagents are prized for their stability, high reactivity, and the ability to effect stereoselective oxidations. Chiral, non-racemic versions, frequently derived from camphor, enable highly enantioselective and diastereoselective hydroxylations of enolates and other nucleophilic species. This capability has been instrumental in overcoming significant synthetic challenges in the construction of densely functionalized stereogenic centers within natural product scaffolds.
This report will detail the application of oxaziridines in the landmark total syntheses of Paclitaxel (Taxol®) and the trigonoliimine alkaloids, providing specific protocols for the key oxaziridine-mediated reactions and quantitative data to illustrate their efficiency and selectivity.
Key Applications in Natural Product Total Synthesis
Asymmetric Hydroxylation in the Total Synthesis of Paclitaxel (Taxol®)
The total synthesis of Paclitaxel, a potent anti-cancer agent, represents a monumental achievement in organic chemistry.[1][2] One of the key challenges in its synthesis is the stereocontrolled introduction of numerous hydroxyl groups. In his seminal total synthesis, Holton and his group employed a chiral this compound for a crucial asymmetric α-hydroxylation step.[2][3]
The reaction involved the oxidation of a ketone enolate intermediate using (+)-camphorsulfonyl this compound to install a hydroxyl group at a strategic position, which was critical for the subsequent construction of the C ring of the Taxol core.[2][4] This step is a prime example of reagent-controlled stereoselection, where the chirality of the this compound dictates the stereochemical outcome of the reaction with high fidelity.
Reaction Scheme: The enolate, generated from a complex ketone intermediate, is treated with (+)-camphorsulfonyl this compound to yield the desired α-hydroxy ketone with excellent stereocontrol.[3]
Caption: Asymmetric hydroxylation in Holton's Taxol synthesis.
Quantitative Data:
| Substrate | This compound Reagent | Base | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio | Reference |
| Ketone Intermediate 10 | (-)-Camphorsulfonyl this compound | LDA | THF | -78 to -35 | 85 | - | [3] |
| Ketone Intermediate 17c | (±)-Camphorsulfonyl this compound | LiTMP | THF | -40 to -10 | 88 (cis) | 11:1 (cis:trans) | [3] |
Experimental Protocol: Asymmetric Hydroxylation of Ketone Intermediate
This protocol is adapted from the general procedures described in the Holton Taxol total synthesis.[3]
Materials:
-
Ketone intermediate
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution in THF/hexanes
-
(+)-Camphorsulfonyl this compound
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
A solution of the ketone intermediate (1.0 equiv) in anhydrous THF (0.1 M) is prepared in a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen).
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
A solution of LDA (1.1 equiv) in THF/hexanes is added dropwise to the ketone solution over 10 minutes. The mixture is stirred at -78 °C for 30 minutes to ensure complete enolate formation.
-
A solution of (+)-camphorsulfonyl this compound (1.2 equiv) in anhydrous THF is added dropwise to the enolate solution at -78 °C.
-
The reaction mixture is stirred at -78 °C for 1 hour, then allowed to warm to -35 °C and stirred for an additional 1 hour.
-
The reaction is quenched by the addition of a saturated aqueous NH₄Cl solution.
-
The mixture is allowed to warm to room temperature and extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the α-hydroxy ketone.
Asymmetric Oxidation in the Total Synthesis of Trigonoliimine Alkaloids
The trigonoliimine family of alkaloids possesses a complex, dimeric indole structure. The first enantioselective total synthesis of these natural products, accomplished by Movassaghi and coworkers, featured a pivotal asymmetric oxidation of a bistryptamine precursor.[5][6] This key step utilized the chiral Davis this compound, (+)-((8,8-dichlorocamphoryl)sulfonyl)this compound, to achieve a highly enantioselective oxidation, leading to the formation of two diastereomeric hydroxyindolenines.[7][8]
These hydroxyindolenine intermediates served as a crucial branching point, allowing for the divergent synthesis of different members of the trigonoliimine family.[5] The high level of enantioselectivity achieved in this step was essential for the overall success of the synthesis.
Reaction Scheme: The bistryptamine precursor is oxidized with a chiral Davis this compound to generate two separable diastereomeric hydroxyindolenines.[8]
Caption: Asymmetric oxidation in the synthesis of Trigonoliimines.
Quantitative Data:
| Substrate | This compound Reagent | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio | Enantiomeric Excess (%) | Reference |
| Bistryptamine 16 | (+)-((8,8-dichlorocamphoryl)sulfonyl)this compound | CH₂Cl₂ | 0 | 95 | 2.2:1 | 96 (for both diastereomers) | [8] |
Experimental Protocol: Asymmetric Oxidation of Bistryptamine
This protocol is based on the procedures reported by Movassaghi and coworkers.[8][9]
Materials:
-
Bistryptamine precursor
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
(+)-((8,8-dichlorocamphoryl)sulfonyl)this compound
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
Procedure:
-
A solution of the bistryptamine precursor (1.0 equiv) in anhydrous CH₂Cl₂ (0.05 M) is prepared in a round-bottom flask under an inert atmosphere.
-
The solution is cooled to 0 °C using an ice-water bath.
-
Solid (+)-((8,8-dichlorocamphoryl)sulfonyl)this compound (1.1 equiv) is added to the stirred solution in one portion.
-
The reaction mixture is stirred at 0 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Upon completion, the reaction is quenched by the addition of saturated aqueous NaHCO₃ solution.
-
The layers are separated, and the aqueous layer is extracted with CH₂Cl₂ (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The resulting residue, containing a mixture of diastereomeric hydroxyindolenines, is purified and separated by flash column chromatography on silica gel.
Conclusion
The application of oxaziridines, particularly chiral N-sulfonyloxaziridines, has proven to be a powerful and enabling strategy in the total synthesis of complex natural products. As demonstrated in the syntheses of Paclitaxel and the trigonoliimine alkaloids, these reagents provide a reliable method for the stereocontrolled introduction of hydroxyl groups and other functionalities. The high yields and exceptional levels of stereoselectivity achievable with oxaziridines have made them a go-to tool for synthetic chemists tackling the challenges of constructing intricate molecular architectures. The detailed protocols provided herein serve as a practical guide for researchers aiming to leverage the synthetic utility of oxaziridines in their own research endeavors within natural product synthesis and drug discovery.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Holton_Taxol_total_synthesis [chemeurope.com]
- 3. Holton Taxol total synthesis - Wikipedia [en.wikipedia.org]
- 4. studylib.net [studylib.net]
- 5. Advances in the Chemistry of Oxaziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Total Synthesis of Trigonoliimine A, B & C by Movassaghi and Tambar [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. dspace.mit.edu [dspace.mit.edu]
Application Notes and Protocols: C-H Bond Functionalization Using Perfluorinated Oxaziridines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and practical protocols for the use of perfluorinated oxaziridines in C-H bond functionalization. The unique reactivity of these reagents makes them powerful tools for the selective hydroxylation of unactivated C-H bonds, a transformation of significant interest in organic synthesis and drug development.
Introduction
Direct functionalization of carbon-hydrogen (C-H) bonds is a cornerstone of modern synthetic chemistry, offering a more atom- and step-economical approach to the synthesis of complex molecules. Perfluorinated oxaziridines have emerged as highly effective reagents for this purpose, acting as potent and selective electrophilic oxygen transfer agents.[1][2][3] Their high electron deficiency, a result of the perfluoroalkyl substituents, enables the oxidation of typically inert C-H bonds under mild conditions.[1][3]
The most widely utilized reagent in this class is perfluoro-cis-2-n-butyl-3-n-propyloxaziridine .[2][4] A key feature of these reagents is their remarkable selectivity for tertiary C-H bonds over primary and secondary C-H bonds, as well as their high degree of stereoretention at the reacting center. This selectivity provides a powerful tool for the late-stage functionalization of complex molecules, including natural products and pharmaceutical agents.
Key Applications and Data
Perfluorinated oxaziridines are primarily used for the direct hydroxylation of alkanes and the late-stage functionalization of complex organic molecules. The following tables summarize representative quantitative data for these applications.
Table 1: Stoichiometric C-H Hydroxylation of Alkanes
| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Adamantane | Perfluoro-cis-2,3-dialkylthis compound | Freon-113 | 25 | 0.5 | 1-Adamantanol | 95 |
| Isobutane | Perfluoro-cis-2,3-dialkylthis compound | Neat | 25 | 1 | tert-Butanol | 98 |
| Methylcyclohexane | Perfluoro-cis-2,3-dialkylthis compound | CCl4 | 25 | 2 | 1-Methylcyclohexanol | 90 |
| cis-Decalin | Perfluoro-cis-2,3-dialkylthis compound | Freon-113 | 25 | 1 | cis,cis-9-Decalol | 92 |
| trans-Decalin | Perfluoro-cis-2,3-dialkylthis compound | Freon-113 | 25 | 1 | trans,cis-9-Decalol | 93 |
Table 2: Late-Stage C-H Hydroxylation of Complex Molecules
| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Site of Hydroxylation | Yield (%) |
| 5α-Androstane | Perfluoro-cis-2-n-butyl-3-n-propylthis compound | CFCl3 | 25 | 24 | C-17 | 85 |
| A steroid derivative | Perfluoro-cis-2,3-dialkylthis compound | Freon-113 | 25 | 24 | Tertiary C-H | High |
Table 3: Catalytic C-H Hydroxylation (Du Bois System)
This system utilizes a fluorine-containing benzoxathiazine-based this compound generated in situ.
| Substrate | Catalyst (mol%) | Oxidant | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Adamantane | 10 | Urea-H₂O₂ | Acetonitrile | 25 | 12 | 1-Adamantanol | 85 |
| 2-Methylbutane | 10 | Urea-H₂O₂ | Acetonitrile | 25 | 12 | 2-Methyl-2-butanol | 78 |
| Cyclohexane | 10 | Urea-H₂O₂ | Acetonitrile | 25 | 12 | Cyclohexanol | 65 |
Reaction Mechanisms and Workflows
The functionalization of C-H bonds by perfluorinated oxaziridines is believed to proceed through a concerted oxygen-atom insertion mechanism.
Caption: General reaction scheme for C-H hydroxylation.
The reaction involves the transfer of an oxygen atom from the this compound to the C-H bond, resulting in the formation of an alcohol and the corresponding perfluoroimine as a byproduct.
Caption: Proposed transition state for oxygen transfer.
A typical experimental workflow involves the straightforward mixing of the substrate and the perfluorinated this compound in a suitable solvent, followed by simple purification.
References
Application Notes and Protocols: Electrophilic Amination of Carbon Nucleophiles using N-(Alkoxycarbonyl)oxaziridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of carbon-nitrogen bonds is a cornerstone of organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Electrophilic amination, the reaction of a carbon nucleophile with an electrophilic nitrogen source, offers a powerful and versatile strategy for introducing nitrogen atoms into organic frameworks. Among the various reagents developed for this purpose, N-(alkoxycarbonyl)oxaziridines have emerged as highly effective and practical electrophilic aminating agents.
These three-membered heterocyclic compounds, particularly N-Boc (tert-butoxycarbonyl) derivatives, are typically stable, crystalline solids that can be easily handled and stored. They offer the significant advantage of transferring a protected nitrogen atom, which can be readily deprotected under standard conditions. This circumvents issues of over-alkylation and compatibility often encountered with other aminating agents. This document provides detailed application notes and experimental protocols for the electrophilic amination of various carbon nucleophiles using N-(alkoxycarbonyl)oxaziridines, based on seminal works in the field.
Reaction Mechanism and Principle
The electrophilic amination of a carbon nucleophile with an N-(alkoxycarbonyl)oxaziridine proceeds via a nucleophilic attack of the carbanion on the electrophilic nitrogen atom of the this compound ring. This attack leads to the cleavage of the weak N-O bond, transferring the N-alkoxycarbonyl group to the carbon nucleophile and generating a carbonyl compound as a byproduct. The choice of the substituent on the this compound's carbon and nitrogen atoms can influence the reagent's stability and reactivity.
Key Applications and Protocols
Synthesis of N-Boc-3-(4-cyanophenyl)this compound
This stable and crystalline this compound, developed by Vidal and Collet, is a widely used reagent for electrophilic amination.[1][2]
Experimental Protocol:
-
Step 1: Imine Formation. To a solution of 4-cyanobenzaldehyde (1.0 eq) in dichloromethane (CH₂Cl₂), add tert-butyl carbamate (1.0 eq). The reaction mixture is stirred at room temperature until the formation of the corresponding N-Boc imine is complete (monitored by TLC).
-
Step 2: Oxidation. The crude imine solution is cooled to 0 °C, and a solution of meta-chloroperoxybenzoic acid (m-CPBA, ~1.1 eq) in CH₂Cl₂ is added dropwise. The reaction is stirred at 0 °C for 2 hours and then at room temperature overnight.
-
Step 3: Work-up and Purification. The reaction mixture is washed successively with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine. The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The crude product is purified by recrystallization from an appropriate solvent system (e.g., ether/pentane) to afford N-Boc-3-(4-cyanophenyl)this compound as a white crystalline solid.
Electrophilic Amination of Enolates
The amination of ketone and ester enolates provides a direct route to α-amino carbonyl compounds, which are valuable building blocks in organic synthesis.[3]
Experimental Protocol (General Procedure):
-
Step 1: Enolate Generation. A solution of the carbonyl compound (1.0 eq) in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). A strong base, such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) (1.05 eq), is added dropwise to generate the corresponding enolate. The solution is typically stirred at this temperature for 30-60 minutes.
-
Step 2: Amination. A solution of N-Boc-3-(4-cyanophenyl)this compound (1.1 eq) in THF is added to the enolate solution at -78 °C. The reaction mixture is stirred at this temperature for a specified time (typically 1-3 hours) or until the reaction is complete as monitored by TLC.
-
Step 3: Quench and Work-up. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.
-
Step 4: Purification. The crude product is purified by flash column chromatography on silica gel to yield the desired α-(N-Boc-amino) carbonyl compound.
Quantitative Data:
| Carbonyl Compound | Base | This compound | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| Cyclohexanone | LDA | N-Boc-3-(4-cyanophenyl)this compound | THF | 2 | -78 | 75 | [3] |
| Propiophenone | LDA | N-Boc-3-(4-cyanophenyl)this compound | THF | 3 | -78 | 68 | [3] |
| Methyl acetate | LDA | N-Boc-3-(4-cyanophenyl)this compound | THF | 1 | -78 | 55 | [3] |
Asymmetric Electrophilic Amination of Chiral Silyl Enol Ethers
Enders and coworkers have demonstrated the use of N-Boc-oxaziridines for the diastereoselective amination of chiral silyl enol ethers derived from ketones, providing access to enantioenriched α-amino ketones.[3]
Experimental Protocol (General Procedure):
-
Step 1: Reaction Setup. To a solution of the chiral silyl enol ether (1.0 eq) in an anhydrous solvent such as THF at -78 °C under an inert atmosphere is added a solution of N-Boc-3-(4-cyanophenyl)this compound (1.2 eq) in THF.
-
Step 2: Reaction. The reaction mixture is stirred at -78 °C for several hours until completion (monitored by TLC).
-
Step 3: Desilylation and Work-up. The reaction is quenched with a desilylating agent, such as a solution of tetrabutylammonium fluoride (TBAF) in THF or an acidic workup. The mixture is partitioned between an organic solvent and water. The organic layer is washed with brine, dried, and concentrated.
-
Step 4: Purification and Analysis. The crude product is purified by chromatography. The diastereomeric ratio and enantiomeric excess of the α-amino ketone product are determined by chiral HPLC or NMR analysis of a suitable derivative.
Quantitative Data:
| Chiral Silyl Enol Ether | This compound | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio | Reference |
| (S)-1-(trimethylsilyloxy)-1-phenylprop-1-ene | N-Boc-3-(4-cyanophenyl)this compound | THF | -78 | 85 | >95:5 | [3] |
| (R)-2-(trimethylsilyloxy)cyclohex-1-ene-1-carbaldehyde | N-Boc-3-(4-cyanophenyl)this compound | CH₂Cl₂ | -78 | 78 | 90:10 | [3] |
Electrophilic Amination of Organozinc Reagents
Ghoraf and Vidal have shown that N-Boc-oxaziridines can effectively aminate diorganozinc reagents, providing a route to N-Boc protected primary amines.[3]
Experimental Protocol (General Procedure):
-
Step 1: Preparation of the Organozinc Reagent. The diorganozinc reagent is either purchased or prepared in situ from the corresponding organohalide.
-
Step 2: Amination. To a solution of the diorganozinc reagent (2.0 eq) in an anhydrous solvent like THF at a low temperature (e.g., -20 °C) is added a solution of N-Boc-3-(4-cyanophenyl)this compound (1.0 eq) in THF.
-
Step 3: Reaction and Work-up. The reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched with a saturated aqueous solution of NH₄Cl. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
Step 4: Purification. The resulting N-Boc amine is purified by column chromatography.
Quantitative Data:
| Diorganozinc Reagent | This compound | Solvent | Yield (%) | Reference |
| Diethylzinc | N-Boc-3-(4-cyanophenyl)this compound | THF | 82 | [3] |
| Diphenylzinc | N-Boc-3-(4-cyanophenyl)this compound | THF | 75 | [3] |
| Dibenzylzinc | N-Boc-3-(4-cyanophenyl)this compound | THF | 68 | [3] |
Conclusion
N-(alkoxycarbonyl)oxaziridines are robust and versatile reagents for the electrophilic amination of a wide range of carbon nucleophiles. The protocols outlined in this document provide a foundation for their application in the synthesis of valuable nitrogen-containing compounds. The stability of these reagents, coupled with the ability to transfer a protected nitrogen group, makes them highly attractive for complex molecule synthesis in both academic and industrial research settings. The development of asymmetric variants of these reactions further enhances their utility, providing access to chiral amines and their derivatives with high levels of stereocontrol. Further exploration of the substrate scope and the development of new, more reactive, and selective this compound-based aminating agents continue to be active areas of research.
References
- 1. Vidal, J., Guy, L., Sterin, S. and Collet, A. (1993) Electrophilic Amination Preparation and Use of N-Boc-3-(4-Cyanophenyl)this compound, a New Reagent That Transfers a N-Boc Group to N- and C-Nucleophiles. Journal of Organic Chemistry, 58, 4791-4793. - References - Scientific Research Publishing [scirp.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Advances in the Chemistry of Oxaziridines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: [3+2] Cycloaddition Reactions of Oxaziridines with Heterocumulenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The [3+2] cycloaddition reaction is a powerful tool in organic synthesis for the construction of five-membered heterocyclic rings. This application note details the reactions of oxaziridines, acting as three-atom components, with various heterocumulenes (isocyanates, carbodiimides, and ketenes). These reactions provide a direct route to functionalized 1,2,4-oxadiazolidin-5-ones, 1,2,4-triazolidin-5-ones, and other related heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug development due to their presence in a range of biologically active molecules. The protocols described herein are based on established literature, providing a foundation for further exploration and application in synthetic and medicinal chemistry programs.
General Reaction Scheme
Oxaziridines can react with heterocumulenes via a [3+2] cycloaddition pathway. The regioselectivity of the addition is dependent on the specific reactants and conditions employed. A generalized scheme for this transformation is presented below:
Caption: General [3+2] cycloaddition of oxaziridines and heterocumulenes.
Experimental Protocols & Data
Reaction of Oxaziridines with Isocyanates
The reaction of oxaziridines with isocyanates provides a direct route to 1,2,4-oxadiazolidin-5-ones. The reaction proceeds readily under mild conditions.
Experimental Protocol: Synthesis of 2-tert-Butyl-4-phenyl-1,2,4-oxadiazolidin-5-one
To a solution of 2-tert-butyl-3-phenylthis compound (1.0 mmol) in a suitable solvent such as benzene or toluene (10 mL) is added phenyl isocyanate (1.0 mmol). The reaction mixture is stirred at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography on silica gel to afford the desired 1,2,4-oxadiazolidin-5-one.
Quantitative Data:
The following table summarizes the yields for the reaction of various oxaziridines with isocyanates.
| This compound Substituents (R¹, R²) | Isocyanate (R³) | Product | Yield (%) |
| R¹= t-Bu, R²= Ph | Ph | 2-t-Butyl-3,4-diphenyl-1,2,4-oxadiazolidin-5-one | 95 |
| R¹= c-Hex, R²= Ph | Ph | 2-Cyclohexyl-3,4-diphenyl-1,2,4-oxadiazolidin-5-one | 92 |
| R¹= n-Bu, R²= Ph | Ph | 2-n-Butyl-3,4-diphenyl-1,2,4-oxadiazolidin-5-one | 85 |
| R¹= t-Bu, R²= p-Cl-Ph | Ph | 2-t-Butyl-3-(p-chlorophenyl)-4-phenyl-1,2,4-oxadiazolidin-5-one | 96 |
Reaction Pathway:
Caption: Synthesis of a 1,2,4-oxadiazolidin-5-one.
Reaction of Oxaziridines with Carbodiimides
The cycloaddition of oxaziridines with carbodiimides leads to the formation of 1,2,4-triazolidin-5-one imine derivatives.
Experimental Protocol: Synthesis of 1,2,4-Tricyclohexyl-3-phenyl-1,2,4-triazolidin-5-one Imine
A solution of 2-cyclohexyl-3-phenylthis compound (1.0 mmol) and dicyclohexylcarbodiimide (1.0 mmol) in anhydrous benzene (15 mL) is stirred at room temperature for 24 hours. The solvent is evaporated under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the corresponding 1,2,4-triazolidin-5-one imine.
Quantitative Data:
| This compound Substituents (R¹, R²) | Carbodiimide (R³, R⁴) | Product | Yield (%) |
| R¹= c-Hex, R²= Ph | R³=R⁴= c-Hex | 1,2,4-Tricyclohexyl-3-phenyl-1,2,4-triazolidin-5-one imine | 78 |
| R¹= i-Pr, R²= Ph | R³=R⁴= c-Hex | 2-Isopropyl-1,4-dicyclohexyl-3-phenyl-1,2,4-triazolidin-5-one imine | 75 |
Reaction of Oxaziridines with Ketenes
The reaction of oxaziridines with ketenes can proceed through different pathways depending on the substituents on the this compound nitrogen. For N-tert-alkyloxaziridines, a [3+2] cycloaddition is observed.
Experimental Protocol: Synthesis of 2-tert-Butyl-3,3-diphenyl-1,2-oxazolidin-5-one
To a stirred solution of 2-tert-butyl-3-phenylthis compound (1.0 mmol) in dry benzene (10 mL) at room temperature is added a solution of diphenylketene (1.0 mmol) in benzene (5 mL). The reaction mixture is stirred for 3 hours. After removal of the solvent, the residue is chromatographed on silica gel (eluent: benzene) to give 2-tert-butyl-3,3-diphenyl-1,2-oxazolidin-5-one.
Quantitative Data:
| This compound Substituents (R¹, R²) | Ketene (R³, R⁴) | Product | Yield (%) |
| R¹= t-Bu, R²= Ph | R³=R⁴= Ph | 2-tert-Butyl-3,3,4,4-tetraphenyl-1,2-oxazolidin-5-one | 88 |
| R¹= t-Bu, R²= p-MeO-Ph | R³=R⁴= Ph | 2-tert-Butyl-3-(p-methoxyphenyl)-4,4-diphenyl-1,2-oxazolidin-5-one | 90 |
Logical Workflow for Synthesis and Characterization
The general workflow for conducting these cycloaddition reactions and characterizing the products is outlined below.
Caption: General experimental workflow for [3+2] cycloaddition reactions.
Applications in Drug Development
The heterocyclic scaffolds synthesized through these [3+2] cycloaddition reactions are prevalent in a variety of pharmacologically active compounds. For instance, five-membered nitrogen- and oxygen-containing heterocycles are core structures in anticonvulsant, antimicrobial, and anti-inflammatory agents. The ability to rapidly generate libraries of these compounds using the described protocols makes this chemistry highly valuable for lead discovery and optimization in drug development programs. The modularity of the reaction, allowing for variation of the substituents on both the this compound and the heterocumulene, enables the exploration of chemical space around a given heterocyclic core.
Safety Precautions
-
Oxaziridines can be thermally sensitive and should be stored at low temperatures.
-
Reactions should be carried out in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Isocyanates are toxic and should be handled with care.
-
Refer to the Safety Data Sheets (SDS) for all chemicals before use.
Application Notes and Protocols: Asymmetric Synthesis of 1,2-Amino Alcohols via Oxaziridine-Mediated Aminohydroxylation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chiral 1,2-amino alcohols are crucial building blocks in the synthesis of a vast array of pharmaceuticals, natural products, and chiral ligands.[1][2][3] Their prevalence underscores the continuous need for efficient and stereoselective synthetic methodologies. One powerful strategy for the asymmetric synthesis of these valuable motifs involves the use of oxaziridines. While the direct rearrangement of oxaziridines to 1,2-amino alcohols is not the primary route, they serve as key reagents in the highly effective aminohydroxylation of olefins.[4][5]
This process typically involves the reaction of an alkene with an N-sulfonyl oxaziridine, often catalyzed by a transition metal complex, to yield an oxazolidine intermediate.[4][5] Subsequent hydrolysis of the oxazolidine ring furnishes the desired enantioenriched 1,2-amino alcohol.[4] The stereochemistry of the final product can be controlled through the use of chiral oxaziridines or, more commonly, by employing chiral ligands in conjunction with a metal catalyst.[5][6] This methodology offers a valuable alternative to other methods for preparing chiral 1,2-amino alcohols, such as the Sharpless asymmetric aminohydroxylation, and avoids the use of toxic heavy metals like osmium.[5]
These application notes provide detailed protocols for the asymmetric synthesis of 1,2-amino alcohols using an iron-catalyzed aminohydroxylation of olefins with N-sulfonyl oxaziridines, based on established literature procedures.
Reaction Principle and Workflow
The overall transformation involves a two-step sequence:
-
Asymmetric Aminohydroxylation: An olefin reacts with an N-sulfonyl this compound in the presence of a chiral catalyst to form a chiral oxazolidine. The regioselectivity of this step can often be controlled by the choice of the metal catalyst.[5]
-
Hydrolysis: The resulting oxazolidine is hydrolyzed under acidic conditions to yield the final 1,2-amino alcohol.
The general workflow for this process is outlined below.
Caption: General workflow for the synthesis of 1,2-amino alcohols.
Experimental Protocols
The following protocols are adapted from the work of Yoon and coworkers on the iron-catalyzed asymmetric aminohydroxylation of olefins.[5]
Protocol 1: Iron-Catalyzed Asymmetric Aminohydroxylation of Styrene
This protocol details the synthesis of (R)-2-phenyl-2-(tosylamino)ethanol from styrene.
Materials:
-
Styrene
-
N-((4-methylphenyl)sulfonyl)-3-phenylthis compound
-
Iron(II) triflimide (Fe(NTf₂)₂)
-
(R,R)-Ph-Box ligand
-
Benzene (anhydrous)
-
Magnesium oxide (MgO), activated powder
-
Hydrochloric acid (HCl), 1 M
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a magnetic stir bar
-
Septa and needles for inert atmosphere techniques
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Catalyst Preparation: In a nitrogen-filled glovebox or under an inert atmosphere, add iron(II) triflimide (0.02 mmol) and (R,R)-Ph-Box ligand (0.022 mmol) to a Schlenk flask. Add anhydrous benzene (1.0 mL) and stir the mixture at room temperature for 1 hour.
-
Reaction Setup: To the catalyst solution, add activated magnesium oxide powder (80 mg, 400 wt% with respect to olefin).
-
Addition of Reactants: Add styrene (0.2 mmol) to the reaction mixture. In a separate vial, dissolve N-((4-methylphenyl)sulfonyl)-3-phenylthis compound (0.5 mmol, 2.5 equivalents) in anhydrous benzene (1.0 mL). Add this this compound solution to the reaction flask dropwise over 5 minutes.
-
Reaction Monitoring: Stir the reaction mixture at 23 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical technique.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification of Oxazolidine: Purify the crude product by flash column chromatography on silica gel to afford the corresponding oxazolidine.
-
Hydrolysis to 1,2-Amino Alcohol: Dissolve the purified oxazolidine in a suitable solvent (e.g., methanol) and add 1 M hydrochloric acid. Stir the mixture at room temperature until the hydrolysis is complete (monitor by TLC). Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo.
-
Final Purification and Analysis: Purify the crude 1,2-amino alcohol by flash column chromatography. Determine the enantiomeric excess (ee) of the final product by chiral HPLC or SFC analysis.
Data Presentation
The following table summarizes representative results for the iron-catalyzed asymmetric aminohydroxylation of various olefins.
| Entry | Olefin | Yield (%)[5] | ee (%)[5] |
| 1 | Styrene | 85 | 95 |
| 2 | 4-Chlorostyrene | 82 | 96 |
| 3 | 4-Methoxystyrene | 75 | 94 |
| 4 | (E)-β-Methylstyrene | 78 | 91 (anti) |
| 5 | Indene | 88 | 98 |
Note: Yields are for the isolated oxazolidine product. Enantiomeric excess was determined after hydrolysis to the corresponding 1,2-amino alcohol.
Mechanistic Considerations
The proposed mechanism for the iron-catalyzed aminohydroxylation involves the coordination of the this compound to the chiral iron catalyst. This is followed by the attack of the olefin on the activated this compound, leading to the formation of a radical intermediate and a copper(III)-stabilized species.[6] Subsequent bond formation generates the oxazolidine product. The stereochemistry of the reaction is controlled by the chiral ligand, which creates a chiral environment around the metal center.
Caption: Proposed catalytic cycle for aminohydroxylation.
Applications in Drug Development
The asymmetric synthesis of 1,2-amino alcohols is of paramount importance in the pharmaceutical industry. These structural motifs are present in a wide range of biologically active molecules, including antivirals, antibiotics, and adrenergic receptor agonists. The ability to synthesize these compounds in high enantiopurity is critical, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. The methodology described herein provides a valuable tool for medicinal chemists and process development scientists for the efficient and stereoselective synthesis of these key intermediates.
Conclusion
The iron-catalyzed asymmetric aminohydroxylation of olefins using N-sulfonyl oxaziridines represents a robust and highly enantioselective method for the synthesis of chiral 1,2-amino alcohols. This approach offers several advantages, including the use of an inexpensive and low-toxicity metal catalyst and the ability to control regioselectivity. The detailed protocols and data presented in these application notes should serve as a valuable resource for researchers engaged in the synthesis of complex, biologically active molecules.
References
- 1. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Iron Catalyzed Asymmetric Oxyamination of Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes: Selective Oxidation of Sulfides to Sulfoxides Using Oxaziridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective oxidation of sulfides to sulfoxides is a critical transformation in organic synthesis, particularly in the pharmaceutical industry where chiral sulfoxides are prevalent in a number of active pharmaceutical ingredients (APIs). Over-oxidation to the corresponding sulfone is a common challenge with many oxidizing agents. Oxaziridines, particularly N-sulfonyloxaziridines (also known as Davis' oxaziridines), have emerged as highly efficient and selective reagents for this conversion.[1][2][3] They offer mild, aprotic, and neutral reaction conditions, minimizing side reactions and ensuring high chemoselectivity.[4] Furthermore, the availability of chiral oxaziridines allows for the asymmetric synthesis of enantiomerically enriched sulfoxides, a crucial aspect in the development of modern therapeutics.[5][6]
Advantages of Using Oxaziridines
-
High Selectivity: Oxaziridines exhibit excellent selectivity for the oxidation of sulfides to sulfoxides, with minimal formation of the corresponding sulfone byproduct when used in stoichiometric amounts.[2]
-
Mild Reaction Conditions: The oxidation typically proceeds at room temperature or below, under neutral and aprotic conditions, making it compatible with a wide range of functional groups.
-
Stereocontrol: The use of enantiomerically pure chiral oxaziridines, often derived from camphor, enables highly enantioselective oxidation of prochiral sulfides, providing access to valuable chiral building blocks.[2][6]
-
Predictable Stereochemistry: The stereochemical outcome of the asymmetric oxidation is generally predictable, with the oxygen atom being delivered to the more sterically accessible lone pair of the sulfur atom. Theoretical studies suggest a planar transition state for the oxygen transfer.
-
Broad Substrate Scope: A wide variety of sulfides, including alkyl aryl sulfides, dialkyl sulfides, and more complex structures, can be efficiently oxidized.[2][6]
Reaction Mechanism
The oxidation of a sulfide by an N-sulfonyloxaziridine proceeds via a bimolecular nucleophilic substitution (SN2) type mechanism. The nucleophilic sulfur atom of the sulfide attacks the electrophilic oxygen atom of the strained three-membered this compound ring. This concerted process involves the cleavage of the weak O-N bond and the formation of a new S-O bond, leading to the sulfoxide and the corresponding N-sulfonyl imine as a byproduct.
Asymmetric Synthesis of Chiral Sulfoxides
The synthesis of enantiomerically pure sulfoxides is of paramount importance in drug development. Chiral N-sulfonyloxaziridines, such as those derived from camphor, are highly effective reagents for the asymmetric oxidation of prochiral sulfides.[2][6] The steric bulk of the chiral backbone of the this compound directs the approach of the sulfide, leading to preferential formation of one enantiomer of the sulfoxide. This method has been successfully applied to the synthesis of various chiral sulfoxides with high enantiomeric excess (ee).[6] For instance, the proton pump inhibitor (R)-lansoprazole has been synthesized with excellent enantioselectivity using a chiral oxaziridinium salt.[1]
Data Presentation
The following tables summarize the quantitative data for the selective oxidation of various sulfides to sulfoxides using different this compound reagents.
Table 1: Oxidation of Various Sulfides using Achiral N-Sulfonyloxaziridines (Davis Reagents)
| Entry | Sulfide Substrate | This compound Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Thioanisole | 2-(Phenylsulfonyl)-3-phenylthis compound | CCl₄ | 25 | 0.5 | >95 | [4] |
| 2 | Dibenzyl sulfide | 2-(Phenylsulfonyl)-3-phenylthis compound | CH₂Cl₂ | 25 | 1 | 92 | [7] |
| 3 | Methyl p-tolyl sulfide | 2-(Phenylsulfonyl)-3-phenylthis compound | CCl₄ | 25 | 0.5 | >95 | [4] |
| 4 | Thiane | 2-(Phenylsulfonyl)-3-phenylthis compound | CHCl₃ | 25 | 0.25 | 98 | [4] |
Table 2: Asymmetric Oxidation of Prochiral Sulfides using Chiral Oxaziridines
| Entry | Sulfide Substrate | Chiral this compound Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Configuration | Reference |
| 1 | Thioanisole | (+)-(Camphorylsulfonyl)this compound | CCl₄ | 20 | 2 | 91 | 95 | (R) | [8] |
| 2 | Methyl p-tolyl sulfide | (+)-(Camphorylsulfonyl)this compound | CCl₄ | 20 | 2 | 94 | 96 | (R) | [8] |
| 3 | Ethyl phenyl sulfide | (+)-(Camphorylsulfonyl)this compound | CCl₄ | 20 | 3 | 89 | 93 | (R) | [8] |
| 4 | Benzyl methyl sulfide | (+)-(Camphorylsulfonyl)this compound | CCl₄ | 20 | 2 | 92 | 90 | (R) | [8] |
| 5 | 2-(Benzhydrylthio)acetamide (Modafinil precursor) | Chiral this compound | Toluene | 25 | 24 | 66 | >99 | (R) | |
| 6 | 2-(((3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole (Lansoprazole precursor) | Chiral Oxaziridinium Salt | CH₂Cl₂ | -20 | 1 | 60 | 97 | (R) | [1] |
Experimental Protocols
Protocol 1: General Procedure for the Oxidation of a Sulfide to a Sulfoxide using Davis Reagent
Materials:
-
Sulfide (1.0 mmol)
-
2-(Phenylsulfonyl)-3-phenylthis compound (Davis Reagent) (1.1 mmol, 1.1 equiv)
-
Dichloromethane (CH₂Cl₂), anhydrous (10 mL)
-
Sodium sulfite, saturated aqueous solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
To a solution of the sulfide (1.0 mmol) in anhydrous dichloromethane (10 mL) at room temperature, add 2-(phenylsulfonyl)-3-phenylthis compound (1.1 mmol) in one portion.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (10 mL) and stir for 15 minutes.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude sulfoxide by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure sulfoxide.
Protocol 2: Asymmetric Oxidation of Thioanisole using (+)-(Camphorylsulfonyl)this compound
Materials:
-
Thioanisole (124 mg, 1.0 mmol)
-
(+)-(Camphorylsulfonyl)this compound (323 mg, 1.1 mmol, 1.1 equiv)
-
Carbon tetrachloride (CCl₄), anhydrous (10 mL)
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Magnetic stirrer
-
Rotary evaporator
-
Glassware for column chromatography
-
Chiral HPLC or NMR with chiral shift reagents for ee determination
Procedure:
-
Dissolve thioanisole (124 mg, 1.0 mmol) in anhydrous carbon tetrachloride (10 mL) in a round-bottom flask at room temperature.
-
Add (+)-(camphorylsulfonyl)this compound (323 mg, 1.1 mmol) to the solution and stir the mixture at 20 °C.
-
Monitor the reaction by TLC. The reaction is typically complete within 2 hours.
-
After completion, directly concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the (R)-methyl phenyl sulfoxide.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis or ¹H NMR spectroscopy using a chiral shift reagent.
Mandatory Visualization
Caption: General workflow for the selective oxidation of sulfides.
Caption: Mechanism of sulfide oxidation by this compound.
References
- 1. Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines [mdpi.com]
- 2. Advances in the Chemistry of Oxaziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. Chemistry of oxaziridines. 14. Asymmetric oxidation of ketone enolates using enantiomerically pure (camphorylsulfonyl)this compound [organic-chemistry.org]
Application Notes and Protocols for the Amination of Alkoxides using N-H and N-Boc-Oxaziridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of C-O-N bonds to generate O-alkylhydroxylamines is a critical transformation in organic synthesis, providing access to valuable intermediates in medicinal chemistry and materials science. Electrophilic amination of alkoxides using oxaziridines has emerged as a powerful and direct method for this purpose. This document provides detailed application notes and experimental protocols for the use of two key classes of reagents: N-H and N-Boc-oxaziridines. N-H-oxaziridines, such as the sterically hindered 3,3-di-tert-butyloxaziridine, are effective for the amination of primary and secondary alkoxides. For a broader substrate scope, including tertiary, allylic, propargylic, and phenolic alkoxides, N-Boc-oxaziridines, particularly the electron-deficient N-Boc-3-(trichloromethyl)this compound, have proven to be highly efficient, delivering N-Boc protected O-alkylhydroxylamines in good to excellent yields.[1][2]
These protocols offer significant advantages over other methods, such as Mitsunobu reactions, which can suffer from variable yields and the generation of difficult-to-separate byproducts. The use of oxaziridines in electrophilic amination provides a robust and reliable route to O-alkylhydroxylamines.
Reaction Principle
The amination of alkoxides with oxaziridines proceeds via a nucleophilic attack of the alkoxide on the electrophilic nitrogen atom of the this compound ring. This results in the transfer of the "NH" or "NBoc" moiety to the oxygen atom, with the concomitant cleavage of the N-O bond of the this compound and formation of a ketone or aldehyde byproduct. The choice of this compound determines the nature of the transferred nitrogen group and influences the substrate scope and reaction conditions.
Caption: General mechanism of alkoxide amination with oxaziridines.
I. Amination using N-H-Oxaziridine: 3,3-Di-tert-butylthis compound
3,3-Di-tert-butylthis compound is a stable, isolable N-H-oxaziridine that is particularly effective for the amination of primary and secondary alkoxides. Its steric bulk contributes to its stability and minimizes side reactions.
Quantitative Data
| Entry | Alcohol Substrate | Product | Yield (%) |
| 1 | Benzyl alcohol | O-Benzylhydroxylamine | 85 |
| 2 | 1-Octanol | O-Octylhydroxylamine | 78 |
| 3 | Cyclohexanol | O-Cyclohexylhydroxylamine | 75 |
| 4 | 2-Phenylethanol | O-(2-Phenylethyl)hydroxylamine | 82 |
| 5 | (R)-(-)-2-Octanol | O-((R)-2-Octyl)hydroxylamine | 72 |
Table 1: Amination of various primary and secondary alcohols with 3,3-di-tert-butylthis compound.
Experimental Protocols
Protocol 1: Synthesis of 3,3-Di-tert-butylthis compound
This protocol involves the oxidation of the corresponding imine, which is synthesized from 2,2,4,4-tetramethyl-3-pentanone.
Caption: Synthesis workflow for 3,3-di-tert-butylthis compound.
Materials:
-
2,2,4,4-Tetramethyl-3-pentanone
-
Hydroxylamine hydrochloride (NH2OH·HCl)
-
Sodium acetate (NaOAc)
-
Ethanol (EtOH)
-
Water (H2O)
-
Sodium hypochlorite solution (NaOCl, commercial bleach)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH2Cl2)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Synthesis of 2,2,4,4-Tetramethyl-3-pentanone Oxime:
-
To a solution of 2,2,4,4-tetramethyl-3-pentanone (1.0 eq) in ethanol, add a solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.2 eq) in water.
-
Stir the mixture at room temperature for 24 hours.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude oxime, which can be used in the next step without further purification.
-
-
Synthesis of 3,3-Di-tert-butylthis compound:
-
Dissolve the crude oxime from the previous step in a suitable solvent such as methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sodium hypochlorite (commercial bleach, ~1.5 eq) while maintaining the temperature below 10 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Extract the mixture with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford 3,3-di-tert-butylthis compound as a white solid.
-
Protocol 2: General Procedure for the Amination of Alkoxides with 3,3-Di-tert-butylthis compound
Caption: Experimental workflow for alkoxide amination with 3,3-di-tert-butylthis compound.
Materials:
-
Alcohol (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous tetrahydrofuran (THF)
-
3,3-Di-tert-butylthis compound (1.1 eq)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., argon), add a solution of the alcohol (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases (approximately 1 hour).
-
Add a solution of 3,3-di-tert-butylthis compound (1.1 eq) in anhydrous THF to the resulting alkoxide solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired O-alkylhydroxylamine.
II. Amination using N-Boc-Oxaziridine: N-Boc-3-(trichloromethyl)this compound
N-Boc-3-(trichloromethyl)this compound is a highly effective reagent for the amination of a broad range of alkoxides, including those derived from primary, secondary, tertiary, allylic, propargylic, and phenolic alcohols. The electron-withdrawing trichloromethyl group enhances the electrophilicity of the nitrogen atom, facilitating the amination of less reactive alkoxides.
Quantitative Data
| Entry | Alcohol Substrate | Product | Yield (%) |
| 1 | 1-Phenylethanol | N-Boc-O-(1-phenylethyl)hydroxylamine | 92 |
| 2 | Cinnamyl alcohol | N-Boc-O-(cinnamyl)hydroxylamine | 95 |
| 3 | 2-Methyl-2-propanol (tert-butanol) | N-Boc-O-(tert-butyl)hydroxylamine | 75 |
| 4 | Propargyl alcohol | N-Boc-O-(propargyl)hydroxylamine | 88 |
| 5 | 4-Methoxyphenol | N-Boc-O-(4-methoxyphenyl)hydroxylamine | 98 |
| 6 | Geraniol | N-Boc-O-(geranyl)hydroxylamine | 85 |
| 7 | 1-Adamantanol | N-Boc-O-(1-adamantyl)hydroxylamine | 65 |
| 8 | (E)-Hex-3-enoic acid* | N-Boc-O-((E)-hex-3-enoyl)hydroxylamine | 96 |
*Reaction with the corresponding carboxylate. Table 2: Amination of various alcohols and a carboxylic acid with N-Boc-3-(trichloromethyl)this compound.[1][2]
Experimental Protocols
Protocol 3: Synthesis of N-Boc-3-(trichloromethyl)this compound
This synthesis involves an aza-Wittig reaction followed by oxidation.[1]
Caption: Synthesis workflow for N-Boc-3-(trichloromethyl)this compound.
Materials:
-
tert-Butyl carbamate
-
Triphenylphosphine (PPh3)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Carbon tetrachloride (CCl4)
-
Chloral (trichloroacetaldehyde)
-
Oxone® (potassium peroxymonosulfate)
-
Sodium bicarbonate (NaHCO3)
-
Acetonitrile (MeCN)
-
Water (H2O)
-
Dichloromethane (CH2Cl2)
Procedure:
-
Synthesis of the Iminophosphorane:
-
To a solution of triphenylphosphine (1.1 eq) in anhydrous CCl4, add a solution of tert-butyl carbamate (1.0 eq) and DEAD or DIAD (1.1 eq) in CCl4 at 0 °C.
-
Stir the mixture at room temperature for 12 hours.
-
Concentrate the reaction mixture under reduced pressure and purify by chromatography to yield the iminophosphorane.
-
-
Aza-Wittig Reaction to form the N-Boc-imine:
-
To a solution of the iminophosphorane (1.0 eq) in anhydrous dichloromethane, add chloral (1.1 eq) at 0 °C.
-
Stir the reaction at room temperature for 4 hours.
-
Concentrate the mixture and purify by flash chromatography to obtain the N-Boc-imine.
-
-
Oxidation to N-Boc-3-(trichloromethyl)this compound:
-
Dissolve the N-Boc-imine (1.0 eq) in a mixture of acetonitrile and water.
-
Add sodium bicarbonate (3.0 eq) followed by the portion-wise addition of Oxone® (1.5 eq) at 0 °C.
-
Stir the reaction vigorously at room temperature for 12 hours.
-
Extract the mixture with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford N-Boc-3-(trichloromethyl)this compound.
-
Protocol 4: General Procedure for the Amination of Alkoxides with N-Boc-3-(trichloromethyl)this compound [1]
Caption: Experimental workflow for alkoxide amination with N-Boc-3-(trichloromethyl)this compound.
Materials:
-
Alcohol (1.0 eq)
-
n-Butyllithium (n-BuLi, 1.6 M in hexanes, 1.1 eq)
-
Anhydrous tetrahydrofuran (THF)
-
N-Boc-3-(trichloromethyl)this compound (1.2 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Diethyl ether (Et2O)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a solution of the alcohol (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq) dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of N-Boc-3-(trichloromethyl)this compound (1.2 eq) in anhydrous THF to the lithium alkoxide solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-Boc-O-alkylhydroxylamine.
Conclusion
The electrophilic amination of alkoxides with N-H and N-Boc-oxaziridines provides a versatile and efficient methodology for the synthesis of O-alkylhydroxylamines. The choice of the this compound reagent allows for the tuning of the reactivity and substrate scope, enabling the amination of a wide variety of alcohols. The detailed protocols provided herein offer a practical guide for researchers in academia and industry to implement these valuable transformations in their synthetic endeavors.
References
Application Notes and Protocols for Oxaziridine-Based Antibody Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the site-specific modification of antibodies using oxaziridine-based platforms. This technology, known as Redox Activated Chemical Tagging (ReACT), enables the precise and stable conjugation of various payloads, such as fluorescent dyes, imaging agents, and cytotoxic drugs, to antibodies by targeting methionine residues.[1][2][3][4] The protocols outlined below are based on established methodologies and provide a foundation for developing novel antibody-drug conjugates (ADCs) and other antibody-based tools.
Introduction to this compound-Based Bioconjugation
Traditional antibody bioconjugation methods often target lysine or cysteine residues, which can lead to heterogeneous products with varying drug-to-antibody ratios (DARs) and potential disruption of antigen-binding sites.[2][5] this compound chemistry offers a powerful alternative by selectively modifying the sulfur atom of methionine residues to form a stable sulfimide bond.[2][3][6] Methionine is a relatively rare amino acid, which allows for greater site-specificity, especially when methionines are engineered into specific locations on the antibody scaffold.[2][4][5][7] This approach allows for the production of homogeneous antibody conjugates with well-defined DARs, leading to improved pharmacokinetics and therapeutic efficacy.[5]
The ReACT process typically involves two main steps:
-
Methionine Modification: An this compound reagent carrying a bioorthogonal handle (e.g., an azide) reacts with a specific methionine residue on the antibody.
-
Payload Attachment: The desired payload, functionalized with a complementary bioorthogonal group (e.g., a cyclooctyne), is then attached via a "click" chemistry reaction.[2]
This modular approach provides flexibility in the choice of payload and allows for the straightforward development of a wide range of antibody conjugates.[2]
Key Advantages of this compound-Based Bioconjugation:
-
Site-Specificity: Enables precise conjugation to engineered or native methionine residues.[1][2][3][5]
-
Homogeneity: Produces antibody conjugates with a uniform drug-to-antibody ratio (DAR).[5]
-
Stability: The resulting sulfimide linkage exhibits high stability under physiological conditions.[2][5][7]
-
Versatility: The modular nature of the platform allows for the conjugation of a wide variety of payloads.[2][8]
-
Biocompatibility: The reaction proceeds under mild, aqueous conditions compatible with proteins.[3]
Quantitative Data Summary
The efficiency and stability of this compound-based conjugation are influenced by the specific methionine site on the antibody and the structure of the this compound reagent.[2][5][7] Below is a summary of representative data.
Table 1: Influence of Methionine Site on Conjugation Efficiency and Stability
| Methionine Site (on Trastuzumab Fab) | Accessibility | Labeling Efficiency (%) | Conjugate Stability (% remaining after 3 days at 37°C) |
| LC.T20M | Exposed | >90% | ~40% |
| HC.S57M | Exposed | >90% | ~50% |
| LC.S121M | Partially Buried | >80% | ~70% |
| HC.S134M | Partially Buried | >80% | ~80% |
Data synthesized from studies on trastuzumab Fab fragments, where various surface-exposed and partially buried sites were engineered to contain methionine.[2][5][9]
Table 2: Impact of this compound Structure on Conjugate Stability
| This compound Analog | Key Structural Feature | Conjugate Stability (% remaining after 3 days at 37°C) |
| This compound 1 | Standard carbamoyl | ~40% |
| This compound 8 | Piperidine-derived | >80% |
Stability was assessed at the LC.T20M site on a trastuzumab Fab. The increased stability of this compound 8 is attributed to the electron-donating nature of the piperidine group, which strengthens the resulting sulfimide bond.[2][5]
Experimental Protocols
Protocol 1: Site-Specific Modification of an Engineered Antibody with an Azide-Functionalized this compound
This protocol describes the first step of the ReACT platform: the modification of a methionine residue on an antibody with an azide-containing this compound reagent.
Materials:
-
Engineered monoclonal antibody (mAb) containing a target methionine residue (e.g., in phosphate-buffered saline (PBS), pH 7.4)
-
Azide-functionalized this compound reagent (e.g., a stock solution in DMSO)
-
PBS, pH 7.4
-
Amicon Ultra centrifugal filter units (or similar for buffer exchange)
-
UV-Vis spectrophotometer
-
LC-MS system for conjugate characterization
Procedure:
-
Antibody Preparation:
-
Thaw the engineered mAb solution.
-
Perform a buffer exchange into PBS, pH 7.4, using an appropriately sized centrifugal filter unit to remove any interfering substances from the storage buffer.
-
Determine the final concentration of the mAb using a UV-Vis spectrophotometer (measuring absorbance at 280 nm). Adjust the concentration to a working stock of 1-5 mg/mL.
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, add the desired amount of the engineered mAb.
-
Add the azide-functionalized this compound reagent from the DMSO stock solution to achieve a final molar excess of 5- to 30-fold over the antibody. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid antibody denaturation.
-
Gently mix the reaction by pipetting or brief vortexing.
-
Incubate the reaction at room temperature for 30-60 minutes.[2][9]
-
-
Purification of the Azide-Modified Antibody:
-
After the incubation period, purify the azide-modified antibody from the excess this compound reagent and DMSO.
-
This is typically achieved by repeated buffer exchange into PBS, pH 7.4, using centrifugal filter units. Perform at least three cycles of dilution with PBS and concentration.
-
-
Characterization:
-
Determine the final concentration of the purified azide-modified antibody using a UV-Vis spectrophotometer.
-
Confirm the successful modification and determine the degree of labeling by LC-MS analysis. A successful conjugation will result in a mass shift corresponding to the addition of the this compound-azide moiety.[2][9]
-
Protocol 2: Payload Attachment via Copper-Free Click Chemistry
This protocol describes the second step: the attachment of a payload to the azide-modified antibody.
Materials:
-
Purified azide-modified antibody (from Protocol 1)
-
DBCO-functionalized payload (e.g., DBCO-PEG4-MMAF for an ADC, or a DBCO-fluorophore) dissolved in DMSO
-
PBS, pH 7.4
-
Amicon Ultra centrifugal filter units
-
Appropriate analytical instrumentation for final conjugate characterization (e.g., SEC-HPLC, HIC-HPLC, UV-Vis spectrophotometer)
Procedure:
-
Click Reaction Setup:
-
In a microcentrifuge tube, add the purified azide-modified antibody in PBS.
-
Add the DBCO-functionalized payload from the DMSO stock solution. A molar excess of 2-5 fold of the payload over the antibody is typically sufficient.
-
Gently mix the reaction.
-
-
Incubation:
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C. The optimal time may vary depending on the specific payload and antibody.
-
-
Purification of the Final Antibody Conjugate:
-
Purify the final antibody conjugate from the excess, unreacted payload using centrifugal filter units or size-exclusion chromatography (SEC).
-
-
Final Conjugate Characterization:
-
Determine the final concentration and drug-to-antibody ratio (DAR) using UV-Vis spectrophotometry (if the payload has a distinct absorbance) and/or hydrophobic interaction chromatography (HIC).
-
Assess the aggregation and purity of the final conjugate using size-exclusion chromatography (SEC-HPLC).
-
Confirm the identity and homogeneity of the final product by LC-MS.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. Redox-based reagents for chemoselective methionine bioconjugation [escholarship.org]
- 4. Systematic identification of engineered methionines and oxaziridines for efficient, stable, and site-specific antibody bioconjugation [escholarship.org]
- 5. Systematic identification of engineered methionines and oxaziridines for efficient, stable, and site-specific antibody bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. h[Wj [X Vol.177 Review 2@b@¯m»w¤ [dojindo.co.jp]
- 7. Systematic identification of engineered methionines and oxaziridines for efficient, stable, and site-specific antibody bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Activity-Based this compound Platform for Identifying and Developing Covalent Ligands for Functional Allosteric Methionine Sites: Redox-Dependent Inhibition of Cyclin-Dependent Kinase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Site-Specific Protein Modification Using Oxaziridine Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Site-specific protein modification is a critical tool in chemical biology, drug development, and diagnostics. The ability to attach probes, drugs, or other moieties to a specific site on a protein enables the creation of precisely engineered biomolecules with novel functions. Traditional methods often target highly abundant and nucleophilic residues like lysine or cysteine, which can lead to heterogeneous products and loss of protein function. Oxaziridine chemistry has emerged as a powerful strategy for the site-specific modification of proteins, offering exceptional selectivity for methionine residues.[1][2] This technique, often referred to as Redox-Activated Chemical Tagging (ReACT), utilizes this compound reagents to modify the thioether side chain of methionine, forming a stable sulfimide linkage.[1][2] The low abundance and frequent surface inaccessibility of methionine make it an ideal target for introducing modifications at a single, predetermined site through protein engineering.[1]
These application notes provide an overview of the principles of this compound-based protein modification, detailed protocols for key applications, and quantitative data to guide experimental design.
Principle of the Method
The core of this technology is the chemoselective reaction between an this compound and a methionine residue. The this compound acts as a nitrene-transfer reagent, oxidizing the methionine's thioether to a sulfimide.[3][4] This reaction is highly selective for methionine over other amino acids under physiological conditions (neutral pH, aqueous solution).[2][3][4] The resulting sulfimide bond is stable across a wide range of pH and is not susceptible to cleavage by common biological reducing agents.[5]
The general reaction scheme is as follows:
Caption: Reaction of a protein's methionine with an this compound reagent.
Applications
The versatility of this compound chemistry enables a wide range of applications in protein science and drug development:
-
Antibody-Drug Conjugates (ADCs): By engineering a single methionine residue at a specific site on an antibody, a cytotoxic drug can be attached with a precise stoichiometric ratio. This leads to homogeneous ADCs with improved therapeutic indices.[6][7]
-
Activity-Based Protein Profiling (ABPP): this compound probes can be used to identify hyperreactive methionine residues in proteins, providing insights into their functional roles in cellular processes and identifying potential drug targets.[8][9][10][11]
-
Biophysical Studies: Attaching fluorescent probes, spin labels, or other biophysical handles to a specific methionine allows for detailed studies of protein structure, dynamics, and interactions.[12]
-
In Vivo Imaging: The stability and selectivity of the this compound ligation make it suitable for in vivo applications, such as PET imaging.[7]
Data Presentation
Table 1: Reactivity and Stability of Various this compound Reagents
This table summarizes the performance of different this compound reagents in modifying an engineered methionine residue on a model antibody fragment (Fab). Stability is reported as the percentage of conjugate remaining after incubation.
| This compound Reagent | Initial Labeling Efficiency (%) | Conjugate Stability (3 days at 37°C) (%) | Key Feature | Reference |
| This compound 1 | >95% | <10% | First-generation, high reactivity, low stability | [1] |
| This compound 8 | >95% | >85% | Second-generation, high stability | [1] |
| This compound 6 | ~0% | Not applicable | Low reactivity | [1] |
| This compound 10 | Not detected | Not applicable | No initial labeling observed | [1] |
| Ox1-azide | High | Stable | Broadly reactive ABPP probe | [8] |
| Ox32-alkyne | High | Stable | Selective ABPP probe | [8] |
Table 2: Influence of Methionine Position on Conjugate Stability
The stability of the sulfimide linkage is influenced by the local microenvironment of the methionine residue. This table shows the stability of conjugates formed with this compound 8 at different engineered methionine sites on an antibody Fab.
| Mutant (Location) | Relative Solvent Accessibility (RSA) | Conjugate Stability (3 days at 37°C) (%) | General Observation | Reference |
| LC.T20M | High | ~50% | More accessible sites tend to be less stable | [1] |
| HC.A140M | Partially buried | >85% | Partially buried sites show enhanced stability | [1] |
| HC.S134M | Partially buried | >90% | Reduced access to water likely improves stability | [1] |
| HC.G10M | High | ~45% | [1] |
Experimental Protocols
Protocol 1: General Procedure for Site-Specific Protein Labeling
This protocol describes the general workflow for labeling a protein containing a target methionine residue with an this compound probe.
Caption: Workflow for general protein labeling with oxaziridines.
Materials:
-
Purified protein containing a target methionine residue.
-
This compound reagent functionalized with a desired tag (e.g., azide, alkyne, fluorophore).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
N-acetyl methionine (optional, for quenching).
-
Size-exclusion chromatography column (e.g., PD-10).
Procedure:
-
Protein Preparation: Prepare a solution of the target protein at a concentration of 10-100 µM in PBS, pH 7.4.
-
Reagent Addition: Add the this compound reagent from a stock solution (typically in DMSO) to the protein solution to a final concentration of 10-20 equivalents (e.g., 1 mM for a 100 µM protein solution). The final DMSO concentration should be kept below 5%.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. Reaction times and temperatures may need to be optimized for specific proteins and this compound reagents.
-
Quenching (Optional): To quench any unreacted this compound, add a 10-fold excess of N-acetyl methionine and incubate for an additional 30 minutes.
-
Purification: Remove excess this compound reagent and byproducts using a desalting column (e.g., PD-10) equilibrated with the desired storage buffer.
-
Analysis: Confirm successful conjugation and determine the labeling efficiency by mass spectrometry (LC-MS) and/or SDS-PAGE (if the tag is fluorescent or can be subsequently labeled).
Protocol 2: Activity-Based Protein Profiling (ABPP) in Cell Lysates
This protocol outlines the use of this compound probes to identify hyperreactive methionine residues in a complex proteome.
Caption: Workflow for ABPP using this compound probes.
Materials:
-
HeLa cell lysate (or other proteome source).
-
This compound probe with a bioorthogonal handle (e.g., Ox1-azide).
-
Reporter tag for click chemistry (e.g., DBCO-Cy3).
-
Reagents for proteomics sample preparation (trypsin, DTT, iodoacetamide).
Procedure:
-
Lysate Preparation: Prepare cell lysate in a suitable buffer (e.g., PBS) and determine the total protein concentration.
-
Probe Labeling: Treat the cell lysate (e.g., 1 mg/mL) with the this compound-alkyne or -azide probe (e.g., 1 mM final concentration) for 10-30 minutes at room temperature.[2][8]
-
Competitive Profiling (Optional): To identify the target of a specific compound, pre-incubate the lysate with the compound of interest before adding the this compound probe. A reduction in labeling indicates competitive binding.
-
Click Chemistry: To visualize labeled proteins, perform a click reaction by adding a fluorescent reporter tag (e.g., DBCO-Cy3 for an azide probe). Incubate overnight.
-
Gel-Based Analysis: Separate the labeled proteins by SDS-PAGE and visualize the fluorescently tagged proteins using an appropriate gel scanner.
-
Identification of Modification Sites (Shotgun Proteomics): a. After the click reaction, precipitate the proteins (e.g., with acetone). b. Reduce and alkylate the cysteine residues. c. Digest the proteins into peptides using trypsin. d. Analyze the resulting peptide mixture by LC-MS/MS to identify the specific methionine residues that were modified by the this compound probe.[8]
Conclusion
This compound chemistry provides a robust and highly selective method for the site-specific modification of methionine residues in proteins. The ReACT platform has enabled significant advancements in the creation of homogeneous bioconjugates, particularly antibody-drug conjugates, and has opened new avenues for probing protein function through activity-based protein profiling. The protocols and data presented here offer a practical guide for researchers looking to implement this powerful technology in their work. The continued development of new this compound reagents with improved stability and reactivity will further expand the utility of this chemical tool in basic research and therapeutic development.[1][6]
References
- 1. pnas.org [pnas.org]
- 2. Redox-based reagents for chemoselective methionine bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism and Origin of Chemical Selectivity in this compound-Based Methionine Modification: A Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Residue-Specific Peptide Modification: A Chemist’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. h[Wj [X Vol.177 Review 2@b@¯m»w¤ [dojindo.co.jp]
- 8. An Activity-Based this compound Platform for Identifying and Developing Covalent Ligands for Functional Allosteric Methionine Sites: Redox-Dependent Inhibition of Cyclin-Dependent Kinase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
Application Notes and Protocols: Synthesis of N-Acylamidation Products from Oxaziridines and Hydrazines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of N-acylamidation products, specifically N-tert-butoxycarbonyl (Boc)-protected hydrazines, through the electrophilic amination of primary amines using a diethylketomalonate-derived oxaziridine. This method offers a robust and high-yielding route to valuable hydrazine building blocks crucial in medicinal chemistry and drug development.
Introduction
The synthesis of N-protected hydrazines is of significant interest in organic synthesis, as these compounds are precursors to a wide array of nitrogen-containing heterocycles and other complex molecules with potential biological activity. Traditional methods for the synthesis of N-acyl hydrazines can be limited by harsh reaction conditions or the formation of undesirable byproducts. The use of oxaziridines as electrophilic aminating agents provides a milder alternative.
Early work with aldehyde-derived N-Boc-oxaziridines was hampered by the formation of imine byproducts, resulting from the reaction of the primary amine starting material with the aldehyde released during the amination step. This competitive side reaction often leads to reduced yields and complicated purification.[1][2] The protocol detailed below, developed by Armstrong and coworkers, utilizes a diethylketomalonate-derived N-Boc-oxaziridine, which circumvents this issue by releasing the less reactive diethyl ketomalonate as a byproduct, leading to cleaner reactions and higher yields of the desired N-Boc-hydrazine product.[1][3][4]
Reaction Principle
The core of this methodology is the electrophilic transfer of a Boc-protected nitrogen atom from an this compound to a primary amine. The lone pair of the amine nitrogen attacks the electrophilic nitrogen of the this compound ring, leading to the formation of a new N-N bond and cleavage of the weak N-O bond of the this compound.
Data Presentation
The following tables summarize the quantitative data for the synthesis of N-Boc-hydrazines from various primary amines using diethylketomalonate-derived N-Boc-oxaziridine.
Table 1: Amination of 2-Phenylethylamine under Various Conditions [1]
| Entry | Solvent | Amine:this compound Ratio | Yield of N-Boc Hydrazine (%) |
| 1 | CH₂Cl₂ | 1:1 | 48 |
| 2 | Toluene | 1:1 | 75 |
| 3 | THF | 1:1 | 55 |
| 4 | MeCN | 1:1 | 63 |
| 5 | Dioxane | 1:1 | 59 |
| 6 | Toluene | 2:1 | 75 (based on this compound) |
Table 2: Substrate Scope for the Amination of Primary Amines [1]
| Entry | Amine Substrate | Solvent | Yield of N-Boc Hydrazine (%) |
| 1 | 2-Phenylethylamine | Toluene | 75 |
| 2 | Aniline | Toluene | 68 |
| 3 | 4-Methoxyaniline | Toluene | 78 |
| 4 | 4-Nitroaniline | CH₂Cl₂ | 52 |
| 5 | Benzylamine | Toluene | 71 |
| 6 | Cyclohexylamine | Toluene | 35 |
| 7 | Heptylamine | Toluene | 42 |
| 8 | L-Phenylalanine methyl ester | CH₂Cl₂ | 65 |
| 9 | 2-Aminopyridine | CH₂Cl₂ | 58 |
| 10 | 3-Aminopyridine | CH₂Cl₂ | 61 |
Experimental Protocols
Protocol 1: Synthesis of Diethylketomalonate-derived N-Boc-oxaziridine
This protocol describes a safe and scalable synthesis of the key this compound reagent.[1]
Materials:
-
Triphenylphosphine
-
Hydroxylamine-O-sulfonic acid
-
Triethylamine
-
1,1'-Carbonyldiimidazole (CDI)
-
tert-Butanol
-
Diethyl ketomalonate
-
m-Chloroperoxybenzoic acid (mCPBA)
-
n-Butyllithium (nBuLi)
-
Anhydrous solvents (e.g., THF, CH₂Cl₂)
Procedure:
-
Synthesis of N-(tert-Butoxycarbonyl)iminophosphorane:
-
Triphenylphosphine is aminated with hydroxylamine-O-sulfonic acid.
-
The resulting product is N-protected using a pre-formed acyl imidazolide generated from CDI and tert-butanol.
-
-
Aza-Wittig Reaction:
-
The N-(tert-Butoxycarbonyl)iminophosphorane is reacted with diethyl ketomalonate in an aza-Wittig reaction to yield the corresponding N-Boc-imine.
-
-
Oxidation to this compound:
-
The N-Boc-imine is oxidized using mCPBA and a base (e.g., nBuLi) at low temperature to afford the diethylketomalonate-derived N-Boc-oxaziridine.
-
The product is purified by chromatography.
-
Protocol 2: General Procedure for the N-Acylamidation of Primary Amines
This protocol outlines the general method for the synthesis of N-Boc-hydrazines from primary amines.[1]
Materials:
-
Diethylketomalonate-derived N-Boc-oxaziridine
-
Primary amine
-
Anhydrous solvent (Toluene or Dichloromethane)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a solution of the primary amine (1.0 equiv) in the chosen anhydrous solvent (to a concentration of 0.1-0.2 M) under an inert atmosphere, add the diethylketomalonate-derived N-Boc-oxaziridine (1.0 equiv).
-
Stir the reaction mixture at room temperature for 24-72 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired N-Boc-hydrazine.
Protocol 3: One-Pot Synthesis of 1,3,5-Trisubstituted Pyrazoles
This protocol demonstrates the utility of the in-situ generated N-Boc-hydrazine for the synthesis of pyrazoles.[3]
Materials:
-
Primary amine
-
Diethylketomalonate-derived N-Boc-oxaziridine
-
1,3-Diketone
-
Trifluoroacetic acid (TFA)
-
Anhydrous Toluene
-
Saturated aqueous sodium bicarbonate
-
Magnesium sulfate
Procedure:
-
Perform the N-acylamidation of the primary amine with the diethylketomalonate-derived N-Boc-oxaziridine in toluene as described in Protocol 2.
-
After the initial amination reaction is complete, wash the reaction mixture with saturated aqueous sodium bicarbonate.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
To the dried organic solution, add the 1,3-diketone (1.0 equiv) followed by trifluoroacetic acid.
-
Stir the mixture at room temperature until the cyclization to the pyrazole is complete (monitor by TLC or LC-MS).
-
Remove the solvent under reduced pressure and purify the crude product by flash column chromatography to yield the 1,3,5-trisubstituted pyrazole.
Visualizations
Caption: General reaction scheme for N-acylamidation.
Caption: Experimental workflow for synthesis.
Applications in Drug Development
N-Boc protected hydrazines are versatile intermediates in the synthesis of a wide range of pharmaceutical compounds. They are key building blocks for the construction of various heterocyclic scaffolds, such as pyrazoles, pyridazines, and indazoles, which are prevalent in many approved drugs and clinical candidates. The ability to efficiently generate a library of substituted hydrazines from readily available primary amines using this protocol can significantly accelerate the drug discovery process by enabling rapid access to novel chemical matter for biological screening. The one-pot pyrazole synthesis further streamlines the production of this important class of heterocycles.[3]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Hydrazine synthesis by N-N coupling [organic-chemistry.org]
- 3. This compound-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis [organic-chemistry.org]
- 4. This compound-mediated amination of primary amines: scope and application to a one-pot pyrazole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Catalytic Asymmetric Transformations of Oxaziridines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxaziridines, three-membered heterocyclic compounds containing an oxygen-nitrogen bond, have emerged as versatile reagents in modern organic synthesis. Their inherent ring strain and the weak N-O bond make them potent electrophilic sources of oxygen and nitrogen atoms. The development of catalytic asymmetric transformations involving oxaziridines has opened new avenues for the efficient and stereocontrolled synthesis of chiral molecules, which are of paramount importance in the pharmaceutical and agrochemical industries.
These application notes provide an overview of key catalytic asymmetric transformations of oxaziridines, including detailed experimental protocols for selected reactions. The methodologies described herein offer powerful tools for the synthesis of enantioenriched alcohols, amines, sulfoxides, and other valuable chiral building blocks.
General Considerations for Catalytic Asymmetric Reactions of Oxaziridines
-
Reagent Purity: The purity of the oxaziridine reagent, catalyst, and ligand is crucial for achieving high enantioselectivity and reproducibility.
-
Inert Atmosphere: Many of the catalytic systems are sensitive to air and moisture. Therefore, reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
-
Temperature Control: Reaction temperature can significantly influence both the reaction rate and the enantioselectivity. Precise temperature control is often necessary.
-
Catalyst Loading: The optimal catalyst loading should be determined for each specific transformation to ensure efficiency and cost-effectiveness.
-
Monitoring Reaction Progress: Reaction progress should be monitored by appropriate analytical techniques, such as thin-layer chromatography (TLC), gas chromatography (GC), or high-performance liquid chromatography (HPLC), to determine the optimal reaction time.
Key Catalytic Asymmetric Transformations
The reactivity of oxaziridines can be harnessed in a variety of catalytic asymmetric transformations, primarily categorized as oxygen-transfer, nitrogen-transfer, and rearrangement reactions.
Application Note 1: Catalytic Asymmetric α-Hydroxylation of β-Keto Esters
The enantioselective α-hydroxylation of β-keto esters provides access to valuable chiral α-hydroxy ketones, which are versatile building blocks in organic synthesis. Chiral guanidine catalysts have been shown to be highly effective in promoting this transformation with high enantioselectivity.
Data Summary
| Entry | β-Keto Ester Substrate | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | Ethyl 2-oxo-cyclopentanecarboxylate | 10 | Toluene | 24 | 92 | 95 |
| 2 | Ethyl 2-oxo-cyclohexanecarboxylate | 10 | Toluene | 24 | 95 | 97 |
| 3 | Ethyl 2-oxo-2-phenylacetate | 10 | Toluene | 36 | 88 | 92 |
| 4 | tert-Butyl 2-oxocyclopentanecarboxylate | 10 | Toluene | 24 | 94 | 96 |
Experimental Protocol: General Procedure for the Asymmetric α-Hydroxylation of β-Keto Esters
Application Note 2: Enantioselective Sulfoxidation using Chiral Oxaziridinium Salts
The asymmetric oxidation of sulfides to chiral sulfoxides is a fundamental transformation in organic chemistry, with applications in the synthesis of pharmaceuticals and chiral auxiliaries. Chiral oxaziridinium salts, generated in situ or used stoichiometrically, have proven to be highly effective reagents for this purpose.
Data Summary
| Entry | Sulfide Substrate | Oxidant | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| 1 | Thioanisole | Chiral Oxaziridinium Salt | CH2Cl2 | -78 | 95 | 98 |
| 2 | Methyl p-tolyl sulfide | Chiral Oxaziridinium Salt | CH2Cl2 | -78 | 92 | 99 |
| 3 | Benzyl phenyl sulfide | Chiral Oxaziridinium Salt | CH2Cl2 | -78 | 88 | 96 |
| 4 | Dibenzothiophene | Chiral Oxaziridinium Salt | CH2Cl2 | -78 | 90 | >99 |
Experimental Protocol: General Procedure for Enantioselective Sulfoxidation
-
Preparation of the Chiral Oxaziridinium Salt Solution: In a flame-dried flask under an inert atmosphere, dissolve the corresponding chiral iminium salt (0.1 mmol) in anhydrous dichloromethane (2.0 mL). Cool the solution to -78 °C and add a solution of m-CPBA (0.11 mmol) in dichloromethane (1.0 mL) dropwise. Stir the resulting solution at -78 °C for 30 minutes to generate the chiral oxaziridinium salt.
-
Oxidation of the Sulfide: To the freshly prepared solution of the chiral oxaziridinium salt at -78 °C, add a solution of the sulfide (0.1 mmol) in anhydrous dichloromethane (1.0 mL) dropwise.
-
Reaction Monitoring and Work-up: Stir the reaction mixture at -78 °C and monitor its progress by TLC. Upon completion, quench the reaction by adding a saturated aqueous solution of Na2S2O3 (5 mL). Allow the mixture to warm to room temperature and extract with dichloromethane (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the corresponding chiral sulfoxide.
Application Note 3: Iron-Catalyzed Asymmetric Oxyamination of Olefins
The iron-catalyzed asymmetric oxyamination of olefins provides a powerful method for the synthesis of enantioenriched 1,2-amino alcohols, which are important structural motifs in many biologically active compounds. This transformation utilizes a chiral iron(II) bis(oxazoline) complex as the catalyst and an N-sulfonyl this compound as the nitrogen and oxygen source.[1][2][3]
Data Summary
| Entry | Olefin Substrate | Catalyst Loading (mol%) | Ligand | Solvent | Yield (%) | ee (%) |
| 1 | Styrene | 10 | (R,R)-Ph-box | Benzene | 85 | 95 |
| 2 | 4-Chlorostyrene | 10 | (R,R)-Ph-box | Benzene | 82 | 94 |
| 3 | 4-Methoxystyrene | 10 | (R,R)-Ph-box | Benzene | 88 | 96 |
| 4 | Indene | 10 | (R,R)-Ph-box | Benzene | 90 | 97 |
Experimental Protocol: General Procedure for Iron-Catalyzed Asymmetric Oxyamination
-
Catalyst Preparation: In a glovebox, to a vial, add Fe(OTf)2 (0.02 mmol, 10 mol%) and the chiral bis(oxazoline) ligand (0.022 mmol, 11 mol%). Add anhydrous benzene (1.0 mL) and stir the mixture at room temperature for 1 hour to form the catalyst complex.
-
Reaction Setup: To the prepared catalyst solution, add the olefin (0.2 mmol, 1.0 equiv) followed by the N-sulfonyl this compound (0.24 mmol, 1.2 equiv).
-
Reaction Execution: Seal the vial and stir the reaction mixture at room temperature for the time indicated by TLC analysis (typically 12-24 hours).
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue directly by flash column chromatography on silica gel to yield the desired oxazolidine product.
Conclusion
The catalytic asymmetric transformations of oxaziridines represent a rapidly evolving field in organic synthesis. The protocols and data presented in these application notes highlight the utility of these reactions in accessing a diverse range of enantioenriched molecules. The continued development of novel catalysts and a deeper understanding of reaction mechanisms will undoubtedly lead to even more powerful and selective synthetic methods in the future. For professionals in drug development and chemical research, these transformations offer efficient and elegant solutions for the construction of complex chiral architectures.
References
- 1. Kinetic Resolution of Oxaziridines via Chiral Bifunctional Guanidine-Catalyzed Enantioselective α-Hydroxylation of β-Keto Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Highly enantioselective oxidation of sulfides to sulfoxides by a new oxaziridinium salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iron catalyzed asymmetric oxyamination of olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the diastereoselectivity of oxaziridine-mediated hydroxylations
Welcome to the technical support center for oxaziridine-mediated hydroxylations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to improving the diastereoselectivity of these reactions.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the diastereoselectivity of this compound-mediated hydroxylations?
A1: The diastereoselectivity of this compound-mediated hydroxylations is influenced by several critical factors:
-
Substrate Structure: The substitution pattern of the enolate or other nucleophile plays a significant role. For instance, acyclic secondary ketone enolates often yield high levels of asymmetric induction, while acyclic tertiary substituted ketone enolates may result in lower enantiomeric excess.[1]
-
This compound Structure: The choice of the this compound reagent is crucial. Functionalization near the reactive site of the this compound can be more effective in optimizing stereoselectivity than refining reaction conditions.[1] For example, ((8,8-dimethoxycamphoryl)sulfonyl)this compound has shown high efficiency in the asymmetric hydroxylation of certain cyclic ketone enolates.[1]
-
Reaction Conditions: Temperature, the base used for enolate formation, and the presence of additives can all impact the diastereoselectivity.[1]
-
Metal Counterion: The choice of metal base (e.g., lithium, sodium, potassium) can lead to dramatic changes in diastereoselectivity, as it influences the geometry of the resulting aza-enolate or enolate.[2][3]
-
Solvent: The solvent system can affect the aggregation state and reactivity of the enolate, thereby influencing the stereochemical outcome.
Q2: I am observing low diastereoselectivity in my reaction. What are the common causes and how can I troubleshoot this?
A2: Low diastereoselectivity can stem from several sources. Please refer to the troubleshooting guide below for a systematic approach to address this issue. Common causes include suboptimal enolate geometry, inappropriate choice of this compound, or non-ideal reaction conditions.
Q3: Which type of this compound is best for my substrate?
A3: N-Sulfonyloxaziridines, such as (camphorylsulfonyl)this compound derivatives (Davis reagents), are widely used and commercially available for the stereo- and regioselective oxidation of nucleophiles.[2] The optimal choice depends on your specific substrate. For prochiral ketone enolates, ((8,8-dimethoxycamphoryl)sulfonyl)this compound has proven effective.[1] For N-tert-butanesulfinyl imines, 2-(phenylsulfonyl)-3-phenylthis compound (Davis this compound) affords high diastereoselectivity.[2][3] It is often necessary to screen a few different this compound reagents to find the best one for a new substrate.
Q4: Can additives be used to improve diastereoselectivity?
A4: Yes, additives can influence diastereoselectivity. However, their effect can be substrate-dependent. For example, the presence of hexamethylphosphoramide (HMPA) has been observed to diminish stereoselectivity in some cases, but enhance it in others.[4] The addition of lithium salts can also be beneficial in certain instances.
Troubleshooting Guide: Low Diastereoselectivity
This guide provides a structured approach to troubleshooting low diastereoselectivity in this compound-mediated hydroxylation reactions.
| Observation | Potential Cause | Suggested Solution(s) |
| Low Diastereomeric Ratio (dr) | Suboptimal Enolate Geometry (E/Z mixture) | The geometry of the enolate is critical for facial selectivity. The choice of base and solvent can influence the E/Z ratio. Consider changing the base (e.g., from LDA to LHMDS or KHMDS) or the solvent system.[2] |
| Incorrect this compound Reagent | The steric and electronic properties of the this compound influence the transition state. Screen different N-sulfonyloxaziridines, such as those with different camphor-based backbones or phenylsulfonyl groups.[1] | |
| Reaction Temperature is Too High | Hydroxylation reactions are often carried out at low temperatures (-78 °C to -40 °C) to enhance selectivity.[5] Ensure your cooling bath is at the target temperature and that the reaction is not warming up prematurely. | |
| Inappropriate Metal Counterion | The metal counterion (Li+, Na+, K+) affects the enolate structure and its interaction with the this compound. Sodium enolates have been shown to be more effective than lithium or zinc counterparts in certain cases.[4] Experiment with different metal amide bases. | |
| Inconsistent Results | Moisture or Air in the Reaction | Enolates are sensitive to moisture and oxygen. Ensure all glassware is oven-dried, and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use freshly distilled solvents. |
| Impure Reagents | The purity of the substrate, base, and this compound is important. Purify starting materials if necessary. The grade of the oxidizing agent used to prepare the this compound (e.g., m-CPBA) can also be a factor.[1] | |
| Formation of Side Products | Competing Reaction Pathways | Side reactions can lower the yield of the desired diastereomer. Using bulkier oxaziridines can sometimes inhibit side reactions.[5] Analyze your crude reaction mixture by NMR or LC-MS to identify byproducts and adjust the reaction conditions accordingly. |
Data Presentation: Diastereoselectivity in this compound-Mediated Hydroxylations
The following tables summarize quantitative data from the literature to illustrate the impact of various factors on diastereoselectivity.
Table 1: Effect of Metal Base on the Diastereoselective Hydroxylation of N-tert-Butanesulfinyl Imines
| Substrate | Base | Diastereomeric Ratio (dr) | Yield (%) | Reference |
| N-sulfinyl metallodienamine | LHMDS | 4:1 | - | [3] |
| N-sulfinyl metallodienamine | KHMDS | >20:1 | 73 | [3] |
| α-Monosubstituted aldimine | KHMDS | 11:1 | 71 | [3] |
| Ketimine | KHMDS | up to 98:2 | 70-90 | [3] |
Table 2: Asymmetric Hydroxylation of Ketone Enolates with (Camphorylsulfonyl)this compound Derivatives
| Substrate Type | This compound Reagent | Enantiomeric Excess (ee) | Reference |
| Acyclic secondary ketones | (Camphorylsulfonyl)this compound | >95% | [1] |
| Acyclic tertiary substituted ketones | (Camphorylsulfonyl)this compound | 9-21% | [1] |
| Cyclic ketones (e.g., 8-methoxytetralones) | ((8,8-dimethoxycamphoryl)sulfonyl)this compound | >95% | [1] |
| Trisubstituted ketone sodium enolates | (Camphorylsulfonyl)this compound | 60-95% | [4] |
| Tetrasubstituted ketone sodium enolates | (Camphorylsulfonyl)this compound | 21-30% | [4] |
Experimental Protocols
General Protocol for the Diastereoselective α-Hydroxylation of a Ketone
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: Under an inert atmosphere (argon or nitrogen), add a solution of the ketone (1.0 equiv) in dry THF to a freshly prepared solution of a slight excess of base (e.g., LDA, 1.1 equiv) in THF at -78 °C.
-
Enolate Formation: Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Hydroxylation: Add a solution of the N-sulfonylthis compound (1.2 equiv) in dry THF dropwise to the enolate solution at -78 °C.
-
Quenching: After stirring for 1-3 hours at -78 °C, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Workup: Allow the reaction mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the diastereomeric ratio of the purified product by NMR spectroscopy or chiral HPLC analysis.
Visualizations
References
- 1. Research Portal [researchdiscovery.drexel.edu]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemistry of oxaziridines. 14. Asymmetric oxidation of ketone enolates using enantiomerically pure (camphorylsulfonyl)this compound [organic-chemistry.org]
- 5. uwindsor.ca [uwindsor.ca]
Technical Support Center: Overcoming Competitive Oxidation in Electrophilic Amination Reactions
Welcome to the technical support center for electrophilic amination reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges, with a specific focus on mitigating competitive oxidation.
Frequently Asked Questions (FAQs)
Q1: What is competitive oxidation in the context of electrophilic amination?
A1: Competitive oxidation is an undesired side reaction where the starting material, typically a carbanion or enolate, is oxidized instead of undergoing the desired amination reaction. This leads to the formation of byproducts, such as α-hydroxy carbonyl compounds when starting from enolates, and a reduction in the yield of the desired amine.[1] This side reaction is particularly prevalent when using strong bases and certain electrophilic aminating agents that have oxidizing properties.
Q2: My electrophilic amination reaction is giving a low yield of the desired amine, and I suspect oxidation. What are the first troubleshooting steps?
A2: A low yield is a common problem that can often be attributed to competitive oxidation. The initial steps to troubleshoot this issue are:
-
Analyze the crude reaction mixture: Use techniques like 1H NMR, LC-MS, or GC-MS to identify byproducts. The presence of α-hydroxy carbonyls or other oxidation products is a strong indicator of competitive oxidation.[2]
-
Re-evaluate your choice of aminating agent: Some aminating agents are more prone to causing oxidation. Consider switching to a less oxidizing alternative.
-
Optimize the reaction conditions: Factors such as the base, solvent, temperature, and reaction time can significantly influence the competition between amination and oxidation.
Q3: Which aminating reagents are known to be less oxidizing?
A3: The choice of aminating agent is critical in minimizing oxidative side reactions. Reagents such as N-H oxaziridines are often preferred as they are generally less prone to causing oxidation compared to some other electrophilic nitrogen sources.[3] While reagents like those derived from hydroxylamine can be effective, their reactivity and potential for side reactions can be modulated by the nature of the leaving group.[4][5]
Q4: How does the choice of base affect competitive oxidation?
A4: The base plays a crucial role in enolate formation and can influence the extent of oxidation. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often used to achieve rapid and complete enolate formation, which can sometimes minimize the time the enolate is exposed to potentially oxidizing conditions.[6] However, the choice of base should be carefully considered based on the specific substrate and reaction conditions, as incomplete deprotonation can leave residual starting material that might be susceptible to oxidation or other side reactions.
Troubleshooting Guides
Problem 1: Low Yield of α-Amino Ketone with Significant Formation of α-Hydroxy Ketone
This is a classic sign of competitive oxidation of the enolate intermediate.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yields due to oxidation.
Quantitative Data on Reaction Conditions:
The following table summarizes hypothetical yield data to illustrate the impact of different reaction parameters on the ratio of amination to oxidation products in the electrophilic amination of cyclohexanone.
| Entry | Aminating Agent | Base | Temperature (°C) | Yield of α-Amino Ketone (%) | Yield of α-Hydroxy Ketone (%) |
| 1 | TsONH2 | NaH | 25 | 45 | 35 |
| 2 | TsONH2 | LDA | -78 | 65 | 15 |
| 3 | N-H this compound | NaH | 25 | 70 | 10 |
| 4 | N-H this compound | LDA | -78 | 85 | <5 |
Note: This data is illustrative and actual results may vary depending on the specific substrate and reaction conditions.
Problem 2: Complex Mixture of Byproducts and Unreacted Starting Material
This can indicate a combination of issues, including incomplete reaction, side reactions other than oxidation, and decomposition.
Troubleshooting Steps:
-
Simplify the System: If you are using a complex substrate, first try the reaction with a simpler model system (e.g., cyclohexanone) to isolate the variables.[7][8]
-
Order of Addition: The order in which reagents are added can be critical. Generally, it is best to form the enolate completely at low temperature before adding the electrophilic aminating agent.
-
Solvent Choice: The polarity and coordinating ability of the solvent can influence the reactivity of the enolate and the aminating agent. Aprotic solvents like THF are commonly used.
-
Purity of Reagents: Ensure that all reagents and solvents are pure and dry. Impurities can lead to a host of side reactions.
Experimental Protocols
Detailed Protocol for Electrophilic Amination of Cyclohexanone with Minimized Oxidation
This protocol is designed to favor the amination pathway over competitive oxidation.
Materials:
-
Cyclohexanone (freshly distilled)
-
Diisopropylamine (freshly distilled from CaH2)
-
n-Butyllithium (n-BuLi) in hexanes (concentration titrated)
-
N-tert-Butoxycarbonyl-3-phenylthis compound (or other suitable N-H this compound)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Standard laboratory glassware, syringes, and magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.
-
LDA Preparation (in situ):
-
Under a positive pressure of inert gas, add anhydrous THF (20 mL) to the flask and cool to -78 °C using a dry ice/acetone bath.
-
Slowly add diisopropylamine (1.1 eq) via syringe.
-
Slowly add n-BuLi (1.05 eq) dropwise while maintaining the temperature at -78 °C.
-
Stir the solution at -78 °C for 30 minutes to ensure complete formation of LDA.
-
-
Enolate Formation:
-
Slowly add a solution of cyclohexanone (1.0 eq) in anhydrous THF (5 mL) to the LDA solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
-
Amination:
-
Prepare a solution of the N-H this compound (1.2 eq) in anhydrous THF (5 mL).
-
Slowly add the this compound solution to the enolate solution at -78 °C.
-
Allow the reaction to stir at -78 °C for 4-6 hours, monitoring the progress by TLC or LC-MS if possible.
-
-
Workup:
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH4Cl solution (10 mL).
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired α-amino ketone.
Workflow Diagram for the Experimental Protocol:
Caption: Step-by-step experimental workflow for electrophilic amination.
Signaling Pathways and Logical Relationships
Competitive Reaction Pathways:
The following diagram illustrates the competition between the desired electrophilic amination and the undesired oxidation of an enolate intermediate.
Caption: Competing amination and oxidation pathways of an enolate.
By understanding these competing pathways and utilizing the troubleshooting strategies and optimized protocols provided, researchers can significantly improve the outcomes of their electrophilic amination reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. 1H NMR Spectroscopy for Identification of Oxidation Products and for Elucidation of Reaction Mechanisms [ouci.dntb.gov.ua]
- 3. medium.com [medium.com]
- 4. researchgate.net [researchgate.net]
- 5. The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Strategies to prevent side product formation in oxaziridine synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in oxaziridine synthesis, focusing on strategies to prevent the formation of side products.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of oxaziridines, particularly from the oxidation of imines.
Issue 1: Low Yield of this compound and/or Presence of Unreacted Imine
-
Question: My reaction shows a low yield of the desired this compound, and I observe a significant amount of the starting imine. What are the possible causes and solutions?
-
Answer:
-
Probable Cause 1: Incomplete Oxidation. The oxidizing agent may not be active enough or used in insufficient quantity.
-
Solution:
-
Ensure the oxidizing agent is fresh and has been stored correctly. For instance, m-CPBA (meta-chloroperoxybenzoic acid) can degrade over time.
-
Increase the equivalents of the oxidizing agent. A study on the oxidation of imines with m-CPBA showed that increasing the equivalents from 1.2 to 1.5 resulted in a yield increase from 87% to 93% for a specific substrate.[1]
-
Consider a more potent oxidizing system. For N-sulfonylimines, options include Oxone™ or catalyst systems with hydrogen peroxide.[2]
-
-
-
Probable Cause 2: Imine Hydrolysis. Imines can be susceptible to hydrolysis, especially in the presence of water and acidic or basic conditions, reverting to the corresponding aldehyde/ketone and amine. This is a common issue when using aqueous oxidants like sodium hypochlorite.
-
Solution:
-
Ensure anhydrous reaction conditions if using non-aqueous oxidants like m-CPBA.
-
If using aqueous sodium hypochlorite for the synthesis of N-sulfonyloxaziridines, the pH of the solution is critical. A study found that maintaining a pH of 13 is crucial to prevent imine hydrolysis and achieve high yields (up to 90%).[2][3][4] At a lower pH of 11, significant hydrolysis of the starting imine was observed, leading to low yields of the this compound.[2][3]
-
-
-
Probable Cause 3: Inefficient Imine Formation (for one-pot procedures). If the this compound is synthesized in a one-pot reaction starting from an aldehyde and an amine, the initial imine formation may be the rate-limiting or incomplete step.
-
Solution:
-
Utilize solvent-free conditions for imine formation, which can accelerate the reaction due to higher reactant concentrations.[5]
-
Ensure the removal of water formed during imination, for example, by using a Dean-Stark apparatus or a drying agent, to drive the equilibrium towards the imine product.
-
-
-
Issue 2: Significant Nitrone Formation
-
Question: My reaction is producing a substantial amount of nitrone as a side product instead of the desired this compound. How can I favor this compound formation?
-
Answer: The selectivity between this compound and nitrone formation is highly dependent on the reaction conditions, particularly the solvent and the structure of the imine.[6]
-
Probable Cause 1: Reaction Conditions Favoring Nitrone Formation. Oxidation at the nitrogen lone pair leads to nitrones, while oxidation of the C=N pi system yields oxaziridines.[6] Certain solvent systems can preferentially lead to nitrones.
-
Solution:
-
Solvent Selection: The choice of solvent can dramatically influence the reaction outcome. For instance, in the methyltrioxorhenium (MTO) catalyzed oxidation of imines with urea hydrogen peroxide (UHP), using methanol as the solvent exclusively yields nitrones.[6] In contrast, traditional methods using peracids like m-CPBA in solvents such as dichloromethane (DCM) or chloroform generally favor the formation of oxaziridines.[7]
-
Temperature Control: Oxaziridines can thermally rearrange to nitrones.[8] Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can minimize this side reaction.
-
-
-
Issue 3: Amide or Lactam Byproduct Detected
-
Question: I am observing the formation of an amide (or a lactam from a cyclic imine) in my reaction mixture. What is causing this and how can it be prevented?
-
Answer: Amide or lactam formation typically arises from the rearrangement of the this compound product.
-
Probable Cause 1: Thermal Rearrangement. At elevated temperatures, oxaziridines can rearrange to form amides.[8]
-
Solution: Maintain a low reaction temperature throughout the synthesis and workup.
-
-
Probable Cause 2: Catalyzed Rearrangement. The presence of certain catalysts, particularly transition metals or Lewis acids, can facilitate the rearrangement of oxaziridines to amides.[6] For example, spirocyclic oxaziridines can undergo ring expansion to the corresponding lactam in the presence of a single electron transfer reagent like Cu(I).[9]
-
Solution: Avoid the use of transition metal catalysts if amide formation is a concern. If a Lewis acid is required, its choice is critical as it can influence the reaction pathway.[6]
-
-
Probable Cause 3: Oxidant-Induced Rearrangement. In some cases, the oxidant itself, particularly in combination with a Lewis acid, can promote amide formation directly from the imine. For example, the oxidation of aldimines with m-CPBA and BF₃·OEt₂ has been reported to yield amides.[10]
-
Solution: Avoid the use of Lewis acids with your oxidant unless specifically required for the desired transformation.
-
-
Issue 4: Difficulty Removing Oxidant Byproducts (e.g., m-chlorobenzoic acid)
-
Question: After using m-CPBA, I am struggling to remove the m-chlorobenzoic acid byproduct from my product. What is the best workup procedure?
-
Answer: m-chlorobenzoic acid is a common and often troublesome byproduct of m-CPBA oxidations.[11]
-
Solution 1: Aqueous Basic Wash. The standard procedure involves an aqueous workup with a mild base to deprotonate the carboxylic acid, making it water-soluble.
-
Quench the reaction and dilute with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer several times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[11][12] Check the aqueous layer with pH paper to ensure it is basic.
-
Follow with a wash with saturated aqueous sodium chloride (brine) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[11]
-
-
Solution 2: Precipitation. If the reaction is conducted in a solvent like dichloroethane (DCE), cooling the reaction mixture to 0 °C can precipitate out the majority of the m-chlorobenzoic acid.[11] The solid can then be filtered off before proceeding with the aqueous workup.
-
Solution 3: Chromatography. If the byproduct persists, it is typically very polar and can be easily separated from most oxaziridines by flash column chromatography on silica gel.[11]
-
Frequently Asked Questions (FAQs)
-
Q1: Which oxidizing agent is best for my imine?
-
A1: The choice depends on your substrate and desired outcome.
-
m-CPBA: The most common and general oxidant for a wide range of N-alkyl and N-sulfonyl imines.[7]
-
Oxone™: Often used in a buffered system (e.g., with NaHCO₃) for the synthesis of N-(alkoxycarbonyl)oxaziridines.[8]
-
Sodium Hypochlorite (NaOCl): An inexpensive and environmentally friendly oxidant, particularly effective for N-sulfonylimines when the pH is carefully controlled at ~13.[2][3][4]
-
Urea-Hydrogen Peroxide (UHP) with a catalyst: Can lead to different products depending on the catalyst and solvent. For example, with MTO in methanol, it selectively forms nitrones.[6]
-
-
-
Q2: How does the imine structure affect the stability of the resulting this compound?
-
A2: The substituents on the imine play a crucial role. N-sulfonyloxaziridines ("Davis' oxaziridines") are generally more stable and easier to handle than N-alkyloxaziridines.[2][8] Sterically bulky groups on the carbon and nitrogen atoms of the imine can also increase the stability of the this compound.
-
-
Q3: My this compound seems to be decomposing during purification by silica gel chromatography. What can I do?
-
A3: Some oxaziridines can be sensitive to the acidic nature of silica gel.
-
Solution 1: Neutralize the silica gel by preparing the slurry with a small amount of a neutralising agent like triethylamine (~1%) in the eluent.
-
Solution 2: Use a different stationary phase, such as neutral or basic alumina, which can be less harsh for sensitive compounds.[13] It is advisable to test the stability of your compound on a small scale with the chosen stationary phase before committing the bulk of your material to the column.[14]
-
Solution 3: If the this compound is a crystalline solid, recrystallization is often a superior method for purification that avoids potential degradation on a stationary phase.[15]
-
-
-
Q4: Can I perform the imine formation and oxidation in one pot?
-
A4: Yes, one-pot procedures are efficient and have been successfully reported. A common method involves the solvent-free condensation of an aldehyde and an amine, followed by dissolution in a suitable solvent and addition of the oxidizing agent (e.g., m-CPBA).[1][5] This avoids the need to isolate and purify the often-unstable imine intermediate.
-
Data Presentation
Table 1: Comparison of Oxidizing Agents for N-Sulfonylimine Oxidation
| Oxidizing Agent | Substrate (Imine 1a)¹ | Conditions | Yield of this compound (2a) | Reference |
| 12% aq. NaOCl (conventional) | N-tosylbenzaldimine | CH₃CN, 0 °C to r.t. | 71% | [2][3] |
| 12% aq. NaOCl (from NaOCl·5H₂O, pH 11) | N-tosylbenzaldimine | CH₃CN, 0 °C to r.t. | 11% (plus 84% hydrolyzed aldehyde) | [2][3] |
| 12% aq. NaOCl (from NaOCl·5H₂O, pH 13) | N-tosylbenzaldimine | CH₃CN, 0 °C to r.t. | 90% | [2][3][4] |
¹Substrate: N-(phenylmethylene)-4-methylbenzenesulfonamide
Table 2: Effect of m-CPBA Equivalents on this compound Yield
| Substrate | m-CPBA Equivalents | Yield | Reference |
| N-benzylidenepropan-2-amine | 1.2 | 87% | [1][5] |
| N-benzylidenepropan-2-amine | 1.5 | 93% | [1][5] |
Experimental Protocols
Protocol 1: General Procedure for this compound Synthesis using m-CPBA
This protocol is adapted from a one-pot, two-step procedure involving imine formation and subsequent oxidation.[1][5]
-
Imine Formation (Solvent-Free):
-
In a round-bottom flask, add the aldehyde (1.0 equiv) and the primary amine (1.0 equiv).
-
Stir the mixture at room temperature for 30-60 minutes. Monitor the reaction by TLC until the starting materials are consumed.
-
-
Oxidation:
-
Dissolve the crude imine from the previous step in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.5 equiv) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
-
Workup and Purification:
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ (2x), and then with saturated aqueous NaCl (brine) (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.
-
Protocol 2: Synthesis of N-Sulfonylthis compound using Sodium Hypochlorite
This protocol is adapted for the synthesis of Davis' oxaziridines.[2][3]
-
Preparation of Oxidant Solution:
-
Prepare a 12% aqueous NaOCl solution from stable NaOCl·5H₂O crystals and a pH 13 buffer solution (e.g., KCl-NaOH).
-
-
Reaction:
-
Dissolve the N-sulfonylimine (1.0 equiv) in acetonitrile in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add the prepared basic NaOCl solution (6.0 equiv) dropwise to the stirred imine solution.
-
Allow the reaction to warm to room temperature and stir for 30 minutes.
-
-
Workup and Purification:
-
After the reaction is complete, add water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or flash column chromatography.
-
Visualizations
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for common side products.
References
- 1. researchgate.net [researchgate.net]
- 2. thieme-connect.de [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]
- 5. scirp.org [scirp.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Advances in the Chemistry of Oxaziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 11. Workup [chem.rochester.edu]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scs.illinois.edu [scs.illinois.edu]
Technical Support Center: Optimizing Oxaziridine-Based C-H Amination
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with oxaziridine-based C-H amination reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of this compound-based C-H amination reactions.
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Formation | Inactive Catalyst: The catalyst may be deactivated by impurities or improper handling. | Ensure the use of a fresh, high-purity catalyst. If applicable, handle under an inert atmosphere. Consider screening different transition metal catalysts (e.g., Cu(II) salts).[1] |
| Suboptimal Reaction Temperature: The reaction may require thermal energy to proceed efficiently. | Screen a range of temperatures. For some copper-catalyzed systems, 40°C has been shown to be effective.[1] | |
| Incorrect Solvent: The solvent can significantly impact solubility, reaction rate, and selectivity. | Test a variety of solvents with different polarities. Acetone has been used successfully in some copper-catalyzed intramolecular aminations.[1] | |
| Inappropriate this compound N-Substituent: The electronic nature and steric bulk of the substituent on the this compound nitrogen influence its reactivity. | For C-H amination, oxaziridines with smaller N-substituents (e.g., N-H, N-alkoxycarbonyl) are generally preferred as they favor nitrogen transfer over oxygen transfer.[2] | |
| Poor Regioselectivity | Electronic and Steric Factors: The inherent electronic properties and steric environment of the substrate's C-H bonds dictate the site of amination. | Modify the substrate to electronically activate or sterically favor the desired C-H bond. In intramolecular reactions, the tether length and conformation are critical for directing the amination, often favoring the formation of five or six-membered rings.[1][3] |
| Catalyst and Ligand Choice: The catalyst and its coordinating ligands can influence which C-H bond is functionalized. | Experiment with different catalyst/ligand combinations to fine-tune the steric and electronic environment around the active catalytic center. | |
| Competitive Oxidation | This compound Structure: Oxaziridines, particularly those with bulky, electron-withdrawing N-substituents like N-sulfonyl groups, are potent oxygen transfer agents.[2] | Select an this compound known to favor amination. The size of the N-substituent is a key factor; larger groups tend to promote oxidation.[2] |
| Reaction with Byproducts: Aldehyde byproducts from some oxaziridines can lead to competitive side reactions. | Use an this compound that generates a less reactive byproduct, such as a ketone. For instance, diethyl ketomalonate-derived oxaziridines are effective for aminating primary amines as they release a ketone, avoiding competitive imine formation.[4][5][6] | |
| Formation of Side Products (e.g., Imines, Diaminated Products) | Reactive Byproducts: Aldehyde byproducts can react with primary amine substrates or products to form imines.[4] | As mentioned above, choose an this compound that produces a ketone byproduct.[4][5][6] |
| Excess Aminating Agent: An excess of the this compound can lead to multiple aminations of the substrate or product. | To minimize diamination when aminating a primary amine, use an excess of the amine substrate relative to the this compound.[4] | |
| Substrate Decomposition | Harsh Reaction Conditions: The substrate may be sensitive to the reaction temperature, catalyst, or solvent. | Attempt the reaction under milder conditions, such as a lower temperature. Screen for a more compatible solvent or a less aggressive catalyst. |
| Acid Sensitivity: Some substrates or products may be acid-labile. | If using an this compound synthesis that involves acidic conditions (like mCPBA), ensure proper workup and purification to remove acid before the C-H amination step. In some cases, a biphasic system with a mild base (e.g., saturated K2CO3) during oxidation can be beneficial.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for copper-catalyzed this compound-based C-H amination?
A1: While the precise mechanism can vary, a proposed pathway for intramolecular C-H amination involves the activation of the N-sulfonyl this compound by a copper(II) catalyst. This facilitates the regioselective intramolecular amination of a sp³-hybridized C-H bond, typically at the δ position, to form a cyclic aminal intermediate. This intermediate can then be further manipulated synthetically.[1]
Q2: How does the N-substituent on the this compound affect the reaction outcome?
A2: The substituent on the this compound nitrogen is critical in determining the reagent's reactivity. Electron-withdrawing groups, such as sulfonyl groups, activate the this compound for atom transfer.[1] However, the size of the substituent plays a significant role in directing whether oxygen or nitrogen is transferred. Larger N-substituents generally favor oxygen transfer (oxidation), while smaller substituents like H, alkyl, or alkoxycarbonyl groups tend to favor nitrogen transfer (amination).[2][8]
Q3: What are the optimal conditions for intramolecular C-H amination of dihydrostilbene-derived oxaziridines?
A3: For certain dihydrostilbene-derived oxaziridines, efficient and highly regioselective intramolecular C-H amination at the δ position has been achieved using 2 mol% CuCl₂, 4 mol% LiCl in acetone at a concentration of 0.1 M.[1]
Q4: My reaction is giving a mixture of amination and oxidation products. What can I do to improve the selectivity for amination?
A4: To favor amination over oxidation, consider the structure of your this compound. An this compound with a less sterically demanding N-substituent is preferable.[2] Additionally, optimizing the catalyst and reaction conditions (solvent, temperature) can influence the chemoselectivity.
Q5: I am observing the formation of an imine byproduct. How can I prevent this?
A5: Imine byproducts often result from the reaction of a primary amine with an aldehyde released from the this compound after nitrogen transfer.[4] To circumvent this, use an this compound derived from a ketone, such as a diethylketomalonate-derived this compound. The ketone byproduct is less reactive towards imine formation.[4][5][6]
Experimental Protocols & Data
General Protocol for Copper-Catalyzed Intramolecular C-H Amination
This protocol is a generalized procedure based on reported methods.[1] Researchers should consult the primary literature for substrate-specific conditions.
-
To a solution of the N-sulfonyl this compound (1.0 equiv) in the chosen solvent (e.g., acetone, to a concentration of 0.1 M), add the copper(II) catalyst (e.g., CuCl₂, 0.02 equiv).
-
Add any additives, if required (e.g., LiCl, 0.04 equiv).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or 40°C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture may be quenched and the product isolated via standard chromatographic techniques.
-
The resulting aminal intermediate can be carried forward to subsequent transformations, such as reduction or acid-catalyzed elimination, to yield the final product.[1]
Summary of Optimized Reaction Conditions for Dihydrostilbene-Derived Oxaziridines[1]
| Entry | Substrate Variation | Catalyst System | Solvent | Time (h) | Yield (%) |
| 1 | Unsubstituted | 2 mol% CuCl₂, 4 mol% LiCl | Acetone | 1.5 | 81 |
| 2 | 4-MeO on tethering arene | 2 mol% CuCl₂, 4 mol% LiCl | Acetone | 2 | 84 |
| 3 | 4-F on tethering arene | 2 mol% CuCl₂, 4 mol% LiCl | Acetone | 1.5 | 80 |
| 4 | 4-MeO on terminal arene | 2 mol% CuCl₂, 4 mol% LiCl | Acetone | 2 | 82 |
| 5 | 4-Cl on terminal arene | 2 mol% CuCl₂, 4 mol% LiCl | Acetone | 2 | 85 |
Visualizations
References
- 1. This compound-Mediated Intramolecular Amination of sp3-Hybridized C–H bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bowerslab.web.unc.edu [bowerslab.web.unc.edu]
- 6. This compound-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis [organic-chemistry.org]
- 7. reddit.com [reddit.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing the Stability of Oxaziridine Reagents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and stability of oxaziridine reagents. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general signs of decomposition for an this compound reagent?
A1: Signs of decomposition can include a change in physical appearance, such as discoloration (e.g., from white to yellow), clumping of the solid, or a change in solubility.[1] A decrease in performance in a standard reaction, such as lower yields or the appearance of unexpected byproducts, is also a strong indicator of degradation. For quantitative assessment, techniques like 1H NMR spectroscopy can be used to determine the purity of the reagent.
Q2: What are the ideal long-term storage conditions for N-sulfonyloxaziridines (e.g., Davis reagent)?
A2: For long-term storage, N-sulfonyloxaziridines should be kept in a tightly sealed, opaque container in a refrigerator at temperatures around 5°C or in a freezer at -20°C.[2][3][4] Storing these reagents at room temperature can be hazardous due to the potential for exothermic decomposition.[1]
Q3: Are all oxaziridines equally unstable?
A3: No, the stability of oxaziridines varies significantly depending on their structure.[3][4] Generally, N-sulfonyloxaziridines are crystalline solids that are stable when stored properly.[4] Sterically hindered oxaziridines, such as 3,3-di-tert-butylthis compound, can be stable at room temperature for months.[4] In contrast, many N-H oxaziridines are highly reactive and are often generated in situ for immediate use.[3][4]
Q4: Can I handle this compound reagents on the open bench?
A4: Many common oxaziridines, particularly N-sulfonyloxaziridines, are stable enough to be handled on the benchtop for the duration of weighing and reaction setup without special precautions against air or moisture.[3] However, it is always recommended to work in a well-ventilated area and minimize exposure time.[2] For particularly sensitive or reactive oxaziridines, or for prolonged manipulations, working under an inert atmosphere (e.g., nitrogen or argon) is advisable.
Q5: What are the primary decomposition pathways for oxaziridines?
A5: The decomposition of oxaziridines is often driven by the strain of the three-membered ring.[5] Thermal decomposition can lead to the cleavage of the N-O bond, which may result in the formation of the corresponding imine and an oxygen-based radical, or rearrangement to a nitrone.[3][5] The presence of acids, bases, or certain metals can catalyze these decomposition pathways.[4]
Troubleshooting Guides
Issue 1: My reaction yield has significantly decreased when using a new bottle of an this compound reagent.
-
Question: I've opened a new bottle of Davis reagent, and my standard α-hydroxylation reaction is giving much lower yields than usual. What could be the cause?
-
Answer:
-
Confirm Reagent Purity: The first step is to verify the purity of the new batch of this compound. This can be done by taking a 1H NMR spectrum and comparing it to a reference spectrum to check for impurities or degradation products.
-
Improper Storage During Shipping or Storage: The reagent may have been exposed to elevated temperatures during transit or storage, leading to partial decomposition. N-sulfonyloxaziridines can be sensitive to heat.[1]
-
Solvent Purity: Ensure that the solvent used in the reaction is anhydrous and free of acidic or basic impurities, which can react with the this compound or interfere with the reaction mechanism.
-
Issue 2: I am observing significant byproduct formation in my amination reaction.
-
Question: When performing an electrophilic amination using an N-alkoxycarbonylthis compound, I'm seeing significant amounts of what appears to be an imine byproduct. How can I minimize this?
-
Answer:
-
Reaction Temperature: Amination reactions with some oxaziridines can be sensitive to temperature. Running the reaction at a lower temperature (e.g., -78°C) can often improve selectivity and reduce the rate of side reactions.[6]
-
Choice of this compound: The structure of the this compound itself can influence byproduct formation. Aldehyde-derived oxaziridines can release an aldehyde byproduct that reacts with the amine nucleophile to form an imine. Using an this compound derived from a sterically hindered ketone can mitigate this issue as the resulting ketone byproduct is less reactive.[3][6]
-
Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of the amine nucleophile can sometimes lead to the formation of diaminated side products.[6]
-
Issue 3: The this compound reagent appears discolored and clumped.
-
Question: My stored Davis reagent, which was a fine white powder, is now slightly yellow and clumpy. Is it still usable?
-
Answer:
-
Probable Decomposition: Discoloration and changes in texture are strong indicators of chemical decomposition.[1] The yellow color may be due to the formation of imine or other degradation products.
-
Purity Check Recommended: Before use, it is highly recommended to test the purity of the reagent, for instance, by NMR spectroscopy.
-
Reduced Potency: Even if partially decomposed, the reagent might still be usable, but you will need to account for the lower purity when calculating the required mass for your reaction. Expect that this may lead to lower yields and a more complex purification of your desired product.
-
Safety Precaution: Be aware that significant decomposition can sometimes be associated with the release of gas, so handle the container with care. For N-sulfonyloxaziridines, significant decomposition has been reported to be exothermic and potentially hazardous.[1]
-
Data Presentation: Stability of this compound Reagents
The stability of this compound reagents is highly dependent on their structure and the conditions under which they are stored. The following tables summarize the available data.
Table 1: Qualitative Stability of Different Classes of Oxaziridines
| This compound Class | General Stability | Recommended Storage | References |
| N-Sulfonyloxaziridines | Stable crystalline solids, but can decompose exothermically at room temp. | -20°C to 5°C, protected from light | [1][3] |
| N-Alkyloxaziridines | Generally stable | Room temperature or refrigerated | [3] |
| N-H Oxaziridines | Generally highly reactive, often prepared in situ | Not typically stored long-term | [3][4] |
| Sterically Hindered Oxaziridines | Can be very stable, even at room temperature for months | Room temperature or refrigerated | [3][4] |
| N-(Alkoxycarbonyl)oxaziridines | Can be stable, isolable crystalline solids | Refrigerated | [3][4] |
Table 2: Reported Storage Stability of Specific this compound Reagents
| Reagent Name/Structure | Storage Conditions | Duration of Stability | References |
| (±)-trans-2-(Phenylsulfonyl)-3-phenylthis compound (Davis Reagent) | Room Temperature | Potentially hazardous; exothermic decomposition reported after 2 weeks for a large quantity. | [1] |
| (±)-trans-2-(Phenylsulfonyl)-3-phenylthis compound (Davis Reagent) | Refrigerator | Recommended for safe storage. | [1] |
| Camphor-derived N-H this compound (Compound 12 in source) | 5 °C | Up to 6 months without noticeable decomposition. | [3][4] |
| 3,3-di-tert-butylthis compound (Compound 140 in source) | Room Temperature | Can be stored for months without decomposition. | [3][4] |
Experimental Protocols
Protocol 1: Assessment of this compound Reagent Purity by 1H NMR
This protocol provides a general method for determining the purity of an this compound reagent.
Materials:
-
This compound reagent sample
-
Deuterated solvent (e.g., CDCl3)
-
NMR tube
-
Internal standard with a known chemical shift (e.g., 1,3,5-trimethoxybenzene)
Procedure:
-
Accurately weigh approximately 5-10 mg of the this compound reagent and a similar amount of the internal standard into a clean, dry vial.
-
Dissolve the mixture in approximately 0.7 mL of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire a 1H NMR spectrum.
-
Integrate a characteristic peak of the this compound reagent and a peak from the internal standard.
-
Calculate the purity based on the relative integrations and the initial masses of the reagent and standard.
-
Compare the full spectrum to a reference spectrum of the pure compound to identify any degradation products.
Protocol 2: General Accelerated Stability Study
This protocol outlines a general approach for assessing the stability of an this compound reagent under accelerated conditions. This should be adapted based on the specific properties of the reagent and performed with appropriate safety precautions.
Materials:
-
This compound reagent
-
Several small, sealable, opaque glass vials
-
Oven or temperature-controlled chamber
-
Analytical equipment for purity assessment (e.g., NMR, HPLC)
Procedure:
-
Determine the initial purity of the this compound reagent using the protocol above (this is the T0 sample).
-
Aliquot small, equal amounts of the reagent into several labeled vials.
-
Place the vials in an oven set to a moderately elevated temperature (e.g., 40°C). Caution: Do not use a temperature that approaches the decomposition temperature of the reagent.
-
At predetermined time points (e.g., 1 week, 2 weeks, 4 weeks), remove one vial from the oven.
-
Allow the vial to cool to room temperature.
-
Assess the purity of the sample using the same analytical method as for the T0 sample.
-
Record any changes in physical appearance.
-
Plot the purity of the reagent as a function of time to determine the degradation rate under these accelerated conditions.
Visualizations
Caption: Troubleshooting workflow for addressing reduced reaction yields.
References
Technical Support Center: Troubleshooting Low Yields in the Synthesis of N-H Oxaziridines from Hindered Ketones
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of N-H oxaziridines from sterically hindered ketones. Low yields in these reactions are a frequent obstacle due to a combination of steric hindrance, the instability of intermediates, and potential side reactions. This guide offers structured advice, detailed experimental protocols, and visual aids to help you diagnose and resolve these issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific problems you may encounter.
Issue 1: Low or No Conversion of the Hindered Ketone
Question: I am attempting to synthesize an N-H oxaziridine from a hindered ketone, but I am observing very low conversion of my starting material. What are the likely causes and how can I improve this?
Answer: Low conversion when starting from a hindered ketone is a common problem and can be attributed to several factors, primarily related to the formation of the N-H imine intermediate, which is often unstable and difficult to form due to steric hindrance.
Troubleshooting Steps:
-
Re-evaluate Your Synthetic Route: Direct oxidation of N-H imines formed in situ from hindered ketones and ammonia sources often fails.[1][2] For sterically demanding ketones like camphor or fenchone, a multi-step approach is generally more successful.[1][2] This alternative pathway involves the formation of an oxime, followed by a sequence of reactions to generate the N-H imine, which is then oxidized.
-
Optimize Imine Formation (If attempting direct synthesis):
-
Use a Strong Dehydrating Agent: For hindered ketones, the equilibrium for imine formation is often unfavorable. The use of powerful desiccants like titanium(IV) isopropoxide (Ti(OiPr)₄) or magnesium sulfate (MgSO₄) is crucial to drive the reaction forward by removing water.
-
Reaction Conditions: Ensure you are using an appropriate solvent (e.g., toluene) and consider azeotropic removal of water using a Dean-Stark apparatus. The reaction may require elevated temperatures and prolonged reaction times.
-
-
Consider the Stability of the N-H Imine: N-H imines, especially those derived from ketones, are often unstable and prone to hydrolysis or oligomerization.[1] For this reason, they are typically generated and used in situ. If you are attempting to isolate the imine, this could be a significant source of yield loss.
Issue 2: The Reaction Stalls or Gives Multiple Side Products
Question: My reaction starts, but it seems to stall, or I'm getting a complex mixture of products instead of my desired N-H this compound. What's going wrong?
Answer: A stalled reaction or the formation of multiple side products often points to issues with reagent stability, reaction conditions, or competing reaction pathways.
Troubleshooting Steps:
-
Side Reactions During Oxaziridination:
-
Amide Formation: Oxaziridines can rearrange to amides, sometimes catalyzed by transition metals or light.[3]
-
Nitrone Formation: Over-oxidation or alternative oxidation pathways can lead to the formation of nitrones.[4]
-
Decomposition: N-H oxaziridines can be unstable and may decompose, especially if not handled at low temperatures. Some may undergo spontaneous or base-catalyzed decomposition.
-
-
Choice of Oxidizing Agent:
-
The most common oxidizing agent for imine to this compound conversion is meta-chloroperoxybenzoic acid (m-CPBA).[2][5] However, other reagents like Oxone® (potassium peroxymonosulfate) or even hydrogen peroxide in combination with certain catalysts can be used.[5][6]
-
The reactivity and selectivity of the oxidizing agent can be influenced by the solvent and pH. For instance, using a buffered system with Oxone® can be beneficial.
-
-
Reaction Monitoring:
-
Closely monitor the reaction progress using thin-layer chromatography (TLC) or another suitable analytical technique. This will help you determine the optimal reaction time and quench the reaction before significant decomposition or side product formation occurs.
-
Issue 3: Significant Product Loss During Workup and Purification
Question: I seem to have a good crude yield, but I lose most of my product during the purification process. How can I minimize these losses?
Answer: Product loss during workup and purification is a common challenge, especially with potentially unstable or highly reactive compounds like N-H oxaziridines.
Troubleshooting Steps:
-
Product Instability:
-
Silica Gel Decomposition: N-H oxaziridines can be sensitive to the acidic nature of standard silica gel, leading to decomposition during column chromatography.
-
Mitigation:
-
Deactivate the silica gel by pre-treating it with a base like triethylamine.
-
Consider using a less acidic stationary phase, such as neutral alumina.
-
If possible, purify the product by recrystallization or distillation to avoid chromatography altogether.
-
-
-
Workup Procedure:
-
Aqueous Solubility: Ensure that the pH of the aqueous washes is optimized to keep your product in the organic layer.
-
Minimize Exposure to Acid/Base: Prolonged exposure to acidic or basic conditions during the workup can lead to degradation.
-
Temperature Control: Keep the product cold throughout the workup and purification process to minimize decomposition.
-
Experimental Protocols
Alternative Protocol for N-H this compound Synthesis from a Hindered Ketone (e.g., Camphor)
This multi-step protocol is adapted from the successful synthesis of N-H oxaziridines from sterically hindered ketones as reported by Page and co-workers.[1][2]
Workflow Diagram:
Caption: Multi-step synthesis of N-H oxaziridines from hindered ketones.
Step 1: Oxime Formation
-
Dissolve the hindered ketone (e.g., camphor) in ethanol.
-
Add hydroxylamine hydrochloride and a mild base (e.g., sodium acetate).
-
Reflux the mixture for the appropriate time until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether), wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purify the oxime by recrystallization or column chromatography.
Step 2: Nitrosation and Rearrangement
-
Dissolve the oxime in a suitable solvent.
-
Cool the solution in an ice bath.
-
Add a solution of sodium nitrite followed by the slow addition of an acid (e.g., sulfuric acid) while maintaining a low temperature.
-
Allow the reaction to warm to room temperature and stir until the rearrangement to the nitrimine is complete.
-
Extract the product and purify as necessary.
Step 3: Ammonolysis to the N-H Imine
-
Treat the resulting nitrimine with a source of ammonia (e.g., alcoholic ammonia).
-
This step generates the unstable N-H imine, which should be used immediately in the next step without isolation.
Step 4: Oxidation to the N-H this compound
-
To the solution containing the crude N-H imine, add a solution of m-CPBA in a suitable solvent (e.g., dichloromethane) at a low temperature (e.g., 0 °C).
-
Stir the reaction at low temperature until the oxidation is complete (monitor by TLC).
-
Carefully quench the reaction and perform an aqueous workup, being mindful of the potential instability of the product.
-
Purify the N-H this compound using the methods described in the troubleshooting section to minimize decomposition.
Data Presentation
Table 1: Comparison of Synthetic Strategies for N-H Oxaziridines
| Starting Material | Synthetic Strategy | Key Reagents | Common Issues | Typical Yield Range |
| Non-Hindered Ketone | Direct in situ imine formation and oxidation | NH₃, NaOCl | Formation of N-chloroimine byproduct | Moderate |
| Hindered Ketone (e.g., Camphor) | Direct in situ imine formation and oxidation | NH₃, m-CPBA | Unsuccessful due to steric hindrance | Very Low to None[1][2] |
| Hindered Ketone (e.g., Camphor) | Multi-step via oxime | 1. NH₂OH·HCl2. NaNO₂, H⁺3. NH₃4. m-CPBA | Multi-step process, handling of unstable intermediates | Moderate to Good |
Logical Relationships in Troubleshooting
The following diagram illustrates the decision-making process when troubleshooting low yields.
Caption: Troubleshooting workflow for low yields in N-H this compound synthesis.
References
- 1. Advances in the Chemistry of Oxaziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Imines and derivatives. Part 24. Nitrone synthesis by imine oxidation using either a peroxyacid or dimethyldioxirane - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Efficient Solvent-Free Preparation of Imines, and Their Subsequent Oxidation with m-CPBA to Afford Oxaziridines [scirp.org]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Purification of Polar Oxaziridine Compounds
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of polar oxaziridine compounds. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues encountered during experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of polar this compound compounds.
Issue 1: Degradation of the this compound Compound During Column Chromatography
-
Question: My polar this compound is decomposing on the silica gel column. How can I prevent this?
-
Answer: Decomposition on silica gel is a common issue for sensitive organic compounds, including certain oxaziridines. This is often due to the acidic nature of standard silica gel.[1] Here are several strategies to mitigate this problem:
-
Use an Alternative Stationary Phase: Consider using a less acidic or basic stationary phase. Basic alumina is often a good alternative for purifying acid-sensitive compounds.[1][2][3] Neutral alumina or Florisil can also be effective.[2] For highly polar compounds, reversed-phase chromatography on C18-functionalized silica may be a suitable option.[2]
-
Deactivate the Silica Gel: If you must use silica gel, you can deactivate it by treating it with a basic solution. A common method is to wash the silica gel with a solvent mixture containing a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1%), before packing the column.[4]
-
Perform a Stability Test: Before committing to a large-scale purification, it is prudent to perform a small-scale stability test. This can be done by dissolving a small amount of your crude product in a suitable solvent and stirring it with a sample of the stationary phase (e.g., silica gel, alumina) for a period that mimics the chromatography time. The mixture can then be filtered and analyzed (e.g., by ¹H NMR or TLC) to assess the extent of decomposition.[1]
-
Issue 2: Poor Separation of the Polar this compound from Impurities
-
Question: I am having difficulty separating my polar this compound from a co-eluting impurity during column chromatography. What can I do to improve the separation?
-
Answer: Achieving good separation can be challenging, especially with polar compounds. Here are some optimization strategies:
-
Optimize the Solvent System: The choice of eluent is critical for good separation. Systematically screen different solvent systems using thin-layer chromatography (TLC) to find an eluent that provides a good retention factor (Rf) for your target compound (ideally between 0.2 and 0.4) and maximizes the separation from impurities.[4] For polar compounds, solvent systems like methanol/dichloromethane are often employed.[2]
-
Use a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradual increase in the polarity of the eluent during the chromatography (gradient elution) can often improve the separation of compounds with different polarities.
-
Change the Stationary Phase: Different stationary phases exhibit different selectivities. If you are struggling with separation on silica gel, switching to alumina, Florisil, or a reversed-phase material might provide the necessary difference in interactions to resolve the compounds.[2]
-
Issue 3: Peak Tailing in HPLC Analysis of Polar Oxaziridines
-
Question: My polar this compound shows significant peak tailing during HPLC analysis. What is the cause and how can I fix it?
-
Answer: Peak tailing is a common problem in HPLC, particularly for polar and basic compounds. It is often caused by unwanted secondary interactions between the analyte and the stationary phase, such as the interaction of basic functional groups with acidic silanol groups on the silica surface.[5][6][7][8] Here are some solutions:
-
Adjust the Mobile Phase pH: For basic compounds, operating at a lower pH (e.g., pH < 3) can suppress the ionization of acidic silanol groups on the stationary phase, thereby reducing peak tailing.[7][9]
-
Use an End-Capped Column: Modern HPLC columns are often "end-capped," meaning the residual silanol groups are chemically modified to be less interactive. Using a high-quality end-capped column can significantly improve peak shape for polar and basic analytes.[5][7]
-
Add a Buffer to the Mobile Phase: Using a buffer in your mobile phase can help maintain a consistent pH and mask the effects of residual silanols. Increasing the buffer concentration (e.g., >20 mM) can also help mitigate peak tailing.[9]
-
Consider Column Overload: Injecting too much sample onto the column can lead to peak distortion, including tailing. Try diluting your sample and re-injecting to see if the peak shape improves.[5]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the first step I should take when developing a purification method for a new polar this compound?
-
A1: The first step is to assess the stability and polarity of your compound. Running a few quick tests can save a lot of time and material. Start by performing TLC with different solvent systems on both silica and alumina plates to get a preliminary idea of its polarity and to check for decomposition on the stationary phase. Also, perform small-scale solubility tests in a variety of common laboratory solvents.
-
-
Q2: When should I choose crystallization over chromatography for purification?
-
A2: Crystallization is an excellent purification technique for solid compounds and can often provide very high purity material.[10][11][12] It is generally preferred over chromatography when:
-
The desired compound is a stable, crystalline solid.
-
You are working on a large scale, as chromatography can be less practical for large quantities.
-
You have identified a suitable solvent system in which your compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble.[10]
-
-
-
Q3: My polar this compound is an oil and cannot be crystallized. What are my purification options?
-
A3: For non-crystalline (oily) polar compounds, chromatography is the primary method of purification. You can explore various chromatographic techniques, including:
-
Flash Column Chromatography: This is a standard technique for purifying moderate to large quantities of material.[13] You may need to experiment with different stationary phases (silica, alumina, reversed-phase) and solvent systems to achieve good separation.[2]
-
Preparative HPLC: For smaller quantities or very difficult separations, preparative high-performance liquid chromatography (HPLC) can provide excellent resolution.
-
-
-
Q4: Are there any general stability concerns I should be aware of when handling polar oxaziridines?
-
A4: The stability of oxaziridines can vary significantly depending on their substitution pattern. While many N-sulfonyloxaziridines are stable solids that can be purified by chromatography and stored,[14] others, particularly N-H oxaziridines, are often highly reactive and are typically used in situ without purification.[14] It is always a good practice to store purified oxaziridines at low temperatures (e.g., in a refrigerator or freezer) to minimize decomposition over time.
-
Data Presentation
Table 1: Comparison of Purification Methods for Polar this compound Compounds (Illustrative Examples)
| This compound Type | Purification Method | Stationary/Mobile Phase or Solvent | Purity | Yield | Reference |
| N-Sulfonylthis compound | Column Chromatography | Silica gel / Ethyl Acetate-Hexane | >98% | 85% | Fictional Example |
| N-Sulfonylthis compound | Recrystallization | Ethanol/Water | >99% | 75% | Fictional Example |
| N-Alkoxycarbonyl this compound | Column Chromatography | Alumina / Dichloromethane-Methanol | >97% | 80% | Fictional Example |
| Chiral N-phosphinoyl this compound | Selective Recrystallization | Not specified | Diastereomerically pure | Not specified | [4] |
Note: The data in this table are illustrative and intended to provide a general comparison. Actual results will vary depending on the specific compound, scale, and experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography of a Polar this compound on Alumina
-
Select the Stationary Phase: Based on preliminary TLC analysis indicating stability, choose basic or neutral alumina.[2][3]
-
Prepare the Column:
-
Select a column of appropriate size for the amount of material to be purified.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand on top of the plug.
-
Fill the column with the chosen non-polar solvent (e.g., hexane).
-
Slowly add the alumina as a slurry in the non-polar solvent, ensuring even packing and avoiding air bubbles. Gently tap the column to facilitate packing.
-
Allow the solvent to drain until it is just level with the top of the alumina bed.
-
-
Load the Sample:
-
Dissolve the crude polar this compound in a minimal amount of the eluent or a suitable solvent.
-
Carefully apply the sample solution to the top of the alumina bed.
-
Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of alumina ("dry loading") and carefully add the solid to the top of the column.
-
-
Elute the Column:
-
Begin elution with a non-polar solvent and gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., a gradient of ethyl acetate in hexane or methanol in dichloromethane).
-
Collect fractions and monitor the elution of the desired compound by TLC analysis.
-
-
Isolate the Product:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified polar this compound.
-
Protocol 2: General Procedure for Recrystallization of a Polar this compound
-
Choose a Suitable Solvent System:
-
The ideal solvent is one in which the this compound is highly soluble at an elevated temperature but sparingly soluble at room temperature or below.[10] The impurities should either be very soluble or insoluble at all temperatures.
-
Common solvents for polar compounds include ethanol, methanol, isopropanol, acetone, and mixtures with water.
-
-
Dissolve the Crude Product:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate with stirring) until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.
-
-
Cool the Solution:
-
Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, purer crystals.
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolate the Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
-
Dry the Crystals:
-
Allow the crystals to air dry on the filter paper or place them in a desiccator under vacuum to remove the last traces of solvent.
-
Mandatory Visualizations
Caption: General workflow for the purification of polar oxaziridines.
Caption: Troubleshooting decision tree for this compound purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Tips & Tricks [chem.rochester.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Advances in the Chemistry of Oxaziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. waters.com [waters.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. lctsbible.com [lctsbible.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. byjus.com [byjus.com]
- 11. youtube.com [youtube.com]
- 12. Purification of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 13. columbia.edu [columbia.edu]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Competitive Aldol Condensation in Enolate Amination Reactions
Welcome to the Technical Support Center for managing competitive aldol (B89426) condensation in enolate amination reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on optimizing reaction conditions to favor the desired α-amination product.
Troubleshooting Guides
This section addresses specific problems you may encounter during your enolate amination experiments, offering potential causes and actionable solutions.
Issue 1: My primary product is the aldol adduct/condensate, with little to no desired amination product.
-
Question: I am attempting an α-amination of my ketone, but the main product I'm isolating is the result of self-condensation. How can I favor the amination pathway?
-
Answer: This is a common issue arising from the competitive nature of the enolate reacting with another molecule of the starting carbonyl instead of the electrophilic aminating agent. The key is to control the reaction conditions to favor kinetic control and ensure the enolate reacts with the aminating agent as quickly as possible.
Troubleshooting Steps:
-
Choice of Base and Enolate Formation: The formation of the enolate is a critical step. Using a strong, non-nucleophilic, sterically hindered base like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LHMDS) is crucial.[1] These bases rapidly and irreversibly deprotonate the ketone, ensuring that there is no significant concentration of the starting ketone left to act as an electrophile for the aldol reaction.[1][2] In contrast, weaker bases like alkoxides establish an equilibrium, which allows for both the enolate and the starting ketone to be present, leading to aldol condensation.[1]
-
Temperature Control: Perform the enolate formation at low temperatures, typically -78 °C.[1] This favors the formation of the kinetic enolate (deprotonation at the less substituted α-carbon) and slows down the rate of the aldol reaction, which generally has a higher activation energy.[1]
-
Order of Addition: Add the ketone dropwise to a solution of the strong base at low temperature. This ensures that each molecule of the ketone is immediately deprotonated, minimizing the opportunity for it to react with the enolate that has already formed.[2]
-
Electrophile Introduction: Introduce the electrophilic aminating agent to the pre-formed enolate solution at low temperature. This allows the amination to occur before the reaction mixture is warmed, which could favor the aldol pathway.
-
Issue 2: I am observing a mixture of both the amination product and the aldol product, making purification difficult.
-
Question: My reaction is yielding a mixture of the desired α-amino ketone and the aldol side-product. How can I improve the chemoselectivity of the reaction?
-
Answer: Achieving high chemoselectivity requires fine-tuning the reaction parameters to exploit the differences in reactivity between the electrophilic aminating agent and the starting carbonyl compound.
Troubleshooting Steps:
-
Bulky Aminating Agents: Employing a sterically demanding electrophilic aminating agent can disfavor the approach of the enolate to another bulky ketone molecule for the aldol reaction, while still allowing for the amination to proceed.
-
Solvent Effects: The choice of solvent can influence the aggregation state and reactivity of the enolate. Aprotic, non-coordinating solvents like THF are generally preferred for enolate formation with lithium amide bases.[3]
-
Reaction Time and Temperature: Do not let the reaction warm to room temperature for extended periods if the aldol reaction is a significant problem. Quench the reaction at low temperature once the amination is complete (as determined by TLC or other monitoring).
-
Consider a Directed Aldol Approach: If simple modifications are not effective, a directed aldol strategy might be necessary. This involves pre-forming the enolate of one carbonyl component and then adding the second carbonyl component.[4] While this is for a desired aldol reaction, the principle of controlling the enolate concentration is the same for avoiding it.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the competition between aldol condensation and enolate amination?
A1: The competition arises because the enolate is a nucleophile that can react with two different electrophiles present in the reaction mixture: the carbonyl group of the unreacted starting material (leading to the aldol reaction) and the electrophilic nitrogen of the aminating agent (leading to α-amination).[5] The outcome of the reaction depends on the relative rates of these two competing pathways.
Q2: How does the choice of base affect the selectivity between amination and aldol condensation?
A2: The choice of base is critical.
-
Strong, Non-nucleophilic, Bulky Bases (e.g., LDA, LHMDS): These bases favor the amination product. They rapidly and irreversibly deprotonate the carbonyl compound at low temperatures, leading to a high concentration of the enolate and a low concentration of the electrophilic starting material. This minimizes the chance of the aldol reaction.[1]
-
Weaker Bases (e.g., NaOH, NaOEt): These bases establish an equilibrium between the carbonyl compound and the enolate. This means that at any given time, there are significant concentrations of both the nucleophilic enolate and the electrophilic carbonyl compound, which favors the aldol condensation pathway.[1]
Q3: Can steric hindrance in the ketone substrate be used to my advantage?
A3: Yes. A more sterically hindered ketone will form an enolate that is also sterically hindered. This can slow down the rate of the aldol reaction, which involves the attack of this bulky enolate on another molecule of the bulky ketone. This can provide a window of opportunity for the less sterically demanding electrophilic aminating agent to react.
Q4: Are there specific types of electrophilic aminating agents that are less prone to this competition?
A4: While the primary control is through reaction conditions, the reactivity of the aminating agent plays a role. Highly reactive electrophilic nitrogen sources can trap the enolate quickly, outcompeting the aldol reaction. Examples of commonly used electrophilic aminating agents include azodicarboxylates, oxaziridines, and certain hydroxylamine (B1172632) derivatives.[6] The choice of agent can depend on the specific substrate and desired product.
Data Summary
The following tables summarize the impact of different reaction parameters on the product distribution in competitive enolate amination and aldol reactions. Please note that the exact yields are highly substrate-dependent.
Table 1: Effect of Base on Product Distribution
| Base | Temperature (°C) | Typical Amination Product Yield (%) | Typical Aldol Product Yield (%) | Rationale |
| LDA | -78 | High (often >80%) | Low (often <10%) | Rapid, irreversible enolate formation under kinetic control minimizes the concentration of the electrophilic carbonyl starting material.[1] |
| LHMDS | -78 | High (often >80%) | Low (often <10%) | Similar to LDA, provides rapid and irreversible deprotonation. |
| NaH | 25 | Low to Moderate | Moderate to High | Slower, reversible enolate formation under thermodynamic control allows for significant aldol side reactions.[1] |
| NaOEt | 25 | Low | High | Establishes an equilibrium with a significant concentration of both enolate and starting ketone, favoring the aldol pathway.[1] |
Table 2: Effect of Temperature on Selectivity (using LDA)
| Temperature (°C) | Typical Amination Product Yield (%) | Typical Aldol Product Yield (%) | Rationale |
| -78 | High | Low | Favors kinetic control and slows the rate of the aldol reaction.[1] |
| 0 | Moderate to High | Moderate | Increased temperature can lead to equilibration and a higher rate of the aldol side reaction. |
| 25 (RT) | Low to Moderate | High | Thermodynamic control is favored, leading to significant aldol product formation.[1] |
Experimental Protocols
Protocol 1: General Procedure for the α-Amination of a Ketone with Diethyl Azodicarboxylate (DEAD) under Kinetic Control
This protocol is designed to minimize the competing aldol condensation.
Materials:
-
Ketone (1.0 equiv)
-
Diisopropylamine (B44863) (1.2 equiv), freshly distilled
-
n-Butyllithium (1.1 equiv) in hexanes
-
Diethyl azodicarboxylate (DEAD) (1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Standard workup and purification reagents (e.g., ethyl acetate, brine, anhydrous sodium sulfate, silica (B1680970) gel for chromatography)
Procedure:
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is used. The reaction is carried out under an inert atmosphere of nitrogen.
-
LDA Preparation: In the reaction flask, cool a solution of diisopropylamine in anhydrous THF to -78 °C (dry ice/acetone bath).
-
Slowly add n-butyllithium dropwise to the stirred solution, maintaining the temperature below -70 °C.
-
Stir the resulting LDA solution at -78 °C for 30 minutes.
-
Enolate Formation: Slowly add a solution of the ketone in anhydrous THF dropwise to the LDA solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Amination: Slowly add a solution of DEAD in anhydrous THF dropwise to the enolate solution at -78 °C.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Workup: Allow the reaction mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired α-hydrazino ketone.
Visualizations
Caption: Competing reaction pathways for an enolate.
Caption: Troubleshooting flowchart for enolate amination.
References
Selectivity control between nitrone and oxaziridine formation during imine oxidation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the selective oxidation of imines to either nitrones or oxaziridines.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control the selectivity between nitrone and oxaziridine formation during imine oxidation?
The selectivity between nitrone and this compound formation is a known challenge and is primarily influenced by several factors:
-
Choice of Oxidant: Peroxy acids like meta-chloroperbenzoic acid (m-CPBA) are commonly used for the synthesis of oxaziridines.[1][2] In contrast, systems like methyltrioxorhenium (MTO) catalyzed urea hydrogen peroxide (UHP) in methanol are highly selective for nitrone formation.[3][4]
-
Solvent: The choice of solvent can dramatically switch the selectivity. For instance, in the MTO/UHP catalyzed oxidation of imines, using methanol as a solvent exclusively yields nitrones, while switching to an ionic liquid like [bmim]BF4 can lead to the formation of amides or, in specific cases, oxaziridines with low conversion.[3][5]
-
Substrate Structure: The electronic and steric properties of the imine substrate play a crucial role. For example, the presence of bulky substituents on the nitrogen atom can influence the reaction pathway.[3]
-
Temperature: Reaction temperature can affect the rate and selectivity of the oxidation.[3]
Q2: What is the general mechanism for imine oxidation?
Imine oxidation can proceed through two main pathways:
-
Attack at the Nitrogen Lone Pair: Nucleophilic attack of the nitrogen lone pair on the oxidant leads to the formation of a nitrone.[6][7]
-
Attack at the C=N π-system: An electrophilic attack of the oxidant on the π-system of the carbon-nitrogen double bond results in the formation of an this compound. This mechanism is analogous to the epoxidation of olefins.[6][7]
The preferred pathway is dictated by the reaction conditions and the nature of the imine and oxidant.
Q3: How can I distinguish between the nitrone and this compound products?
Spectroscopic methods are typically used to differentiate between nitrones and oxaziridines. For example, in ¹H NMR spectroscopy, the proton on the three-membered ring of an this compound often appears at a characteristic chemical shift (e.g., around δ = 4.7 ppm).[3]
Troubleshooting Guide
Issue 1: Low or no yield of the desired nitrone product.
| Possible Cause | Suggestion |
| Incorrect Oxidant/Catalyst System | For selective nitrone formation, the use of methyltrioxorhenium (MTO) with urea hydrogen peroxide (UHP) in methanol is a reliable method.[3][4] |
| Inappropriate Solvent | Ensure methanol is used as the solvent with the MTO/UHP system. The use of other solvents, particularly ionic liquids, can drastically change the reaction outcome.[3] |
| Steric Hindrance | For imines with bulky N-substituents (e.g., N-tert-alkyl groups), the reaction to form nitrones may be sluggish. Consider increasing the catalyst loading or reaction time.[3] |
| Reaction Time/Temperature | Monitor the reaction by TLC to determine the optimal reaction time. Most MTO/UHP oxidations to nitrones proceed efficiently at room temperature.[3] |
Issue 2: Formation of this compound instead of the expected nitrone.
| Possible Cause | Suggestion |
| Oxidant Choice | If you are using a peroxy acid like m-CPBA, this compound formation is the expected outcome.[1][2] To obtain a nitrone, switch to a selective method like MTO/UHP in methanol.[3][4] |
| Solvent Effects | While less common, certain solvent conditions might favor this compound formation even with other oxidants. Re-evaluate your solvent choice based on literature precedents for nitrone synthesis.[3] |
Issue 3: The major product of my reaction is an amide.
| Possible Cause | Suggestion |
| Rearrangement of Primary Product | Amides can be formed from the rearrangement of either the initially formed this compound or nitrone.[3] This is particularly observed when using ionic liquids like [bmim]BF4 as a solvent in MTO/UHP catalyzed oxidations.[3] |
| Reaction Conditions | The switch in selectivity from nitrone to amide can be highly dependent on the solvent and substrate. If an amide is an undesired byproduct, consider switching to methanol as the solvent for the MTO/UHP system.[3] |
Issue 4: Difficulty in achieving selectivity with a specific imine substrate.
| Possible Cause | Suggestion |
| Electronic Effects of Substituents | The electronic nature of the substituents on the C-aryl and N-alkyl/aryl groups of the imine can influence the reactivity of the nitrogen lone pair versus the C=N π-bond. A thorough literature search for similar substrates is recommended. |
| Steric Hindrance | Highly hindered imines may react slowly or follow an alternative reaction pathway. It may be necessary to screen different oxidants, catalysts, and reaction conditions to find the optimal system for your specific substrate.[3] |
Data Presentation
Table 1: Influence of Solvent on the MTO/UHP Oxidation of N-benzylidene-methylamine
| Entry | Solvent | Product(s) | Conversion (%) | Selectivity (%) | Reference |
| 1 | Methanol | Nitrone | >95 | >98 (Nitrone) | [3] |
| 2 | [bmim]BF4 | Amide | >95 | >98 (Amide) | [3] |
Table 2: General Reaction Conditions for Selective Imine Oxidation
| Desired Product | Recommended Oxidant System | Typical Solvent | Temperature | Key Considerations |
| Nitrone | MTO (catalytic) / UHP | Methanol | Room Temperature | Highly selective for a wide range of imines.[3][4] |
| This compound | m-CPBA | Dichloromethane, Chloroform | 0 °C to Room Temperature | A general and widely used method for this compound synthesis.[1][2] |
Experimental Protocols
Protocol 1: General Procedure for the Selective Oxidation of Imines to Nitrones using MTO/UHP [3]
-
To a stirred solution of the imine (1.0 mmol) in methanol (2 mL), add urea hydrogen peroxide (UHP, 3.0 mmol).
-
Add methyltrioxorhenium (MTO, 0.02 mmol) to the mixture.
-
Stir the resulting solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Add dichloromethane (CH₂Cl₂) to the residue and filter to remove the undissolved urea.
-
Evaporate the solvent from the filtrate to yield the crude nitrone, which can be purified by flash column chromatography if necessary.
Protocol 2: General Procedure for the Synthesis of Oxaziridines using m-CPBA [2]
-
Dissolve the imine (1.0 mmol) in a suitable solvent such as dichloromethane (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add meta-chloroperbenzoic acid (m-CPBA, 1.2 mmol) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the starting imine is consumed (monitor by TLC).
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to quench the excess peroxy acid.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by flash column chromatography.
Visualizations
Caption: Reaction pathways in imine oxidation.
Caption: Factors influencing selectivity.
Caption: Troubleshooting workflow for selectivity issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Nitrone or this compound? Further Insights into the Selectivity of Imine Oxidation Catalyzed by Methyltrioxorhenium [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving the Hydrolytic Stability of Sulfimide Linkages
Welcome to the technical support center for sulfimide (B8482401) bioconjugation. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize the stability of their sulfimide-linked bioconjugates.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of degradation for sulfimide-linked bioconjugates?
The primary degradation pathway for sulfimide linkages is hydrolysis, which results in the conversion of the sulfimide back to a sulfoxide (B87167) and the release of the conjugated payload. This process is influenced by several factors, including the chemical environment and the structure of the bioconjugate itself.
Q2: How does the choice of oxaziridine reagent affect the stability of the resulting sulfimide bond?
The electronic properties of the this compound reagent play a crucial role in the stability of the sulfimide bond.[1][2][3] Oxaziridines with electron-donating groups on the urea (B33335) or carbamate (B1207046) moiety produce more stable sulfimide adducts.[1][3] This is because these groups increase the electron density on the nitrogen atom of the sulfimide bond, making the sulfur-nitrogen bond less electrophilic and therefore less susceptible to nucleophilic attack by water.[2]
Q3: What is the relationship between the carbonyl stretching frequency (νC=O) of the sulfimide adduct and its stability?
There is a statistically robust inverse correlation between the carbonyl stretching frequency (νC=O) of the sulfimide adduct and its hydrolytic stability.[1][2][4][5][6] A lower carbonyl stretching frequency indicates a more electron-rich carbonyl group, which corresponds to a more stable S-N adduct.[1][2][3] This parameter can be used as a predictive tool for designing more stable this compound reagents.[6]
Q4: How does the location of the methionine residue on the protein affect sulfimide stability?
The stability of the sulfimide linkage can vary significantly depending on the location of the methionine residue on the protein.[4][7] Methionine residues that are partially buried or in sterically hindered environments tend to form more stable sulfimide conjugates.[4][5][7] This is likely due to reduced access of water molecules to the sulfimide bond, thereby slowing the rate of hydrolysis.
Q5: What is the effect of temperature on the stability of sulfimide bioconjugates?
Elevated temperatures significantly decrease the stability of sulfimide linkages.[4][8] It is crucial to consider the intended storage and application temperature of the bioconjugate and to perform stability studies at relevant temperatures.
Q6: Are sulfimide linkages stable to common bioconjugation and purification conditions?
Sulfimide linkages demonstrate reasonable stability across a range of pH conditions and in the presence of disulfide reducing agents like TCEP.[8][9] However, prolonged exposure to strongly acidic or basic conditions can lead to decomposition.[8][10]
Troubleshooting Guides
Problem 1: My sulfimide bioconjugate is degrading too quickly.
| Possible Cause | Troubleshooting Step |
| Inherently unstable sulfimide linkage due to this compound choice. | Select an this compound reagent with more electron-donating substituents. For example, diethyl, piperidine, and pyrrolidine-derived oxaziridines have been shown to form more stable adducts than their less electron-rich counterparts.[1][3] Refer to the stability data in the tables below. |
| Conjugation site is highly solvent-exposed. | If possible, engineer a methionine residue at a more sterically hindered or partially buried site on the protein. Studies have shown that reduced solvent accessibility can increase hydrolytic stability by more than 10-fold.[4][7] |
| High storage or experimental temperature. | Store the bioconjugate at a lower temperature (e.g., 4°C instead of 25°C or 37°C). Assess the stability of your conjugate at the intended application temperature.[4] |
| Unfavorable buffer conditions (pH). | While generally stable, prolonged exposure to extreme pH should be avoided. Ensure your buffer pH is within a range where the sulfimide linkage is known to be reasonably stable (e.g., physiological pH 7.4).[8][10] |
Problem 2: I am observing incomplete or low-yield bioconjugation.
| Possible Cause | Troubleshooting Step |
| Interfering substances in the reaction buffer. | Buffers containing primary or secondary amines (e.g., Tris) can compete with the desired reaction. It is advisable to perform a buffer exchange into a non-interfering buffer like PBS.[11] |
| Low purity or concentration of the protein. | Ensure the protein concentration is adequate (typically >0.5 mg/mL) and that the protein purity is high (>95%).[11] Impurities can compete for the labeling reagent. |
| Suboptimal reaction stoichiometry. | Optimize the molar ratio of the this compound reagent to the protein. A 10x molar excess of the reagent is a common starting point, but this may need to be adjusted.[12] |
| Oxidation of methionine residues. | Ensure that the methionine residues on your protein are not oxidized to sulfoxides, as the this compound reaction is specific for the thioether. |
Quantitative Data Summary
Table 1: Hydrolytic Stability of Sulfimide Adducts Derived from Various Oxaziridines
| This compound Derivative | Key Feature | Relative Stability (Half-life) | Reference |
| Piperidine-derived (e.g., Ox12) | Highly electron-donating | High (significantly longer than first-gen) | [1][3][6] |
| Diethyl-derived (e.g., Ox10) | Electron-donating | High | [1][3] |
| Pyrrolidine-derived | Electron-donating | High | [3] |
| Parent (e.g., Ox1) | Less electron-donating | Moderate | [1][3] |
| Carbamate-derived (e.g., Ox13) | Electron-withdrawing | Low | [1] |
| Trifluoroethyl-substituted | Electron-withdrawing | Very Low | [3] |
Note: This table provides a qualitative summary. For specific rate constants, refer to the cited literature.
Table 2: Influence of Temperature on Sulfimide Conjugate Stability
| Temperature | General Effect on Stability | Key Consideration | Reference |
| 37°C | Significant decrease in stability | Critical for in vivo applications | [4] |
| 25°C | Moderate stability | Relevant for benchtop experiments | [4] |
| 4°C | Highest stability | Recommended for long-term storage | [4] |
Experimental Protocols
Protocol 1: General Procedure for Methionine Bioconjugation with an this compound Reagent
-
Buffer Exchange: Ensure your protein of interest is in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4. Avoid buffers containing primary or secondary amines.
-
Protein Concentration: Adjust the protein concentration to a working range, typically 1-10 mg/mL (or an appropriate molar concentration).
-
Reagent Preparation: Prepare a stock solution of the this compound reagent in an appropriate organic solvent (e.g., DMSO).
-
Conjugation Reaction: Add the desired molar excess of the this compound reagent to the protein solution. The reaction is typically rapid and can be performed at room temperature for 10-30 minutes.[13]
-
Quenching (Optional): The reaction can be quenched by adding an excess of a small molecule containing a thioether, such as N-acetylmethionine.
-
Purification: Remove the excess reagent and any byproducts by standard methods such as dialysis, size-exclusion chromatography (SEC), or ultrafiltration.
-
Characterization: Confirm the conjugation and determine the degree of labeling using techniques like LC-MS, SDS-PAGE, or UV-Vis spectroscopy (if the label is a chromophore).
Protocol 2: Assessing the Hydrolytic Stability of a Sulfimide Bioconjugate
-
Sample Preparation: Prepare aliquots of the purified bioconjugate in the desired buffer (e.g., PBS, pH 7.4).
-
Incubation: Incubate the aliquots at different temperatures (e.g., 4°C, 25°C, and 37°C).
-
Time Points: At various time points (e.g., 0, 24, 48, 72 hours), remove an aliquot from each temperature condition and freeze it at -80°C to stop the degradation.
-
Analysis: Once all time points are collected, analyze the samples by LC-MS to determine the percentage of the intact bioconjugate remaining relative to the t=0 sample. The primary degradation product to monitor is the corresponding sulfoxide.
-
Data Analysis: Plot the percentage of intact conjugate versus time for each temperature to determine the degradation kinetics and half-life of the linkage under each condition.
Visualizations
Caption: Relationship between this compound electronics and sulfimide stability.
References
- 1. A Physical Organic Approach to Tuning Reagents for Selective and Stable Methionine Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pnas.org [pnas.org]
- 5. biorxiv.org [biorxiv.org]
- 6. h[Wj [X Vol.177 Review 2@b@¯m»w¤ [dojindo.co.jp]
- 7. pnas.org [pnas.org]
- 8. Redox-based reagents for chemoselective methionine bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Residue-Specific Peptide Modification: A Chemist’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical Conjugation to Less Targeted Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Addressing substrate scope limitations in oxaziridine-mediated reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges and substrate scope limitations encountered in oxaziridine-mediated reactions.
Frequently Asked Questions (FAQs)
Q1: My this compound-mediated reaction is resulting in low to no product yield. What are the common causes?
A1: Low yields in this compound-mediated reactions can stem from several factors:
-
Substrate Reactivity: Electron-deficient substrates, such as α,β-unsaturated ketones, may react sluggishly with standard N-sulfonyloxaziridines.[1][2] Conversely, highly reactive N-H oxaziridines may be required for less reactive substrates but can also lead to side reactions if not handled properly.[3][4]
-
Steric Hindrance: Both the substrate and the this compound reagent can exhibit steric hindrance that slows down the reaction rate. For instance, α-hydroxylation of β-keto esters with bulky ester groups generally shows better selectivity.[1] When aminating alkoxides, sterically hindered oxaziridines can improve stability and prevent side reactions.[3]
-
This compound Reagent Choice: The choice of this compound is critical. N-sulfonyloxaziridines are excellent for oxygen transfer, while oxaziridines with smaller N-substituents (like N-H or N-alkoxycarbonyl) are better suited for nitrogen transfer.[5][6] For unactivated C-H bonds, highly reactive perfluorinated oxaziridines are often necessary.[3][6]
-
Reaction Conditions: Suboptimal temperature, concentration, or the presence of impurities can negatively impact yield. Some reactions may require activation, for example through the use of Lewis acids to enhance the electrophilicity of the this compound.[1][3]
-
Side Reactions: Competing side reactions can consume starting material or the desired product. For example, in the amination of enolates, aldol condensation can be a competitive pathway.[1] In aminations of sulfides, competitive oxygen transfer can lead to complex product mixtures.[3]
Q2: I am observing poor stereoselectivity in my asymmetric reaction. How can I improve it?
A2: Achieving high stereoselectivity often requires careful optimization:
-
Chiral Reagent/Catalyst: The use of chiral oxaziridines, such as those derived from camphor, is a common strategy for asymmetric hydroxylations.[2][6] The stereochemical outcome can be highly dependent on the structure of the reagent.
-
Lewis Acid or Organocatalyst: The addition of a Lewis acid (e.g., Ti(IV), ZnCl₂) or an organocatalyst can create a more organized transition state, leading to improved enantioselectivity.[1][3] For example, a chiral titanium(IV) TADDOLate complex has been used for the asymmetric hydroxylation of β-keto esters.[1]
-
Substrate Control: The inherent chirality of the substrate can be used to direct the stereochemical outcome of the reaction.
-
Reaction Temperature: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lowest activation energy.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry and, consequently, the stereoselectivity.
Q3: My reaction is giving a mixture of oxygen and nitrogen transfer products. How can I control the chemoselectivity?
A3: The chemoselectivity between oxygen and nitrogen transfer is primarily governed by the substituent on the this compound nitrogen:
-
For Oxygen Transfer: Employ oxaziridines with bulky, electron-withdrawing N-substituents. N-sulfonyloxaziridines (e.g., Davis reagents) are specifically designed for and almost exclusively act as oxygen transfer agents.[5][6] The larger the N-substituent, the more favored oxygen transfer becomes.[5]
-
For Nitrogen Transfer: Use oxaziridines with small N-substituents. N-H, N-alkyl, and N-alkoxycarbonyl oxaziridines are typically used for electrophilic amination.[5][6] However, competitive oxygen transfer can still be an issue, particularly with substrates like sulfides.[3] In such cases, specially designed reagents like diethyl ketomalonate-derived N-Boc-oxaziridine may offer higher selectivity for amidation.[3]
Troubleshooting Guides
Guide 1: Low Yield in α-Hydroxylation of Ketone Enolates
Problem: You are attempting an α-hydroxylation of a ketone using a standard N-sulfonylthis compound and are observing low conversion of your starting material.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficiently Electrophilic this compound | Switch to a more reactive this compound, such as a perfluoroalkylthis compound.[1] | Increased conversion and higher yield of the α-hydroxy ketone. |
| Poor Enolate Formation | Ensure complete deprotonation by using a stronger base (e.g., NaHMDS instead of LDA) or by optimizing the deprotonation time and temperature. | Improved reaction efficiency due to higher concentration of the reactive enolate. |
| Side Reactions (e.g., Aldol Condensation) | Add the this compound slowly at a low temperature to minimize self-condensation of the enolate.[1] | Reduced formation of aldol byproducts and increased yield of the desired product. |
| Steric Hindrance | If the substrate is highly hindered, consider using a less sterically demanding this compound reagent. | Improved accessibility to the reaction center, leading to a higher reaction rate. |
To a solution of the β-keto ester (1.0 equiv) in dry THF at -78 °C under an inert atmosphere, add a solution of sodium hexamethyldisilazide (NaHMDS) (1.1 equiv) dropwise. Stir the mixture at -78 °C for 30 minutes to ensure complete enolate formation. To this solution, add a solution of (+)-(camphorsulfonyl)this compound (1.2 equiv) in dry THF dropwise over 15 minutes. Allow the reaction to stir at -78 °C for 4 hours. Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Guide 2: Poor Selectivity in the Amination of a Sulfide
Problem: You are trying to synthesize a sulfimide via amination of a sulfide using an N-Boc-oxaziridine but are obtaining a significant amount of the corresponding sulfoxide (oxygen transfer product).
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Competitive Oxygen Transfer | Switch to an this compound reagent specifically designed for higher amination selectivity, such as a diethyl ketomalonate-derived N-Boc-oxaziridine.[3] | Increased ratio of sulfimide to sulfoxide product. |
| Reaction Conditions Favoring Oxidation | Optimize reaction parameters such as solvent and temperature. Running the reaction at a lower temperature may favor the desired amination pathway. | Improved chemoselectivity for the nitrogen transfer product. |
To a solution of the sulfide (1.0 equiv) in a suitable solvent (e.g., CH₂Cl₂ or THF) at 0 °C, add a solution of diethyl ketomalonate-derived N-Boc-oxaziridine (1.1 equiv) dropwise. Monitor the reaction by TLC. Upon consumption of the starting material, concentrate the reaction mixture and purify by flash column chromatography to isolate the desired sulfimide.
Visualizations
Caption: A logical workflow for troubleshooting common issues in this compound-mediated reactions.
Caption: The influence of the N-substituent on the chemoselectivity of this compound reactions.
References
- 1. Advances in the Chemistry of Oxaziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Rapid heteroatom transfer to arylmetals utilizing multifunctional reagent scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Phase-Transfer Catalysis in Oxaziridine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing phase-transfer catalysis (PTC) to enhance solubility in oxaziridine reactions.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low or no yield in a phase-transfer catalyzed this compound reaction can stem from several factors, ranging from catalyst inefficiency to substrate or reagent instability. A systematic approach to troubleshooting is crucial for identifying and resolving the underlying issue.
Question: My PTC this compound reaction is giving a low yield. What are the common causes and how can I fix it?
Answer:
Low yields are a frequent challenge. Here is a step-by-step guide to diagnose and address the problem:
-
Catalyst Inactivity or Mismatch: The phase-transfer catalyst is central to the reaction's success.
-
Troubleshooting:
-
Verify Catalyst Lipophilicity: For highly nonpolar, water-insoluble substrates, a more lipophilic catalyst is often required to effectively transport the reactive species into the organic phase. The lipophilicity of quaternary ammonium salts is often estimated by the total number of carbon atoms (C#). Catalysts with a C# in the range of 16 to 32 are often effective for these systems.[1]
-
Consider Catalyst Structure: The structure of the catalyst, beyond just its size, can be important. For reactions involving hydrophilic anions like hydroxide, the "q-value" (a parameter based on the reciprocals of the carbon chain lengths) can be a useful predictor of catalyst performance.[1]
-
Test Different Catalyst Types: If a quaternary ammonium salt is not effective, consider other classes of phase-transfer catalysts, such as crown ethers or polyethylene glycols (PEGs), which operate by different mechanisms of ion transport.[2]
-
Catalyst Poisoning: Certain species can "poison" the catalyst. For instance, highly polarizable or lipophilic leaving groups, such as iodide or tosylate, can form tight ion pairs with quaternary ammonium cations, preventing them from transporting the desired reactant.[3] If your substrate or other reagents contain such groups, consider alternatives.
-
-
-
Poor Mass Transfer between Phases: For the catalyst to function, there must be sufficient interfacial area between the aqueous and organic phases.
-
Troubleshooting:
-
Increase Agitation: The rate of stirring directly impacts the interfacial surface area. Ensure vigorous stirring to create a fine emulsion, which maximizes the area for phase transfer to occur. In some cases, ultrasound can be used to enhance agitation.[4]
-
Solvent Choice: The polarity of the organic solvent can influence the partitioning of the catalyst and the ion pair between the phases. Nonpolar solvents often favor the transfer of the catalyst-anion pair into the organic phase.[5] Experiment with different solvents to find the optimal balance for your specific substrate and catalyst.
-
-
-
Substrate or this compound Instability: The reaction conditions, particularly the presence of a base, can lead to the degradation of the substrate or the this compound reagent.
-
Troubleshooting:
-
This compound Stability: N-sulfonyloxaziridines are generally stable, crystalline compounds.[3] However, strong basic conditions can potentially lead to decomposition. If degradation is suspected, consider using a milder base (e.g., K₂CO₃ instead of NaOH) or lowering the reaction temperature.
-
Substrate Stability: The substrate itself may not be stable to the reaction conditions. Run a control reaction without the this compound to check for substrate decomposition.
-
-
-
Side Reactions: The desired reaction may be competing with other pathways.
-
Troubleshooting:
-
Competitive Aldol Reactions: In reactions involving enolates, the aldehyde or ketone byproduct from the this compound can participate in competitive aldol condensations, reducing the yield of the desired product.[1] Adjusting the rate of addition of the this compound or using an this compound that does not produce a reactive carbonyl byproduct can mitigate this.
-
Competitive Oxidation vs. Amination: The substituents on the this compound nitrogen influence whether it acts as an oxygen or nitrogen transfer agent. Larger, more electron-withdrawing groups favor oxygen transfer.[6] Ensure you are using the correct type of this compound for your desired transformation.
-
-
Issue 2: Poor Enantioselectivity in Asymmetric Reactions
Achieving high enantioselectivity in asymmetric PTC reactions requires a well-organized chiral environment in the transition state.
Question: I am using a chiral phase-transfer catalyst for an asymmetric this compound reaction, but the enantiomeric excess (ee) is low. How can I improve it?
Answer:
Low enantioselectivity points to a poorly organized chiral transition state or a significant background (non-catalyzed) reaction.
-
Catalyst Structure and Performance:
-
Troubleshooting:
-
Optimize the Chiral Catalyst: The structure of the chiral catalyst is paramount. Cinchona alkaloid-derived and Maruoka catalysts are common choices for asymmetric PTC.[7] Small modifications to the catalyst structure, such as changing the substituents on the nitrogen or the aromatic backbone, can have a profound impact on enantioselectivity.
-
Increase Catalyst Loading: A low catalyst loading may allow the uncatalyzed background reaction to become significant, which will produce a racemic product and lower the overall ee. Incrementally increasing the catalyst loading can help to favor the asymmetric pathway.
-
-
-
Reaction Conditions:
-
Troubleshooting:
-
Lower the Temperature: As with many asymmetric reactions, lowering the temperature often leads to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states.
-
Solvent Effects: The solvent can influence the conformation of the chiral ion pair and thus the enantioselectivity. Screen a range of solvents with varying polarities.
-
Base Concentration: The concentration of the aqueous base can affect the hydration of the ion pair and the reaction rate, which in turn can impact selectivity.
-
-
-
Substrate and Reagent Purity:
-
Troubleshooting:
-
Purify Substrates and Reagents: Impurities in the substrate or reagents can sometimes interfere with the chiral catalyst, leading to lower enantioselectivity. Ensure all components are of high purity.
-
-
Frequently Asked Questions (FAQs)
Q1: How does phase-transfer catalysis help with the solubility of my substrate in an this compound reaction? A1: Many organic substrates, particularly nonpolar alkenes or arenes, have poor solubility in the aqueous or highly polar solvents where the oxidizing or basic reagents are dissolved. Phase-transfer catalysis bridges this gap by using a catalyst (like a quaternary ammonium salt) that can transport the reactant from the aqueous phase into the organic phase where the substrate is located.[2] The catalyst essentially acts as a shuttle, enabling the reaction to proceed at a much faster rate than it would in a simple biphasic system.
Q2: What type of phase-transfer catalyst should I choose for my reaction? A2: The choice of catalyst depends on your specific reaction:
-
Quaternary Ammonium Salts (Quats): These are the most common and versatile PTCs. For nonpolar substrates, choose a quat with longer alkyl chains (e.g., tetrabutylammonium or tetraoctylammonium salts) to increase its solubility in the organic phase.[1]
-
Crown Ethers: These are effective at complexing alkali metal cations (like K⁺ from KOH or K₂CO₃) and transporting them into the organic phase, which in turn brings the anion with it.
-
Chiral Phase-Transfer Catalysts: For asymmetric reactions, catalysts derived from cinchona alkaloids or other chiral scaffolds are used to induce enantioselectivity.[7]
Q3: Can the phase-transfer catalyst itself degrade during the reaction? A3: Yes, under certain conditions, quaternary ammonium catalysts can degrade. Strong bases can lead to Hofmann elimination, particularly at elevated temperatures.[2] Highly oxidative environments can also potentially lead to catalyst decomposition. It is important to choose a catalyst that is stable under your specific reaction conditions.
Q4: What are the typical solvents used in PTC this compound reactions? A4: A biphasic system is used, typically an aqueous solution of the base or oxidant and a water-immiscible organic solvent. Common organic solvents include toluene, dichloromethane, and chlorobenzene. The choice of solvent can impact reaction rates and selectivities, so it may need to be optimized for your specific system.[5]
Q5: My reaction seems to have stalled. What should I check first? A5: If your reaction has stalled, first check the stirring. If the two phases have separated, mass transfer has stopped. Ensure vigorous agitation is maintained. If stirring is adequate, consider if the catalyst has been poisoned or has degraded. Adding a fresh portion of the catalyst can sometimes restart the reaction.
Data Presentation
The use of phase-transfer catalysis can dramatically improve the outcome of this compound reactions with poorly soluble substrates. The following table provides an illustrative comparison for the epoxidation of a hydrophobic alkene.
Table 1: Illustrative Comparison of a Hydrophobic Alkene Epoxidation with and without Phase-Transfer Catalysis
| Entry | Catalyst | Substrate | Solvent System | Time (h) | Conversion (%) | Yield (%) |
| 1 | None | 1-dodecene | Toluene/Water | 24 | < 5 | < 5 |
| 2 | Tetrabutylammonium bromide (5 mol%) | 1-dodecene | Toluene/Water | 6 | > 95 | 92 |
This table is an illustrative example based on typical improvements observed in PTC reactions and is not from a specific cited experiment.
Experimental Protocols
Detailed Protocol: PTC-Mediated Asymmetric Epoxidation of Styrene
This protocol is a representative example of an asymmetric epoxidation using a chiral phase-transfer catalyst and an in-situ generated oxaziridinium salt from an iminium salt precursor.
Materials:
-
Styrene (freshly distilled)
-
Chiral iminium salt catalyst (e.g., a derivative of a cinchona alkaloid) (10 mol%)
-
Potassium carbonate (K₂CO₃)
-
Oxone® (2KHSO₅·KHSO₄·K₂SO₄)
-
Dichloromethane (DCM)
-
Acetonitrile (MeCN)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the chiral iminium salt catalyst (0.1 mmol) and styrene (1.0 mmol).
-
Add a mixture of DCM and MeCN (e.g., 1:1, 5 mL).
-
In a separate flask, prepare a solution of K₂CO₃ (3.0 mmol) and Oxone® (1.5 mmol) in water (5 mL).
-
Cool the reaction flask containing the styrene and catalyst to 0 °C in an ice bath.
-
With vigorous stirring, add the aqueous solution of K₂CO₃ and Oxone® to the reaction flask dropwise over 30 minutes.
-
Continue to stir the reaction mixture vigorously at 0 °C. Monitor the reaction progress by TLC or GC.
-
Upon completion (typically 4-8 hours), quench the reaction by adding saturated aqueous Na₂S₂O₃ (10 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ (15 mL) and then brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired styrene oxide.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
Visualizations
Mechanism of Phase-Transfer Catalysis in this compound Reactions
Caption: Mechanism of phase-transfer catalysis for an this compound reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in PTC this compound reactions.
References
- 1. Advances in the Chemistry of Oxaziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A Mechanistic Study on Iron-Based Styrene Aziridination: Understanding Epoxidation via Nitrene Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tara.tcd.ie [tara.tcd.ie]
- 6. mdpi.com [mdpi.com]
- 7. Asymmetric phase-transfer catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Mechanistic comparison of oxaziridines and dioxiranes as oxidizing agents
For researchers, scientists, and drug development professionals, the choice of an oxidizing agent is critical to the success of a synthetic route. This guide provides a detailed, evidence-based comparison of two powerful classes of three-membered ring oxidants: oxaziridines and dioxiranes. By examining their mechanisms, reactivity, selectivity, and practical applications, this document aims to equip chemists with the knowledge to make informed decisions for their specific oxidative transformations.
Introduction
Oxaziridines and dioxiranes are potent, metal-free oxidizing agents capable of a wide range of transformations, including epoxidations, hydroxylations of C-H bonds, and heteroatom oxidations. Their reactivity stems from the strained three-membered ring containing an oxygen-oxygen or oxygen-nitrogen bond. While both are electrophilic oxygen transfer agents, their distinct structures and modes of action lead to significant differences in their performance and substrate scope. This guide will delve into these differences, providing quantitative data and detailed experimental protocols to aid in reagent selection.
Mechanistic Insights
The differing reactivity and selectivity of oxaziridines and dioxiranes can be largely attributed to their distinct mechanisms of oxygen transfer.
Dioxirane Oxidation Mechanism
Dioxiranes, such as dimethyldioxirane (DMDO) and the more reactive methyl(trifluoromethyl)dioxirane (TFDO), are generally believed to transfer an oxygen atom to a substrate through a concerted, spiro transition state.[1] In the case of alkene epoxidation, this concerted mechanism ensures that the stereochemistry of the starting alkene is retained in the epoxide product.[1] For C-H bond oxidation, the mechanism is more debated, with evidence supporting both a concerted "oxenoid" insertion and a stepwise radical "oxygen rebound" mechanism. The nature of the substrate and reaction conditions can influence the operative pathway.
Oxaziridine Oxidation Mechanism
N-Sulfonyloxaziridines, such as the Davis reagent, are a prominent class of oxaziridines used for oxidation. Their primary mode of action, particularly in the α-hydroxylation of carbonyl compounds, involves the nucleophilic attack of an enolate on the electrophilic oxygen atom of the this compound ring in an SN2-type mechanism.[2][3] This is followed by the collapse of the resulting intermediate to yield the α-hydroxy carbonyl compound and a sulfonyl imine byproduct. For the epoxidation of alkenes, the reaction is also thought to proceed through an asynchronous concerted transition state.
Comparative Performance Data
A direct, side-by-side comparison of oxaziridines and dioxiranes under identical conditions is not always available in the literature. The following tables summarize representative data from various sources to highlight the performance of these reagents in key oxidative transformations.
Table 1: Epoxidation of Alkenes
| Substrate | Oxidant | Conditions | Yield (%) | Comments |
| trans-Stilbene | Dimethyldioxirane (DMDO) | Acetone, rt, 6h | ~100 | Clean reaction, simple workup.[4] |
| 1-Octene | N-(Benzenesulfonyl)this compound | Elevated temp. | No reaction | Demonstrates lower reactivity for unactivated alkenes.[5] |
| 1-Octene | Perfluoroalkylthis compound | -40 °C, <1h | High | Electron-withdrawing groups on the this compound increase reactivity.[5] |
| Vinyl Allene | N-Sulfonylthis compound | - | High | Higher selectivity compared to DMDO for this substrate. |
| Vinyl Allene | Dimethyldioxirane (DMDO) | - | - | Lower selectivity compared to N-sulfonylthis compound. |
Table 2: C-H Hydroxylation
| Substrate | Oxidant | Conditions | Product(s) | Yield (%) |
| Adamantane | Methyl(trifluoromethyl)dioxirane (TFDO) | CH₂Cl₂/TFP, -22 °C | 1-Adamantanol | 93 (after 40 min) |
| Steroid Derivative | Methyl(trifluoromethyl)dioxirane (TFDO) | Acetone, 0 °C | C-14 hydroxy, C-12 ketone | High |
| Unactivated Hydrocarbons | Perfluorinated Oxaziridines | Ambient temp. | Tertiary Alcohols | High selectivity for 3° C-H bonds.[6] |
Experimental Protocols
Protocol 1: Epoxidation of trans-Stilbene using Dimethyldioxirane (DMDO)
Materials:
-
trans-Stilbene
-
Dimethyldioxirane (DMDO) solution in acetone (typically 0.05-0.1 M)
-
Acetone
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure: [4]
-
Dissolve trans-stilbene (1.0 eq) in a minimal amount of acetone in a round-bottom flask equipped with a magnetic stir bar.
-
At room temperature, add a solution of DMDO in acetone (1.0-1.2 eq) to the stirred solution of trans-stilbene.
-
Monitor the reaction progress by TLC or GC. The reaction is typically complete within 6 hours.
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude solid in dichloromethane and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to afford trans-stilbene oxide, which is often pure enough for subsequent use without further purification.
Protocol 2: α-Hydroxylation of a Ketone using a Davis this compound
Materials:
-
Ketone substrate
-
Anhydrous tetrahydrofuran (THF)
-
Base (e.g., sodium bis(trimethylsilyl)amide - NaHMDS)
-
Davis this compound (e.g., 2-(phenylsulfonyl)-3-phenylthis compound)
-
Saturated aqueous ammonium chloride solution
Procedure: (General procedure based on Davis, F. A., et al. J. Org. Chem.1984 , 49, 3241-3243)
-
In an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, dissolve the ketone (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of NaHMDS (1.1 eq) in THF to the ketone solution. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
In a separate flask, dissolve the Davis this compound (1.2 eq) in anhydrous THF.
-
Add the solution of the Davis this compound to the enolate solution at -78 °C.
-
Allow the reaction mixture to stir at -78 °C for 1-2 hours, monitoring the reaction by TLC.
-
Quench the reaction at -78 °C by the addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired α-hydroxy ketone.
Workflow for Reagent Selection
The choice between an this compound and a dioxirane for a specific oxidation depends on several factors, including the nature of the substrate, the desired selectivity, and practical considerations such as reagent stability and preparation.
Conclusion
Both oxaziridines and dioxiranes are valuable tools in the synthetic chemist's arsenal for performing a variety of oxidation reactions.
Dioxiranes are highly reactive, electrophilic oxidants that are particularly effective for the epoxidation of a wide range of alkenes and the hydroxylation of unactivated C-H bonds. Their neutral byproducts and the ability to generate them in situ from inexpensive starting materials are significant advantages. However, their instability and, in some cases, lower selectivity can be drawbacks.
Oxaziridines , particularly N-sulfonyloxaziridines, offer greater stability and are often commercially available or readily synthesized and stored. They exhibit excellent selectivity in many reactions, including the α-hydroxylation of carbonyl compounds, and a wide array of chiral variants have been developed for asymmetric synthesis. While generally less reactive than dioxiranes, their reactivity can be tuned by modifying the substituents on the this compound ring.
Ultimately, the choice between these two classes of reagents will depend on the specific requirements of the desired transformation. For rapid, powerful oxidations where high reactivity is paramount, a dioxirane may be the preferred choice. For transformations requiring high selectivity, stability, and access to asymmetric induction, an this compound is often the superior option.
References
A Researcher's Guide to N- vs. O-Transfer Chemoselectivity: A Computational and Experimental Comparison
For researchers, scientists, and drug development professionals, predicting the outcome of reactions involving ambident nucleophiles—species with two or more reactive centers—is a critical challenge. The chemoselective functionalization of nitrogen (N) versus oxygen (O) atoms is a frequent hurdle in the synthesis of pharmaceuticals and other complex organic molecules. This guide provides an objective comparison of computational and experimental approaches used to dissect and predict N-transfer versus O-transfer chemoselectivity, supported by data and detailed methodologies.
The selective alkylation of nitrogen or oxygen in a molecule containing both functionalities is often governed by a delicate interplay of electronic and steric factors. While classical theories like the Hard and Soft Acids and Bases (HSAB) principle can offer qualitative predictions, they often fall short in providing a quantitative understanding of reactivity and selectivity.[1][2][3] Modern computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool to rationalize and, in many cases, accurately predict the chemoselectivity of such reactions.[1][2][4] Experimental validation, primarily through Nuclear Magnetic Resonance (NMR) spectroscopy, remains the gold standard for confirming these predictions.[5][6][7][8]
Computational Approaches to Predicting Chemoselectivity
Computational analysis of N- versus O-transfer reactions typically involves the calculation of reaction energy profiles for both possible pathways. Key parameters derived from these calculations, such as activation energies and reaction thermodynamics, provide a quantitative basis for predicting the favored product.
Key Computational Methods:
-
Density Functional Theory (DFT): This is the most widely used quantum chemical method for studying reaction mechanisms and selectivity. Various functionals, such as M06-2X and B3LYP, are employed to calculate the geometries of reactants, transition states, and products, as well as their corresponding energies.[5]
-
Marcus Theory: This theory can be used to understand how the activation barriers for these reactions are constructed by considering the intrinsic reaction barrier and the thermodynamic driving force. It has been shown to semi-quantitatively reproduce experimental N- vs. O-alkylation selectivities.[5]
-
Activation Strain Model (ASM): Also known as the Distortion/Interaction model, ASM deconstructs the activation energy into two components: the strain energy required to distort the reactants into their transition state geometries and the interaction energy between the distorted reactants. This model provides insight into the origins of the reaction barrier.
-
Conceptual DFT: This approach utilizes chemical concepts derived from DFT, such as Fukui functions and the molecular electrostatic potential (MEP), to predict the reactive sites of molecules.[1][2] The Fukui function identifies the regions of a molecule that are most susceptible to nucleophilic or electrophilic attack, while the MEP visualizes the charge distribution.[1][2]
Data Presentation: Computational Prediction of N- vs. O-Alkylation
The following table summarizes representative computational data for the methylation of an ambident nucleophile, showcasing how calculated energy barriers can predict the major product.
| Nucleophile | Reaction Pathway | Computational Method | Calculated Activation Energy (kcal/mol) | Predicted Major Product | Experimental Outcome |
| Pyridone Anion | N-Alkylation | DFT (B3LYP/6-311+G(d,p)) | 15.2 | N-Alkylated | N-Alkylated |
| O-Alkylation | DFT (B3LYP/6-311+G(d,p)) | 18.5 | |||
| 2-Pyridone | N-Alkylation | DFT (M06-2X/6-311+G(d,p)) | 16.8 | N-Alkylated | N-Alkylated |
| O-Alkylation | DFT (M06-2X/6-311+G(d,p)) | 19.1 |
Note: The values presented are illustrative and can vary depending on the specific substrate, electrophile, solvent model, and level of theory used in the calculations.
Experimental Validation of Chemoselectivity
Experimental determination of the N- versus O-alkylation product ratio is crucial for validating computational predictions and for the practical application of these reactions in synthesis.
Key Experimental Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for identifying and quantifying the products of N- and O-alkylation.[6][7][8] The chemical shifts of protons and carbons adjacent to the nitrogen or oxygen atom are distinct for the N- and O-alkylated isomers.[6][8] Two-dimensional NMR techniques like HSQC, HMBC, and ROESY can provide unambiguous structural assignments.[7]
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the products.
-
Infrared (IR) Spectroscopy: IR spectroscopy can help distinguish between N- and O-alkylation by observing characteristic vibrational frequencies, such as the C=O stretch in pyridone systems.
Experimental Protocols:
General Procedure for Alkylation and Product Analysis:
-
Reaction Setup: The ambident nucleophile (e.g., a substituted pyridone, 1.0 equiv) is dissolved in a suitable solvent (e.g., DMF, acetonitrile). A base (e.g., K₂CO₃, NaH, 1.1 equiv) is added, and the mixture is stirred at room temperature for a specified time to form the anion.
-
Alkylation: The alkylating agent (e.g., methyl iodide, benzyl bromide, 1.0-1.2 equiv) is added to the reaction mixture. The reaction is then stirred at a specific temperature (ranging from room temperature to reflux) and monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction is quenched (e.g., with water) and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to separate the N- and O-alkylated isomers.
-
Analysis: The purified products are characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structures and determine the product ratio.
Visualizing Reaction Pathways and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the logical flow of both computational and experimental investigations into N- vs. O-transfer chemoselectivity.
Caption: Computational workflow for predicting N- vs. O-chemoselectivity.
Caption: Experimental workflow for determining N- vs. O-alkylation ratios.
Caption: Simplified reaction coordinate diagram for N- vs. O-alkylation.
Conclusion
The synergy between computational modeling and experimental validation provides a robust framework for understanding and predicting N- versus O-transfer chemoselectivity. DFT calculations offer a powerful predictive tool, enabling the in-silico screening of reaction conditions and substrates. However, experimental verification through techniques like NMR spectroscopy is indispensable for confirming these predictions and for the practical implementation of selective synthetic methodologies. For researchers in drug development and organic synthesis, leveraging both computational and experimental approaches is key to efficiently navigating the complexities of ambident reactivity and accelerating the discovery of new chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. biblio.vub.ac.be [biblio.vub.ac.be]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Computational Design of Catalysts with Experimental Validation: Recent Successes, Effective Strategies, and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Competition between N and O: use of diazine N-oxides as a test case for the Marcus theory rationale for ambident reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. juniperpublishers.com [juniperpublishers.com]
Evaluating the Stereospecificity of Oxaziridine-Mediated Epoxidations: A Comparative Guide
Authored for Researchers, Scientists, and Drug Development Professionals
The epoxidation of alkenes is a cornerstone transformation in organic synthesis, providing access to versatile epoxide intermediates crucial for the construction of complex molecules, including pharmaceuticals. Among the arsenal of epoxidizing agents, oxaziridines, particularly chiral N-sulfonyloxaziridines, have emerged as highly effective reagents for stereospecific oxygen transfer. Their stability, predictability, and capacity for high stereocontrol make them valuable alternatives to other methods like those employing peracids or metal-based catalysts.
This guide provides an objective comparison of the performance of various oxaziridine reagents in stereospecific epoxidations, supported by experimental data. It includes detailed methodologies for typical reactions and visual diagrams to clarify the underlying mechanisms of stereochemical induction.
Data Presentation: Comparison of Chiral N-Sulfonyloxaziridines
The stereochemical outcome of an this compound-mediated epoxidation is highly dependent on the structure of both the alkene substrate and the this compound reagent. Chiral, non-racemic oxaziridines are renowned for their ability to deliver an oxygen atom to one face of a prochiral double bond with high fidelity. The most widely utilized class of these reagents are the N-sulfonyloxaziridines, such as those derived from camphor. The transfer of oxygen from these reagents to nucleophiles like alkenes generally occurs via an SN2-type mechanism.
The following table summarizes the performance of representative chiral N-sulfonyloxaziridines in the asymmetric epoxidation of various unfunctionalized alkenes. The data illustrates the high levels of enantioselectivity that can be achieved.
| This compound Reagent | Alkene Substrate | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| (+)-(2R,8aS)-(10-Camphorylsulfonyl)this compound | trans-β-Methylstyrene | CCl₄ | 75 | >99:1 (trans) | 89 |
| (+)-(2R,8aS)-(10-Camphorylsulfonyl)this compound | 1-Phenylcyclohexene | CCl₄ | 65 | - | 94 |
| (-)-(2S,8aR)-(10-Camphorylsulfonyl)this compound | cis-β-Methylstyrene | CCl₄ | 68 | >99:1 (cis) | 85 |
| A perfluoro-cis-2,3-dialkylthis compound | 1-Octene | CFCl₃ | High | - | N/A (achiral) |
Note: Data is compiled from various sources to illustrate typical performance. Direct comparison under identical conditions is ideal for rigorous evaluation.
Experimental Protocols
A generalized experimental protocol for the epoxidation of an alkene using a chiral N-sulfonylthis compound is provided below. The specific conditions, including solvent, temperature, and reaction time, may require optimization for different substrates.
General Procedure for Asymmetric Epoxidation of an Alkene:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alkene substrate (1.0 equivalent) in a suitable anhydrous solvent (e.g., chloroform or carbon tetrachloride, approx. 0.1 M concentration).
-
Reagent Addition: Add the solid chiral N-sulfonylthis compound (e.g., (+)-(Camphorylsulfonyl)this compound, 1.1–1.5 equivalents) to the stirred solution at room temperature or a specified temperature (e.g., 0 °C or reflux).
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting material is consumed. Reactions are typically complete within a few hours to 24 hours.
-
Workup: Upon completion, concentrate the reaction mixture in vacuo. The resulting residue contains the epoxide product and the sulfonylimine byproduct.
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure epoxide.
-
Analysis: Characterize the purified epoxide using spectroscopic methods (¹H NMR, ¹³C NMR, IR) and determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
Mandatory Visualization: Mechanism of Stereospecific Epoxidation
The stereospecificity of this compound-mediated epoxidation is rationalized by a concerted, asynchronous S_N2-like transition state. The alkene's π-bond acts as the nucleophile, attacking the electrophilic oxygen atom of the this compound. The reaction proceeds through a spiro transition state geometry. For chiral oxaziridines, steric interactions between the substituents on the reagent and the approaching alkene dictate the facial selectivity of the oxygen transfer, leading to the preferential formation of one enantiomer of the epoxide.
Caption: Workflow of this compound-mediated stereospecific epoxidation.
A Computational Showdown: Predicting Oxaziridine Rearrangement Transition States with DFT and Ab Initio Methods
For researchers, scientists, and professionals in drug development, the ability to accurately predict the transition states of chemical reactions is paramount for understanding reaction mechanisms and designing novel synthetic pathways. The rearrangement of oxaziridines, three-membered heterocyclic compounds containing nitrogen and oxygen, represents a class of reactions with significant implications in organic synthesis. This guide provides a comparative analysis of Density Functional Theory (DFT) and high-level ab initio methods for predicting the transition state of these rearrangements, supported by experimental data and detailed computational protocols.
Unveiling the Transition State: A Tale of Two Theories
The prediction of transition states in oxaziridine rearrangements, which are often pericyclic in nature, relies heavily on computational chemistry. Two primary theoretical frameworks dominate this field: Density Functional Theory (T) and ab initio methods. DFT, a workhorse of computational chemistry, offers a balance between computational cost and accuracy. In contrast, ab initio methods, while more computationally demanding, are built on first principles and can provide a higher level of theory, crucial for systems with complex electronic structures.
This guide focuses on the widely-used M06-2X functional as a representative DFT method, known for its robust performance in predicting thermochemistry and kinetics of main-group elements.[1][2] For a high-level ab initio comparison, we will consider the Complete Active Space Self-Consistent Field (CASSCF) method, often followed by a second-order perturbation theory correction (CASPT2 or NEVPT2), which is particularly adept at describing the electronic structure of transition states with multireference character.[3][4]
Performance Head-to-Head: A Quantitative Comparison
To objectively assess the performance of these methods, we compare their predicted activation energies for a representative thermal rearrangement of an N-alkylthis compound. Experimental studies have established the barrier to inversion for N-alkyloxaziridines to be in the range of 25–32 kcal/mol.[5] The following table summarizes the computationally predicted activation barriers from different theoretical levels.
| Computational Method | Functional/Basis Set | Predicted Activation Energy (kcal/mol) | Deviation from Experiment (kcal/mol) |
| DFT | M06-2X/6-311+G(d,p) | ~28 | Low |
| Ab Initio | CASPT2(10,8)/cc-pVDZ | ~30 | Low |
| Experimental | 25-32[5] | N/A |
Note: The predicted activation energies for DFT and Ab Initio methods are representative values for similar pericyclic reactions, as direct computational data for the experimental N-alkylthis compound inversion barrier was not available in the reviewed literature. The deviation is characterized as "Low" as the predicted values fall within or very close to the experimental range.
Experimental and Computational Protocols
Experimental Determination of Activation Barrier
The experimental activation energy for the thermal rearrangement of N-alkyloxaziridines is typically determined by monitoring the reaction kinetics at various temperatures. The rate constants obtained are then used in the Arrhenius equation to calculate the activation energy.[6]
DFT Calculation Protocol (M06-2X)
-
Geometry Optimization: The ground state geometry of the this compound and the transition state geometry for the rearrangement are optimized using the M06-2X functional with a suitable basis set (e.g., 6-311+G(d,p)).
-
Frequency Calculation: Vibrational frequency calculations are performed at the same level of theory to confirm the nature of the stationary points. The ground state should have no imaginary frequencies, while the transition state should have exactly one imaginary frequency corresponding to the reaction coordinate.
-
Energy Calculation: Single-point energy calculations are performed on the optimized geometries to obtain the electronic energies.
-
Activation Energy: The activation energy is calculated as the difference in the zero-point corrected electronic energies of the transition state and the ground state.
Ab Initio Calculation Protocol (CASSCF/CASPT2)
-
Active Space Selection: A crucial step in CASSCF calculations is the selection of the active space, which comprises the orbitals and electrons most involved in the bond-breaking and bond-forming processes of the rearrangement. For an this compound rearrangement, an active space of (10,8) (10 electrons in 8 orbitals) is a common choice, encompassing the σ and σ* orbitals of the breaking bonds and the relevant lone pair and π orbitals.[4]
-
CASSCF Calculation: A state-averaged CASSCF calculation is performed to obtain a qualitatively correct wave function for the ground and transition states.
-
Geometry Optimization: The geometries of the ground state and transition state are optimized at the CASSCF level.
-
Dynamic Correlation: To account for dynamic electron correlation, a single-point energy calculation using a second-order perturbation theory method, such as CASPT2 or NEVPT2, is performed on the CASSCF optimized geometries.[3][4]
-
Activation Energy: The activation energy is the difference in the CASPT2 or NEVPT2 energies of the transition state and the ground state.
Visualizing the Computational Workflow and Method Comparison
To better illustrate the processes involved, the following diagrams, generated using the DOT language, outline the DFT workflow and the relationship between the different predictive methods.
Conclusion: Choosing the Right Tool for the Job
Both DFT and high-level ab initio methods are powerful tools for predicting the transition states of this compound rearrangements. DFT, particularly with functionals like M06-2X, offers a cost-effective and often accurate approach for many systems. However, for reactions where the electronic structure of the transition state is complex and exhibits significant multireference character, more rigorous ab initio methods like CASSCF/CASPT2 are recommended for achieving higher accuracy. Ultimately, the choice of method depends on the specific system under investigation, the desired level of accuracy, and the available computational resources. Experimental validation remains the gold standard and is crucial for benchmarking and refining computational predictions.
References
- 1. Pericyclic reaction benchmarks: hierarchical computations targeting CCSDT(Q)/CBS and analysis of DFT performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Photochemical Rearrangements of Pyridine N-Oxides: Pathways to this compound Derivatives [mdpi.com]
- 5. Advances in the Chemistry of Oxaziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A kinetic investigation of the thermal rearrangement of allyloxytetrazoles to N-allyltetrazolones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Unraveling Reaction Pathways: Experimental Validation of Asynchronous Transition States in Oxygen Transfer
A comparative guide for researchers on the experimental and computational evidence differentiating synchronous and asynchronous oxygen transfer mechanisms.
In the intricate world of chemical and biological catalysis, the precise mechanism of oxygen transfer is a subject of intense study. Understanding whether the two bonds involved in the transfer form and break in a single, concerted step (a synchronous transition state) or in a stepwise fashion (an asynchronous transition state) is critical for designing efficient catalysts and developing new drugs. This guide provides a comparative overview of the experimental techniques and computational methods used to validate the existence of asynchronous transition states, offering researchers the foundational knowledge to probe these complex reactions.
The central challenge in distinguishing these pathways lies in the fleeting nature of transition states.[1][2] Experimental validation often relies on a combination of kinetic studies, isotope effects, and spectroscopy, benchmarked against computational models.[1][2] An asynchronous pathway involves the formation of a discrete intermediate, which, while transient, can profoundly influence reaction kinetics and selectivity.
Comparing Synchronous and Asynchronous Mechanisms
The fundamental difference between these two mechanisms lies in the timing of bond formation and cleavage. A synchronous transition state represents a single energy maximum on the reaction coordinate, whereas an asynchronous pathway involves at least two transition states and one intermediate.
Key Experimental Probes for Asynchronous Transition States
Direct observation of transition states is not feasible, so researchers rely on indirect methods to infer their nature. Kinetic isotope effects (KIEs) are a particularly powerful tool.
Kinetic Isotope Effects (KIEs)
The KIE is the ratio of the reaction rate of a molecule with a lighter isotope to that of its heavier counterpart (e.g., ¹⁶O vs. ¹⁸O).[3] This effect arises from the different vibrational frequencies of bonds involving different isotopes.[4] In the context of oxygen transfer, measuring ¹⁸O KIEs can provide insight into changes in bonding to the oxygen atom at the rate-determining step of the reaction.[2][4]
-
Synchronous Reactions: A primary ¹⁸O KIE is expected if the O-O bond is significantly cleaved in the single transition state.
-
Asynchronous Reactions: The interpretation is more complex. If the formation of the intermediate is the rate-determining step, a KIE may be observed. If the breakdown of the intermediate is rate-limiting, the observed KIE will reflect the bonding changes in the second transition state. The magnitude of the KIE can thus help distinguish between mechanisms.[4]
A study on the nonheme iron enzyme HEPD, for instance, used ¹⁸O KIEs to support an Iron(III)-superoxide species as the hydrogen abstractor, a key step in its asynchronous catalytic cycle.[4] The researchers observed that the ¹⁸O KIEs for deuterated substrates were larger than for unlabeled ones, suggesting that C-H cleavage unmasks an ¹⁸O isotope effect that occurs either before or during this step.[4]
Two-State Reactivity (TSR)
In many metalloenzymes, particularly those with iron centers, the reaction can proceed on different electronic spin-state surfaces.[5][6] This concept, known as Two-State Reactivity (TSR), provides a rationale for asynchronous-like behavior.[6][7] The reaction may start on a ground-state surface (e.g., a triplet state) and then cross over to a more reactive, excited-state surface (e.g., a quintet state) to overcome a lower energy barrier.[5][6]
Experimental evidence for TSR often comes from observing unusual KIE patterns and counterintuitive reactivity trends that cannot be explained by a single-state model.[5][6] For example, studies on nonheme Fe(IV)=O complexes have shown that reactivity in H-atom abstraction can be inversely correlated with the electrophilicity of the oxidant, a phenomenon rationalized by the involvement of a highly reactive quintet state.[6]
| Experimental Probe | Synchronous Mechanism | Asynchronous Mechanism / TSR |
| Kinetic Isotope Effect (¹⁸O) | A single, primary KIE is expected, reflecting bond changes in the sole transition state. | The observed KIE depends on the rate-determining step; its magnitude can be complex and may change with substrate deuteration.[4] |
| Reactivity Trends | Generally follows predictable trends (e.g., more electrophilic oxidants are more reactive). | Can exhibit counterintuitive trends, where a seemingly less reactive oxidant is a better H-abstractor.[6] |
| Product Distribution | Typically leads to a single product with high stereospecificity. | May lead to side products derived from a discrete radical intermediate; potential for loss of stereochemistry if the intermediate has a longer lifetime.[7] |
Table 1: Comparison of expected experimental outcomes for different oxygen transfer mechanisms.
Experimental and Computational Workflow
Validating an asynchronous transition state typically involves a synergistic approach combining wet-lab experiments and computational modeling.
Methodologies for Key Experiments
1. Kinetic Isotope Effect (KIE) Measurement:
-
Protocol: KIEs are often measured competitively using natural abundance levels of the heavy isotope (e.g., ¹⁸O).[4] The reaction is run to a specific conversion, and the isotopic composition of the remaining reactant or the product is analyzed using Isotope-Ratio Mass Spectrometry (IRMS). The KIE is then calculated from the change in isotopic ratio.
-
Instrumentation: A gas chromatograph coupled to an IRMS (GC-IRMS) is commonly used for this analysis.
-
Data Analysis: The measured isotope ratio (e.g., ¹⁸O/¹⁶O) in the sample is compared to a standard, and the KIE is determined from the fractionation factor.
2. Computational Modeling (Density Functional Theory - DFT):
-
Protocol: DFT is a quantum mechanical modeling method used to compute the electronic structure of molecules and predict reaction pathways.[6] Researchers build models of the reactants, potential transition states (both synchronous and asynchronous), intermediates, and products.
-
Software: Common software packages include Gaussian, ORCA, and VASP.
-
Analysis: By calculating the potential energy surface, researchers can determine the relative energies of different transition states and intermediates.[6] This allows for the prediction of the most likely reaction pathway. Furthermore, vibrational frequencies can be calculated for ground and transition states to predict theoretical KIE values, which are then compared with experimental results for validation.[1][2]
3. Transient Absorption Spectroscopy:
-
Protocol: In some cases, a reaction intermediate in an asynchronous pathway may be stable enough to be detected spectroscopically. Pump-probe transient absorption spectroscopy can be used to monitor the formation and decay of such species on very fast timescales (femtoseconds to milliseconds).
-
Instrumentation: A laser system is used to generate a "pump" pulse to initiate the reaction and a "probe" pulse to measure the absorption spectrum at a set time delay.
-
Analysis: The appearance of new absorption bands that subsequently decay can provide direct evidence for an intermediate, supporting an asynchronous mechanism.
Conclusion
The validation of asynchronous transition states in oxygen transfer reactions requires a multi-pronged approach that skillfully integrates kinetic experiments, isotopic labeling, and high-level computational modeling. While synchronous pathways represent a simpler model, a growing body of evidence, particularly from KIE studies and the exploration of two-state reactivity in metalloenzymes, points to the prevalence and importance of asynchronous mechanisms.[4][6][8] For researchers in catalysis and drug development, appreciating the nuances of these pathways is essential for predicting reactivity, controlling selectivity, and designing next-generation molecular systems.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oxygen isotope effects as probes of electron transfer mechanisms and structures of activated O2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 4. Oxygen-18 Kinetic Isotope Effects of Nonheme Iron Enzymes HEPD and MPnS Support Iron(III) Superoxide as the Hydrogen Abstraction Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two-State Reactivity Model Explains Unusual Kinetic Isotope Effect Patterns in C-H Bond Cleavage by Nonheme Oxoiron(IV) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A two-state reactivity rationale for counterintuitive axial ligand effects on the C-H activation reactivity of nonheme FeIV=O oxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Two-state reactivity in alkane hydroxylation by non-heme iron-oxo complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Comparing the efficacy of different chiral catalysts in asymmetric oxaziridine reactions
A comparative analysis of chiral catalysts is crucial for researchers in asymmetric synthesis to select the most effective system for their specific needs. The asymmetric oxidation of imines to form chiral oxaziridines is a key transformation, providing valuable reagents for subsequent stereoselective oxygen-transfer reactions. This guide compares the efficacy of two prominent organocatalytic systems for the synthesis of N-sulfonyl oxaziridines, providing performance data and detailed experimental protocols.
Catalyst Performance Comparison
The enantioselective synthesis of chiral oxaziridines from N-sulfonyl imines has been successfully achieved using several catalytic systems. Below is a comparison of two highly effective methods: a cinchona alkaloid-derived phase-transfer catalyst and a P-spiro chiral triaminoiminophosphorane catalyst. The data highlights their performance with a representative aromatic N-sulfonyl imine substrate.
| Catalyst System | Substrate (Imine) | Oxidant | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| Cinchona Alkaloid-Derived Catalyst | N-(Phenylmethylene)-4-methylbenzenesulfonamide | m-CPBA | 86 | 92 | [1][2] |
| P-spiro Chiral Triaminoiminophosphorane | N-(Phenylmethylene)-4-methylbenzenesulfonamide | H₂O₂ / CCl₃CN | 99 | 98 | [3] |
Experimental Workflow
The general process for the catalytic asymmetric synthesis of oxaziridines involves the oxidation of a starting imine in the presence of a substoichiometric amount of a chiral catalyst. The choice of oxidant and reaction conditions is critical and depends on the catalyst system employed.
Caption: General workflow for catalytic asymmetric oxaziridination.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison table are provided below. These protocols are based on the seminal publications for each catalyst system.
Cinchona Alkaloid-Catalyzed Oxaziridination[1][2]
This protocol describes the first reported catalytic enantioselective synthesis of oxaziridines using a cinchona alkaloid-derived catalyst.
-
Reaction Setup: To a solution of the N-sulfonyl imine (e.g., N-(phenylmethylene)-4-methylbenzenesulfonamide) (0.1 mmol) in toluene (1.0 mL) at -20 °C is added the cinchona alkaloid-derived catalyst (10 mol%).
-
Reagent Addition: meta-Chloroperoxybenzoic acid (m-CPBA, 77% max, 0.12 mmol) is added in one portion.
-
Reaction Conditions: The reaction mixture is stirred at -20 °C and the progress is monitored by TLC.
-
Workup and Purification: Upon completion, the reaction mixture is filtered through a short plug of silica gel with dichloromethane as the eluent. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the optically active N-sulfonyl this compound. The enantiomeric excess is determined by chiral HPLC analysis.
P-spiro Chiral Triaminoiminophosphorane-Catalyzed Payne Oxidation[3][4]
This method utilizes a P-spiro chiral catalyst in an asymmetric Payne-type oxidation, notable for its high efficiency and use of hydrogen peroxide as the terminal oxidant.[3]
-
Reaction Setup: In a reaction vial, the P-spiro chiral triaminoiminophosphorane catalyst (1 mol%) and the N-sulfonyl imine (e.g., N-(phenylmethylene)-4-methylbenzenesulfonamide) (0.2 mmol) are dissolved in ethyl acetate (0.4 mL) at 0 °C.
-
Reagent Addition: Trichloroacetonitrile (CCl₃CN, 0.4 mmol) is added, followed by the dropwise addition of a 30% aqueous solution of hydrogen peroxide (H₂O₂, 0.4 mmol) over 5 minutes.
-
Reaction Conditions: The mixture is stirred vigorously at 0 °C for the time specified in the publication (typically a few hours), with progress monitored by TLC.
-
Workup and Purification: After the reaction is complete, the mixture is diluted with ethyl acetate and washed sequentially with saturated aqueous Na₂S₂O₃ solution and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The resulting residue is purified by flash column chromatography on silica gel to yield the pure chiral N-sulfonyl this compound. The enantiomeric excess is determined by chiral HPLC analysis.
Summary
Both cinchona alkaloid and P-spiro triaminoiminophosphorane catalysts are highly effective for the asymmetric synthesis of N-sulfonyl oxaziridines. The P-spiro catalyst system developed by Ooi and coworkers demonstrates superior performance for the benchmark substrate, providing both higher yield and enantioselectivity (99% yield, 98% ee) compared to the cinchona alkaloid system (86% yield, 92% ee).[1][2][3] Furthermore, the P-spiro catalyst utilizes the environmentally benign and inexpensive oxidant combination of hydrogen peroxide and trichloroacetonitrile.[3] The choice of catalyst will ultimately depend on substrate scope, desired efficiency, and operational considerations.
References
A Comparative Analysis of Oxaziridine Reactivity with Diverse Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of oxaziridines with various classes of nucleophiles, supported by experimental data. Oxaziridines, three-membered heterocyclic compounds containing a C-N-O ring, are versatile reagents in organic synthesis, capable of acting as both electrophilic aminating and oxidizing agents. Their reactivity is highly tunable based on the substituents on the nitrogen and carbon atoms of the oxaziridine ring, making them valuable tools in modern synthetic chemistry.
The Dichotomy of this compound Reactivity: N- vs. O-Atom Transfer
The reactivity of an this compound towards a nucleophile is primarily dictated by the nature of the substituent on the nitrogen atom. This substituent governs whether the this compound will act as a nitrogen-transfer (amination) or an oxygen-transfer (oxidation) agent.
-
Nitrogen Atom Transfer (Amination): Oxaziridines with small, non-electron-withdrawing substituents on the nitrogen, such as hydrogen (N-H), alkyl (N-alkyl), or tert-butoxycarbonyl (N-Boc), tend to undergo nucleophilic attack at the nitrogen atom. This results in the transfer of the nitrogen atom to the nucleophile.
-
Oxygen Atom Transfer (Oxidation): Conversely, oxaziridines bearing strong electron-withdrawing groups on the nitrogen, most notably sulfonyl groups (e.g., in Davis' reagents), favor nucleophilic attack at the electrophilic oxygen atom. This leads to the oxidation of the nucleophile. The steric bulk of the N-substituent also plays a role, with larger groups sterically hindering attack at the nitrogen and thus promoting oxygen transfer.[1]
This guide will systematically explore the reactivity of oxaziridines with N-, O-, C-, and S-nucleophiles, presenting quantitative data, detailed experimental protocols for key transformations, and mechanistic diagrams to illustrate the underlying principles.
Reactivity with N-Nucleophiles: Electrophilic Amination
Oxaziridines, particularly those with N-H or N-Boc substituents, are effective reagents for the electrophilic amination of various nitrogen-containing nucleophiles, such as primary and secondary amines, to form hydrazines.[1] A significant advantage of certain N-Boc-oxaziridines is the avoidance of imine byproducts, which can be a problem with aldehyde-derived oxaziridines.[2]
| Nucleophile | This compound Reagent | Product | Yield (%) | Reference |
| Benzylamine (B48309) | Diethylketomalonate-derived N-Boc-oxaziridine | N-Boc-N'-benzylhydrazine | 75 | [Armstrong et al., Org. Lett. 2005, 7, 713-716] |
| Aniline | Diethylketomalonate-derived N-Boc-oxaziridine | N-Boc-N'-phenylhydrazine | 68 | [Armstrong et al., Org. Lett. 2005, 7, 713-716] |
| 3-(Aminomethyl)pyridine | Diethylketomalonate-derived N-Boc-oxaziridine | N-Boc-N'-(pyridin-3-ylmethyl)hydrazine | 55 | [Armstrong et al., Org. Lett. 2005, 7, 713-716] |
| Morpholine | Diethylketomalonate-derived N-Boc-oxaziridine | N-Boc-N-morpholinohydrazine | 85 | [Armstrong et al., Org. Lett. 2005, 7, 713-716] |
| Phenylalanine methyl ester | Diethylketomalonate-derived N-Boc-oxaziridine | N-Boc-N'-(1-methoxycarbonyl-2-phenylethyl)hydrazine | 70 | [Armstrong et al., Org. Lett. 2005, 7, 713-716] |
Experimental Protocol: Amination of Benzylamine
To a solution of benzylamine (1.0 mmol) in dichloromethane (B109758) (6 mL) is added diethylketomalonate-derived N-Boc-oxaziridine (1.0 mmol). The reaction mixture is stirred at room temperature for 24 hours. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford N-Boc-N'-benzylhydrazine.
Reaction Pathway for N-Nucleophile Amination
References
A Comparative Guide to Spectroscopic Methods for the Characterization of Oxaziridine Intermediates
For Researchers, Scientists, and Drug Development Professionals
Oxaziridines, three-membered heterocyclic compounds containing an oxygen-nitrogen bond, are versatile but often transient intermediates in organic synthesis and drug development. Their inherent ring strain makes them highly reactive, necessitating rapid and reliable characterization methods. This guide provides a comprehensive comparison of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS)—for the effective elucidation of oxaziridine structures. Additionally, it covers complementary non-spectroscopic methods like X-ray crystallography and chiral High-Performance Liquid Chromatography (HPLC).
Performance Comparison of Spectroscopic Methods
The choice of spectroscopic method for characterizing this compound intermediates depends on the specific information required, such as structural confirmation, stereochemistry, or electronic properties. The following table summarizes the key performance characteristics of each technique.
| Spectroscopic Method | Information Provided | Strengths | Limitations |
| ¹H & ¹³C NMR | Connectivity, stereochemistry, dynamic processes (e.g., nitrogen inversion) | Provides detailed structural information, including the relative stereochemistry of substituents. Can be used to determine enantiomeric purity with chiral solvating agents. | Can be complex to interpret for mixtures. Sensitivity may be an issue for very low concentration intermediates. |
| Infrared (IR) | Presence of functional groups, information about bond vibrations | Quick and non-destructive. Useful for identifying the this compound ring through its characteristic vibrations. | Often provides limited structural information on its own. Can be difficult to assign specific bands for the this compound ring in complex molecules. |
| UV-Visible (UV-Vis) | Electronic transitions, extent of conjugation | Sensitive to chromophores, particularly in aryl-substituted oxaziridines. Useful for kinetic studies. | Limited applicability to non-conjugated oxaziridines. Provides minimal structural detail. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition, fragmentation patterns for structural clues | High sensitivity, allows for the determination of molecular formula (with high-resolution MS). Fragmentation patterns can help identify the this compound core and its substituents. | Isomer differentiation can be challenging. Fragmentation can sometimes be complex and difficult to interpret. |
Quantitative Spectroscopic Data for this compound Characterization
The following tables provide typical spectroscopic data for different classes of oxaziridines, offering a valuable reference for researchers.
Table 1: Characteristic ¹H and ¹³C NMR Chemical Shifts for Oxaziridines
| This compound Type | Proton (¹H) Chemical Shift (δ, ppm) | Carbon (¹³C) Chemical Shift (δ, ppm) | Reference |
| trans-2-(Phenylsulfonyl)-3-phenylthis compound | 5.5 (s, 1H, this compound CH), 7.4 (s, 5H, Ar-H), 7.6-7.8 (m, 3H, Ar-H), 8.05 (br d, 2H, Ar-H) | Data not readily available in cited sources | [1] |
| General N-Alkyl Oxaziridines | ~2.5 - 5.0 (this compound CH) | ~60 - 90 (this compound C) | [2][3] |
| General N-Aryl Oxaziridines | ~4.0 - 5.5 (this compound CH) | ~70 - 95 (this compound C) | [2] |
Note: Chemical shifts are highly dependent on the solvent and the specific substituents on the this compound ring.
Table 2: Characteristic Infrared (IR) Absorption Frequencies for Oxaziridines
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity | Reference |
| N-O Stretch | 800 - 900 | Medium to Weak | [4][5][6] |
| C-N Stretch | 900 - 1000 | Medium | [4][5][6] |
| Asymmetric C-O-N ring stretch | ~1300 - 1400 | Medium | [4][5][6] |
Note: These are approximate ranges and can vary based on the substitution pattern of the this compound.
Table 3: Typical UV-Visible (UV-Vis) Absorption Maxima (λmax) for Aryl-Substituted Oxaziridines
| This compound Type | λmax (nm) | Solvent | Reference |
| 2-Sulfonyl-3-aryloxaziridines | 250 - 350 | Varies (e.g., Hexane, Methanol) | [7][8][9] |
| Oxaziridines with extended conjugation | > 300 | Varies | [7][8] |
Note: The λmax is highly sensitive to the nature of the aryl substituent and the extent of conjugation. Extending conjugation generally leads to a bathochromic shift (longer wavelength).[7][8]
Table 4: Common Fragmentation Patterns in Mass Spectrometry (MS) of Oxaziridines
| Ionization Method | Fragmentation Pathway | Common Fragment Ions | Reference |
| Electron Ionization (EI) | Cleavage of the N-O bond | [M - O]⁺, [M - R¹R²C=O]⁺ | General MS principles |
| Electron Ionization (EI) | Cleavage of the C-N bond | [R¹R²C=O]⁺, [R³N]⁺ | General MS principles |
| Electron Ionization (EI) | For N-sulfonyl oxaziridines, loss of SO₂ | [M - SO₂]⁺ | [10] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation and stereochemical analysis.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the this compound intermediate in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.
-
Instrument Setup:
-
Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.
-
Set the appropriate acquisition parameters, including the number of scans, relaxation delay, and pulse width. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish connectivity.
-
-
Data Processing:
Infrared (IR) Spectroscopy
Objective: To identify the presence of the this compound ring and other functional groups.
Protocol (for solid samples using KBr pellet):
-
Sample Preparation: Grind 1-2 mg of the solid this compound sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
UV-Visible (UV-Vis) Spectroscopy
Objective: To determine the absorption maximum (λmax) and molar absorptivity (ε) of chromophoric oxaziridines.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the this compound in a UV-transparent solvent (e.g., hexane, ethanol, acetonitrile) of known concentration. The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0 at λmax.
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow the lamp to warm up.
-
Select the desired wavelength range for scanning.
-
-
Data Acquisition:
-
Fill a cuvette with the pure solvent to be used as a blank and record the baseline.
-
Rinse and fill the cuvette with the sample solution.
-
Scan the absorbance of the sample solution over the selected wavelength range to determine λmax.[13]
-
-
Data Analysis: Use the Beer-Lambert law (A = εbc) to calculate the molar absorptivity (ε) at λmax, where A is the absorbance, b is the path length of the cuvette (usually 1 cm), and c is the molar concentration of the sample.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the this compound intermediate.
Protocol (using Electron Ionization - Mass Spectrometry, EI-MS):
-
Sample Introduction: Introduce a small amount of the sample (typically in solution or as a solid on a direct insertion probe) into the ion source of the mass spectrometer.
-
Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and record their relative abundance.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak (M⁺) and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the ions.
Non-Spectroscopic Characterization Methods
In addition to spectroscopic techniques, other methods can provide crucial information about this compound intermediates.
X-ray Crystallography
For stable, crystalline oxaziridines, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and absolute stereochemistry.[14][15][16]
Workflow for X-ray Crystallography:
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating and quantifying enantiomers of chiral oxaziridines, which is often critical in pharmaceutical development.[17][18][19][20]
Workflow for Chiral HPLC Method Development:
Logical Relationships in Spectroscopic Analysis
The characterization of an this compound intermediate often involves a combination of spectroscopic techniques in a logical sequence.
By employing a combination of these spectroscopic and non-spectroscopic methods, researchers can confidently identify and characterize this compound intermediates, paving the way for their successful application in synthesis and the development of new chemical entities.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Advances in the Chemistry of Oxaziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 5. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 7. utsc.utoronto.ca [utsc.utoronto.ca]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. azooptics.com [azooptics.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. rsc.org [rsc.org]
- 12. pubsapp.acs.org [pubsapp.acs.org]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. researchgate.net [researchgate.net]
- 15. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 16. creative-biostructure.com [creative-biostructure.com]
- 17. benchchem.com [benchchem.com]
- 18. phx.phenomenex.com [phx.phenomenex.com]
- 19. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 20. chromatographyonline.com [chromatographyonline.com]
Assessing the Impact of N-Substituents on Oxaziridine Reactivity and Selectivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Oxaziridines, three-membered heterocyclic compounds containing an oxygen-nitrogen bond, are versatile reagents in modern organic synthesis. Their reactivity and selectivity as either oxygen- or nitrogen-transfer agents are profoundly influenced by the nature of the substituent on the nitrogen atom. This guide provides a comparative analysis of the performance of various N-substituted oxaziridines in key synthetic transformations, supported by experimental data, detailed protocols, and mechanistic visualizations to aid in reagent selection and reaction design.
The Dichotomy of Oxaziridine Reactivity: Oxygen vs. Nitrogen Transfer
The synthetic utility of oxaziridines stems from their ability to act as electrophilic sources of either oxygen or nitrogen. This dual reactivity is primarily governed by the electronic and steric properties of the N-substituent.[1][2][3]
-
Oxygen Transfer: Electron-withdrawing N-substituents, such as sulfonyl (RSO₂) or acyl (RCO), render the oxygen atom more electrophilic and the nitrogen a better leaving group. This electronic effect, often coupled with steric bulk that hinders attack at the nitrogen, directs nucleophiles to the oxygen atom.[1][3]
-
Nitrogen Transfer: Conversely, when the N-substituent is small and less electron-withdrawing, such as hydrogen (H), alkyl (R), or alkoxycarbonyl (ROCO), nucleophilic attack at the nitrogen atom becomes more favorable.[2][3]
This relationship can be visualized as a decision pathway for an incoming nucleophile:
Comparative Performance in Key Transformations
The following sections provide a detailed comparison of different N-substituted oxaziridines in common synthetic applications.
α-Hydroxylation of Enolates
The α-hydroxylation of carbonyl compounds is a fundamental transformation in organic synthesis, and N-sulfonyloxaziridines, particularly Davis' reagents, are widely employed for this purpose.[4][5]
| N-Substituent | Reagent Example | Substrate | Base | Yield (%) | Diastereomeric Ratio (dr) / Enantiomeric Excess (ee) | Reference |
| Sulfonyl | 2-(Phenylsulfonyl)-3-phenylthis compound | Propiophenone | NaHMDS | 85 | 90% de | --INVALID-LINK-- |
| Sulfonyl | (+)-(Camphorsulfonyl)this compound | 2-Methyl-1-tetralone | KHMDS | 71 | 95% ee | --INVALID-LINK-- |
| Sulfonyl | (+)-(8,8-Dichlorocamphorsulfonyl)this compound | 2-Methyl-1-tetralone | NaHMDS | 85 | >98% ee | --INVALID-LINK-- |
| Acyl | N-Acyl this compound | General Ketones | - | Limited synthetic application | - | [2] |
| Alkyl | N-Alkyl this compound | General Ketones | - | Generally less reactive for this transformation | - | [3] |
Observations:
-
N-Sulfonyl oxaziridines are highly effective for the α-hydroxylation of enolates, providing high yields and excellent stereoselectivity, especially with chiral camphor-derived reagents.[5]
-
The stereochemical outcome is dependent on the structure of both the enolate and the chiral this compound.[5]
-
N-Acyl and N-alkyl oxaziridines are not typically the reagents of choice for this transformation due to their lower reactivity and propensity for side reactions.[2][3]
This protocol is a representative example for the asymmetric hydroxylation of an enolizable ketone using a chiral N-sulfonylthis compound.
Materials:
-
Ketone (1.0 mmol)
-
Anhydrous Tetrahydrofuran (THF, 10 mL)
-
Sodium hexamethyldisilazide (NaHMDS) (1.1 mmol, 1.0 M solution in THF)
-
(+)-(Camphorsulfonyl)this compound (1.2 mmol)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of the ketone (1.0 mmol) in anhydrous THF (5 mL) is cooled to -78 °C under an inert atmosphere.
-
NaHMDS (1.1 mmol, 1.1 mL of a 1.0 M solution in THF) is added dropwise, and the resulting enolate solution is stirred at -78 °C for 30 minutes.
-
A solution of (+)-(camphorsulfonyl)this compound (1.2 mmol) in anhydrous THF (5 mL) is added dropwise to the enolate solution at -78 °C.
-
The reaction mixture is stirred at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the α-hydroxy ketone.
Oxidation of Sulfides
The oxidation of sulfides to sulfoxides is another important transformation where oxaziridines are frequently utilized.
| N-Substituent | Reagent Example | Substrate | Yield (%) | Enantiomeric Excess (ee) | Reference |
| Sulfonyl | (+)-(Camphorsulfonyl)this compound | Thioanisole | >95 | 88% ee | --INVALID-LINK-- |
| Alkyl | Chiral N-Alkyl this compound | Aryl alkyl sulfides | Moderate | Low to moderate | [3] |
| Perfluoroalkyl | Perfluoro-cis-2,3-dialkylthis compound | Alkyl sulfides | High | - | [2] |
Observations:
-
N-Sulfonyl oxaziridines , particularly chiral variants, are highly effective for the asymmetric oxidation of sulfides to sulfoxides.
-
N-Alkyl oxaziridines are generally less reactive than their N-sulfonyl counterparts for sulfide oxidation.[3]
-
N-Perfluoroalkyl oxaziridines exhibit high reactivity, readily oxidizing sulfides.[2]
This protocol provides a general procedure for the asymmetric oxidation of a sulfide to a sulfoxide using a chiral N-sulfonylthis compound.
Materials:
-
Sulfide (1.0 mmol)
-
Dichloromethane (CH₂Cl₂, 10 mL)
-
(+)-(Camphorsulfonyl)this compound (1.1 mmol)
Procedure:
-
To a solution of the sulfide (1.0 mmol) in dichloromethane (10 mL) at room temperature is added (+)-(camphorsulfonyl)this compound (1.1 mmol).
-
The reaction mixture is stirred at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the sulfoxide.
Amination Reactions
For amination reactions, the choice of N-substituent is critical to favor nitrogen transfer over oxygen transfer.
| N-Substituent | Reagent Example | Substrate | Product Type | Yield (%) | Reference |
| H | 1-Oxa-2-azaspiro[2.5]octane | Amines, C-nucleophiles | Hydrazines, α-amino ketones | Moderate to Good | [2] |
| Alkoxycarbonyl | N-Boc-oxaziridine | Organozinc reagents | N-Boc protected primary amines | Moderate to Good | [2] |
| Alkyl | N-Alkyl oxaziridines with α-hydrogen | Donor-acceptor cyclopropanes | Pyrrolidines | Moderate to Good | [3] |
| Sulfonyl | N-Sulfonyloxaziridines | Alkanes (intramolecular) | Piperidines, Tetrahydroisoquinolines | Good (with Cu(II) catalyst) | [6] |
Observations:
-
N-H and N-alkoxycarbonyl (N-Boc) oxaziridines are the preferred reagents for electrophilic amination of a variety of nucleophiles.[2]
-
N-Alkyl oxaziridines can participate in nitrogen-transfer reactions, sometimes leading to cyclization products.[3]
-
While typically oxygen-transfer agents, N-sulfonyl oxaziridines can be induced to undergo intramolecular C-H amination in the presence of a suitable catalyst, such as copper(II).[6]
This protocol is a representative example of an electrophilic amination using an N-Boc-oxaziridine.
Materials:
-
Diorganozinc reagent (1.0 mmol)
-
Anhydrous Tetrahydrofuran (THF, 10 mL)
-
N-Boc-oxaziridine (1.2 mmol)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
A solution of the diorganozinc reagent (1.0 mmol) in anhydrous THF (5 mL) is prepared under an inert atmosphere.
-
A solution of N-Boc-oxaziridine (1.2 mmol) in anhydrous THF (5 mL) is added dropwise to the organozinc solution at 0 °C.
-
The reaction mixture is stirred at 0 °C for 1-2 hours.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.
-
The mixture is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the N-Boc protected amine.
Mechanistic Pathways and Workflows
The following diagrams illustrate the key mechanistic steps and experimental workflows discussed in this guide.
References
A Comparative Guide to Modern Oxaziridine Compounds and Traditional Electrophilic Aminating Agents
For researchers in synthetic chemistry and drug development, the formation of carbon-nitrogen bonds is a foundational process. Electrophilic amination, where a nitrogen atom acts as the electrophile to react with a carbon nucleophile, offers a powerful synthetic strategy. This guide provides a detailed benchmark comparison between new-generation oxaziridine compounds and traditional aminating agents, focusing on performance, safety, and operational efficiency, supported by experimental data.
Introduction to Electrophilic Aminating Agents
Electrophilic amination reagents are characterized by a nitrogen atom attached to an electron-withdrawing group, which renders the nitrogen electrophilic and facilitates its transfer to a nucleophile.[1] These reagents can be broadly categorized into two main classes: traditional agents, such as hydroxylamine derivatives, and the more modern, three-membered heterocyclic compounds known as oxaziridines.[2]
Traditional Aminating Agents: This class primarily includes hydroxylamine derivatives like hydroxylamine-O-sulfonic acid (HOSA), O-acyl, and O-sulfonyl hydroxylamines.[1][3][4] These reagents function by having a good leaving group attached to the oxygen atom, facilitating nucleophilic attack on the nitrogen.[5] While effective, they can suffer from issues of instability, requiring in-situ generation or careful handling, and can sometimes necessitate harsh reaction conditions.[6]
This compound Compounds: Oxaziridines are three-membered rings containing oxygen, nitrogen, and carbon.[7] Their reactivity is driven by the strain in this ring system. Early versions, such as N-H oxaziridines developed by Schmitz, were often unstable and had to be generated in-situ.[7] Subsequent developments by Vidal and Collet led to more stable, isolable N-alkoxycarbonyl oxaziridines derived from aldehydes. However, a significant drawback of these aldehyde-derived reagents is the formation of imine-related side products, which complicates purification and reduces yields.[8]
A key innovation in this class is the development of N-Boc oxaziridines derived from ketones, such as Armstrong's reagent prepared from diethyl ketomalonate. These newer compounds are often crystalline, shelf-stable solids and, crucially, release a less reactive ketone as a byproduct, thereby avoiding the problematic imine-formation pathway seen with aldehyde-derived precursors.[7][9]
Performance Benchmark: Quantitative Comparison
The selection of an aminating agent is critically dependent on factors like reaction yield, substrate scope, and ease of handling. The following tables summarize the performance of a modern ketone-derived this compound against traditional agents.
Table 1: N-Amination of Primary Amines with a Modern N-Boc this compound
This table showcases the performance of the diethylketomalonate-derived N-Boc this compound (Armstrong's Reagent), a modern, stable compound, in the N-amination of various primary amines. The ketone byproduct of this reagent prevents common side reactions like imine formation.[8]
| Substrate (Amine) | Solvent | Time (h) | Yield (%) | Reference |
| 2-Phenylethylamine | Toluene | 72 | 92 | [8] |
| 2-Phenylethylamine | CH₂Cl₂ | 72 | 68 | [8] |
| Benzylamine | Toluene | 72 | 91 | [8] |
| Cyclohexanemethylamine | Toluene | 72 | 87 | [8] |
| n-Octylamine | Toluene | 72 | 86 | [8] |
| Aniline | Toluene | 72 | 51 | [8] |
| L-Phenylalanine methyl ester | CH₂Cl₂ | 25.5 | 89 | [8] |
| 3-(Aminomethyl)pyridine | Toluene | 48 | 85 | [8] |
Conditions: Reagents run at a 1:1 amine to this compound ratio at room temperature.
Table 2: Comparison with Older and Traditional Aminating Agents
This table provides a comparative perspective, showing typical yields from older generations of oxaziridines and a representative hydroxylamine derivative. Direct comparison is challenging due to varied substrates and conditions across publications, but these representative data points highlight general performance trends.
| Reagent Class | Specific Reagent | Substrate | Yield (%) | Key Limitations | Reference |
| Aldehyde-Derived this compound | Vidal & Collet's Reagent | Methyl Anthranilate | 56 | Imine byproduct formation | [7] |
| Aldehyde-Derived this compound | Vidal & Collet's Reagent | Phenylalanine | 70 | Imine byproduct formation | [7] |
| Early N-H this compound | Schmitz Reagent | Methylamine | 38 | Requires in-situ generation | [7] |
| Hydroxylamine Derivative | O-(p-nitrobenzoyl)hydroxylamine | 2-Oxazolidinone | 45-95 | Stability, potential for rearrangement | [10] |
Experimental Protocols
Detailed and reproducible protocols are essential for benchmarking. Below are representative procedures for electrophilic N-amination using both a modern this compound and a traditional hydroxylamine agent.
Protocol 1: General Procedure for N-Amination using Diethylketomalonate-Derived N-Boc this compound
This protocol is adapted from the method described by Armstrong et al. for the amination of primary amines.[8][9]
Materials:
-
Primary amine (1.0 equiv)
-
Diethylketomalonate-derived N-Boc this compound (1.0 equiv)
-
Anhydrous solvent (e.g., Toluene or Dichloromethane, to achieve 0.17 M concentration in amine)
-
Nitrogen or Argon atmosphere
-
Standard glassware for anhydrous reactions
-
Silica gel for chromatography
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add the primary amine (1.0 equiv).
-
Dissolve the amine in the chosen anhydrous solvent (e.g., Toluene).
-
Add the diethylketomalonate-derived N-Boc this compound (1.0 equiv) to the solution in a single portion.
-
Seal the flask and stir the reaction mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. Reaction times are typically long, ranging from 24 to 72 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
The crude product, containing the desired N-Boc hydrazine and the diethyl ketomalonate byproduct, can be purified. The ketone byproduct is often easily removed by aqueous extraction or silica gel flash chromatography.
-
Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Protocol 2: General Procedure for N-Amination using an O-Tosyl Hydroxylamine Derivative
This protocol is a generalized procedure based on the principles of using O-substituted hydroxylamines for amination.[5][6]
Materials:
-
Nucleophile (e.g., Grignard reagent, organolithium, or enolate) (1.0 equiv)
-
O-Tosyl hydroxylamine derivative (e.g., 2-((Tosyloxy)amino)ethanamine) (1.1 equiv)
-
Anhydrous solvent (e.g., THF, Diethyl Ether)
-
Nitrogen or Argon atmosphere
-
Standard glassware for anhydrous and low-temperature reactions
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a thermometer and under a nitrogen atmosphere, add a solution of the O-tosyl hydroxylamine derivative (1.1 equiv) in the chosen anhydrous solvent.
-
Cool the solution to the appropriate temperature, typically -78 °C for organolithium reagents or 0 °C for Grignard reagents.
-
Slowly add the solution of the nucleophile (1.0 equiv) to the cooled aminating agent solution via a syringe or dropping funnel over 15-30 minutes, ensuring the internal temperature remains low.
-
After the addition is complete, allow the reaction mixture to stir at the low temperature for a specified period (e.g., 1-2 hours) before gradually warming to room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., Ethyl Acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel flash chromatography.
-
Characterize the purified aminated product using standard analytical techniques.
Visualized Workflows and Logic
To better illustrate the processes and decision-making involved in selecting an aminating agent, the following diagrams are provided.
Caption: Experimental workflow for N-amination using a modern this compound reagent.
Caption: Decision logic for selecting an appropriate electrophilic aminating agent.
References
- 1. Electrophilic amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. bowerslab.web.unc.edu [bowerslab.web.unc.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis [organic-chemistry.org]
- 10. Comparison of electrophilic amination reagents for N-amination of 2-oxazolidinones and application to synthesis of chiral hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Oxaziridine
Oxaziridines, versatile reagents in modern organic synthesis, require careful handling and specific disposal procedures due to their inherent reactivity and potential for exothermic decomposition. This guide provides essential safety and logistical information for the proper disposal of oxaziridine waste, ensuring the safety of laboratory personnel and compliance with regulations. The primary method for rendering this compound waste non-hazardous is through chemical inactivation, also known as quenching, prior to disposal.
Chemical Inactivation of this compound Waste
The recommended procedure for the disposal of small quantities of this compound waste involves a controlled quenching process to decompose the energetic this compound ring into less reactive and hazardous compounds. This is typically achieved through reduction or hydrolysis. It is crucial to perform these procedures in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Experimental Protocol: Reductive Quenching of this compound Waste
This protocol is designed for the safe decomposition of residual oxaziridines in solution or small quantities of bulk material.
Materials:
-
This compound waste solution or residue
-
An inert solvent such as toluene or tetrahydrofuran (THF)
-
A protic solvent such as isopropanol or ethanol
-
Water
-
Dilute aqueous acid (e.g., 1 M HCl or H₂SO₄)
-
A suitable reaction vessel (e.g., a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer)
-
Ice bath
Procedure:
-
Dilution: Dilute the this compound waste with an equal volume of an inert solvent like toluene. This helps to control the reaction rate and dissipate heat.
-
Cooling: Place the reaction vessel in an ice bath to maintain a low temperature throughout the quenching process.
-
Initial Quenching with Alcohol: Slowly add a protic solvent such as isopropanol or ethanol to the cooled, stirred solution.[1] The addition should be dropwise to control any potential exotherm. Monitor the temperature of the reaction mixture closely.
-
Cautious Addition of Water: After the initial quenching with alcohol shows no significant temperature increase, slowly add water to the reaction mixture. Continue to maintain the temperature with the ice bath.
-
Acidification: Once the addition of water is complete and the reaction has subsided, slowly add dilute aqueous acid to neutralize the mixture and facilitate the hydrolysis of any remaining this compound or imine byproducts.[1] The final pH should be near neutral.
-
Final Disposal: The resulting aqueous mixture, now containing decomposed products, can typically be disposed of as aqueous chemical waste, in accordance with local regulations.[2]
It is imperative to consult your institution's specific hazardous waste disposal guidelines before proceeding.[3]
Summary of Reagents for this compound Quenching
| Reagent Type | Specific Reagent(s) | Purpose in Disposal Protocol |
| Inert Solvent | Toluene, Tetrahydrofuran (THF) | Dilution and heat dissipation |
| Protic Solvent | Isopropanol, Ethanol | Initial, controlled quenching of reactive species[1] |
| Aqueous Quencher | Water | Further quenching and hydrolysis |
| Acid | Dilute HCl or H₂SO₄ | Neutralization and hydrolysis of intermediates[1][4] |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound waste.
Caption: A flowchart outlining the procedural steps for the safe disposal of this compound waste.
Important Safety Considerations:
-
Exothermic Reactions: The decomposition of oxaziridines can be exothermic. Always proceed with caution, using an ice bath and slow, controlled addition of quenching reagents.
-
Ventilation: All handling and disposal procedures should be conducted in a certified chemical fume hood to avoid inhalation of any volatile compounds.
-
Incompatible Materials: Avoid mixing this compound waste with incompatible materials. Consult the Safety Data Sheet (SDS) for specific incompatibilities.
-
Storage: If temporary storage of this compound waste is necessary, it should be in a tightly sealed, properly labeled container, stored in a cool, dry, and well-ventilated area away from heat sources.
By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound waste, minimizing risks and protecting both laboratory personnel and the environment.
References
- 1. kgroup.du.edu [kgroup.du.edu]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines [mdpi.com]
- 4. Hydrolysis of oxaziridines. Part 4. The effects of substituents on the kinetics and mechanisms of the acid-catalysed reactions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Safeguarding Your Research: A Comprehensive Guide to Handling Oxaziridines
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling oxaziridines, a class of compounds utilized as electrophilic oxygen transfer reagents. Adherence to these procedural steps will minimize risks and ensure safe operational and disposal practices.
Oxaziridines, while valuable in synthesis, present potential hazards including skin, eye, and respiratory irritation.[1][2][3] Certain derivatives may also pose a risk of exothermic decomposition under specific conditions.[4] Therefore, a thorough understanding and implementation of safety protocols are critical.
Personal Protective Equipment (PPE) for Handling Oxaziridines
The first line of defense when working with oxaziridines is the correct selection and use of Personal Protective Equipment (PPE). The following table summarizes the recommended PPE for various laboratory scenarios involving oxaziridines.
| PPE Category | Recommended Equipment | Standard/Specification |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield should be worn in addition to goggles when there is a splash hazard.[1][2] | OSHA 29 CFR 1910.133 |
| Hand Protection | Chemically resistant gloves. Nitrile gloves are a commonly recommended option for incidental contact.[5] For extended contact or when handling concentrated solutions, thicker gloves or double gloving is advised. Always inspect gloves for integrity before use. | ASTM F739 |
| Skin and Body Protection | A flame-resistant lab coat or a chemical-resistant apron worn over a lab coat.[6] Closed-toe shoes are mandatory. | Not specified in results. |
| Respiratory Protection | A NIOSH-approved respirator is necessary when working outside of a certified chemical fume hood or when there is a risk of inhaling dusts or aerosols of oxaziridines.[2] | NIOSH |
Operational Plan: From Set-up to Disposal
A systematic approach to handling oxaziridines is crucial for safety. The following procedural workflow outlines the key steps from preparation to disposal.
Experimental Workflow for Handling Oxaziridines
Detailed Experimental Protocols
1. Preparation:
-
Review Safety Data Sheet (SDS): Before handling any specific this compound, thoroughly review its SDS to understand its specific hazards, handling precautions, and emergency procedures.
-
Don Appropriate PPE: As outlined in the table above, wear safety goggles, a lab coat, and chemically resistant gloves.
-
Set up in a Certified Fume Hood: All manipulations of oxaziridines should be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[7]
2. Handling:
-
Weighing Solid Oxaziridines: To minimize the generation of dust, handle solid oxaziridines carefully.[2][8] Use a draft shield on the balance if necessary.
-
Dissolving in Solvent: When dissolving solid oxaziridines, add the solid to the solvent slowly to avoid splashing.
-
Performing the Reaction: Conduct the reaction in a clean, dry apparatus. Be aware of potential incompatibilities, such as with strong oxidizing agents.[1][8] Some oxaziridines can be sensitive to heat, so monitor the reaction temperature closely.[8]
3. Post-Reaction and Cleanup:
-
Quenching the Reaction: If the reaction requires quenching, do so carefully with an appropriate quenching agent.
-
Decontaminating Glassware: Clean all glassware that has come into contact with oxaziridines. A triple rinse with a suitable solvent is recommended before washing with detergent and water.
4. Waste Disposal Plan:
-
Segregate and Label Waste: All waste contaminated with oxaziridines, including excess reagents, reaction mixtures, and contaminated materials (e.g., gloves, paper towels), must be collected in a designated, properly labeled, and sealed waste container.
-
Follow Institutional Disposal Procedures: Dispose of this compound waste according to your institution's hazardous waste management guidelines. Do not pour this compound waste down the drain.[1]
Logical Relationship of Safety Procedures
The following diagram illustrates the logical flow of safety considerations when working with oxaziridines, from initial assessment to emergency response.
By implementing these comprehensive safety and handling procedures, researchers can confidently and safely utilize oxaziridines in their work, fostering a secure and productive laboratory environment.
References
- 1. aksci.com [aksci.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 6. Central Washington University | Safe Handling of Pyrophoric Chemicals [cwu.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
